Product packaging for 5-amino-1H-pyrazole-3-carbonitrile(Cat. No.:CAS No. 125144-04-9)

5-amino-1H-pyrazole-3-carbonitrile

Cat. No.: B057367
CAS No.: 125144-04-9
M. Wt: 108.1 g/mol
InChI Key: CLPXHJRACWYTNN-UHFFFAOYSA-N
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Description

5-Amino-1H-pyrazole-3-carbonitrile (CAS 125144-04-9) is a versatile and valuable nitrogen-rich heterocyclic building block in organic synthesis and medicinal chemistry. Its molecular framework serves as a key precursor for constructing more complex polyheterocyclic systems with significant biological profiles. The compound is extensively utilized as a synthon in innovative synthetic pathways. Recent advances demonstrate its application in efficient, one-pot, multi-component reactions with aldehydes and malononitrile to synthesize diverse pyrazolecarbonitrile libraries . These methods highlight a trend towards greener chemistry, employing water/ethanol mixtures and novel nanocatalysts to achieve excellent yields under mild conditions . A primary research application is the synthesis of pyrazolo[1,5-a]pyrimidine derivatives , which are structurally related to known bioactive molecules like the sedative-hypnotic drug zaleplon, underscoring its value in developing potential pharmaceutical candidates . Beyond this, the core pyrazole structure is of great interest due to its diverse biological activities, which include documented insecticidal and antifungal properties . Researchers value this compound for its ability to facilitate regioselective condensation reactions with various electrophiles, enabling the exploration of novel chemical space in drug discovery projects . Handling and Storage: For prolonged stability, this product should be stored in a sealed container, protected from light, in a cool, dry place (recommended 2-8°C) . Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N4 B057367 5-amino-1H-pyrazole-3-carbonitrile CAS No. 125144-04-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1H-pyrazole-5-carbonitrile
Source PubChem
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InChI

InChI=1S/C4H4N4/c5-2-3-1-4(6)8-7-3/h1H,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPXHJRACWYTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611140
Record name 3-Amino-1H-pyrazole-5-carbonitrile
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Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125144-04-9
Record name 3-Amino-1H-pyrazole-5-carbonitrile
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Record name 5-Amino-1H-pyrazole-3-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 5-amino-1H-pyrazole-3-carbonitrile: Molecular Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-amino-1H-pyrazole-3-carbonitrile is a pivotal heterocyclic scaffold in medicinal chemistry and materials science. Its unique molecular architecture, featuring both nucleophilic and electrophilic centers, renders it a versatile precursor for the synthesis of a diverse array of fused heterocyclic systems and other complex organic molecules. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic characterization of this compound and its derivatives. Detailed experimental protocols for its synthesis and its role as a key building block in the development of compounds with therapeutic potential are also discussed.

Molecular Structure and Physicochemical Properties

This compound possesses a planar pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, substituted with an amino group at the 5-position and a nitrile group at the 3-position. The presence of these functional groups imparts a unique reactivity profile to the molecule.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₄H₄N₄
Molecular Weight 108.10 g/mol
IUPAC Name This compound
CAS Number 125144-04-9
Appearance Expected to be a crystalline solid
Solubility Soluble in polar organic solvents

Spectroscopic Characterization

Table 2: Representative ¹H NMR Spectral Data of this compound Derivatives [2]

Solvent: DMSO-d₆

ProtonsChemical Shift (δ, ppm)Multiplicity
NH₂~6.40 - 7.00br s
CH (pyrazole ring)~7.50 - 8.00s
NH (pyrazole ring)~12.00br s

Table 3: Representative ¹³C NMR Spectral Data of this compound Derivatives [2]

Solvent: DMSO-d₆

Carbon AtomChemical Shift (δ, ppm)
C-CN~115 - 120
C-NH₂~150 - 155
Pyrazole Ring Carbons~90 - 140

Table 4: Representative FT-IR Spectral Data of this compound Derivatives [2][3]

Functional GroupWavenumber (cm⁻¹)
N-H stretch (amino group)3300 - 3500
C≡N stretch (nitrile group)2220 - 2230
C=N stretch (pyrazole ring)1600 - 1650
N-H bend (amino group)1550 - 1600

Table 5: Representative Mass Spectrometry Data of this compound Derivatives [3]

Ionm/z
[M]⁺Corresponds to the molecular weight of the derivative
[M+H]⁺Corresponds to the molecular weight of the derivative + 1

Experimental Protocols

The synthesis of this compound and its derivatives generally involves the cyclocondensation of a hydrazine species with a suitable three-carbon precursor bearing two nitrile groups or a nitrile and a leaving group.

General Synthesis of this compound Derivatives

A widely employed method for the synthesis of this compound derivatives is the reaction of malononitrile with a hydrazine in the presence of a base or a catalyst.[4]

Experimental Protocol:

  • Reaction Setup: To a solution of malononitrile (1 equivalent) in a suitable solvent such as ethanol or a water/ethanol mixture, add a catalytic amount of a base (e.g., piperidine, triethylamine) or a solid catalyst.

  • Addition of Hydrazine: Add the desired hydrazine derivative (1 equivalent) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 55 °C) for a period ranging from a few hours to overnight.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired this compound derivative.

G reagents Malononitrile + Hydrazine Derivative reaction Reaction Mixture (Stirring at RT or heating) reagents->reaction 1. Mix solvent Solvent (e.g., Ethanol) + Catalyst solvent->reaction 2. Add workup Solvent Removal reaction->workup 3. Reaction Completion purification Recrystallization workup->purification 4. Crude Product product Purified this compound Derivative purification->product 5. Pure Product

Figure 1. General workflow for the synthesis of this compound derivatives.

Role in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself. Instead, its significance lies in its role as a versatile synthon for the construction of more complex, biologically active molecules. The amino and nitrile functionalities, along with the pyrazole core, provide multiple reaction sites for further chemical transformations, leading to the generation of diverse chemical libraries for drug screening.

Derivatives of this compound have been reported to exhibit a wide range of biological activities, including:

  • Anticancer Activity: As precursors for pyrazolo[1,5-a]pyrimidine derivatives.

  • Insecticidal and Antifungal Activity: Phenylpyrazole derivatives are known to act as blockers of the GABA-regulated chloride channel in insects.[6]

  • Kinase Inhibition: Certain derivatives have been investigated as inhibitors of various kinases involved in cell signaling pathways. For example, it is an intermediate in the synthesis of Ibrutinib, a BTK inhibitor.[7]

G cluster_derivatives Chemical Derivatization cluster_actives Biologically Active Compounds start This compound d1 Cyclocondensation start->d1 d2 Substitution Reactions start->d2 d3 Functional Group Transformations start->d3 a1 Anticancer Agents d1->a1 a2 Insecticides/Antifungals d2->a2 a3 Kinase Inhibitors d3->a3

Figure 2. Role of this compound as a versatile synthetic intermediate.

Conclusion

This compound represents a cornerstone in the synthesis of a multitude of heterocyclic compounds with significant biological and material properties. Its straightforward synthesis and the reactive nature of its functional groups make it an invaluable tool for medicinal chemists and researchers in drug discovery. The comprehensive data and protocols presented in this guide aim to facilitate further exploration and application of this important molecular scaffold in the development of novel therapeutic agents and functional materials.

References

An In-depth Technical Guide to the Synthesis of 5-amino-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-amino-1H-pyrazole-3-carbonitrile, a crucial building block in the development of various pharmaceutical and agrochemical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.

Introduction

This compound is a heterocyclic compound of significant interest due to its versatile reactivity and the diverse biological activities exhibited by its derivatives. The presence of amino and cyano functionalities on the pyrazole ring makes it an ideal scaffold for the synthesis of a wide range of fused heterocyclic systems and other complex molecules. This guide details the most common and efficient methods for its preparation, focusing on reaction mechanisms, experimental procedures, and product characterization.

Core Synthesis Pathways

Two principal pathways have been established as reliable methods for the synthesis of this compound and its derivatives:

  • Pathway 1: Cyclocondensation of (Ethoxymethylene)malononitrile with Hydrazine

  • Pathway 2: Three-Component Reaction of Aldehydes, Malononitrile, and Hydrazines

The following sections provide detailed descriptions of each pathway.

Pathway 1: Cyclocondensation of (Ethoxymethylene)malononitrile with Hydrazine

This is a direct and widely used method for the synthesis of this compound. The reaction involves the nucleophilic attack of hydrazine on the electron-deficient double bond of (ethoxymethylene)malononitrile, followed by an intramolecular cyclization and elimination of ethanol to yield the pyrazole ring.

Logical Relationship Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product A (Ethoxymethylene)malononitrile C Nucleophilic Addition A->C B Hydrazine Hydrate B->C D Intramolecular Cyclization C->D Intermediate Formation E Elimination of Ethanol D->E F This compound E->F

Figure 1: Logical workflow for the cyclocondensation synthesis.
Experimental Protocol

A general procedure for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves the reaction of an aryl hydrazine with (ethoxymethylene)malononitrile.[1] For the synthesis of the parent this compound, hydrazine hydrate is used.

Materials:

  • (Ethoxymethylene)malononitrile

  • Hydrazine hydrate

  • Absolute Ethanol

  • Ethyl acetate

  • Hexane

Procedure:

  • In a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (ethoxymethylene)malononitrile (1.2 mmol) in absolute ethanol (2 mL).

  • Slowly add hydrazine hydrate (1.2 mmol) to the solution under a nitrogen atmosphere.

  • Once the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (50 mL) and washed with water (30 mL).

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Quantitative Data

The following table summarizes the yield and melting point for a representative N-substituted analog, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, synthesized using a similar procedure.[1]

CompoundSolventReaction Time (h)Yield (%)Melting Point (°C)
5-amino-1-phenyl-1H-pyrazole-4-carbonitrileEthanol0.595108-110

Pathway 2: Three-Component Reaction of Aldehydes, Malononitrile, and Hydrazines

This one-pot, three-component synthesis is an efficient method for producing a variety of substituted 5-aminopyrazole-3-carbonitriles. The reaction proceeds through an initial Knoevenagel condensation between an aldehyde and malononitrile to form an arylidene malononitrile intermediate. This is followed by a Michael addition of hydrazine and subsequent intramolecular cyclization.

Signaling Pathway Diagram

G Malononitrile Malononitrile Arylidene_Malononitrile Arylidene_Malononitrile Malononitrile->Arylidene_Malononitrile Knoevenagel Condensation Hydrazine Hydrazine Michael_Adduct Michael Adduct Hydrazine->Michael_Adduct Michael Addition Catalyst Catalyst Catalyst->Arylidene_Malononitrile 5-aminopyrazole 5-aminopyrazole Michael_Adduct->5-aminopyrazole Intramolecular Cyclization Arylidene_Malononitrile->Michael_Adduct

Figure 2: Reaction mechanism for the three-component synthesis.
Experimental Protocol

The following is a general procedure for the synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles, which can be adapted for the synthesis of other derivatives.[2][3]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Catalyst (e.g., LDH@PTRMS@DCMBA@CuI) (0.05 g)[2]

  • Water/Ethanol solvent (1:1, 1 mL)

Procedure:

  • In a 5 mL round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the catalyst (0.05 g).

  • Add the water/ethanol solvent mixture (1 mL).

  • Stir the mixture at 55 °C using a magnetic stirrer.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a n-hexane/ethyl acetate (1:1) mobile phase.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add hot ethanol or chloroform to the mixture and separate the catalyst by centrifugation.

  • Evaporate the solvent from the supernatant under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the pure 5-aminopyrazole derivative.

Quantitative Data for 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitrile Derivatives

The following table summarizes the reaction times and yields for the synthesis of various 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitrile derivatives using the three-component reaction.[2]

Aldehyde SubstituentReaction Time (min)Yield (%)Melting Point (°C)
4-Cl2092190-192
3-NO₂2588128-130
4-OCH₃1593107-109
4-Br2290161-163

Characterization Data

The synthesized compounds are typically characterized by various spectroscopic methods and by their melting points. The following provides representative spectral data for a substituted derivative, 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile.[2]

  • FT-IR (KBr, ν cm⁻¹): 3447, 3346, 3313, 3208 (N-H), 2206 (C≡N), 1632, 1600 (C=C, C=N).[2]

  • ¹H NMR (250 MHz, CDCl₃) δ: 7.62 (t, J = 11.5 Hz, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 7.7 Hz, 1H).[2]

  • ¹³C NMR (63 MHz, CDCl₃) δ: 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79.[2]

Conclusion

This guide has outlined the primary synthetic pathways for this compound and its derivatives, providing detailed experimental protocols and comparative data. The cyclocondensation of (ethoxymethylene)malononitrile with hydrazine and the three-component reaction of aldehydes, malononitrile, and hydrazines are both robust and efficient methods. The choice of a specific pathway may depend on the availability of starting materials and the desired substitution pattern on the pyrazole ring. The information presented herein serves as a valuable resource for chemists involved in the synthesis and development of novel pyrazole-based compounds.

References

An In-depth Technical Guide to the Synthesis of 5-amino-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-amino-1H-pyrazole-3-carbonitrile, a crucial heterocyclic template in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Core Synthetic Strategies and Starting Materials

The synthesis of this compound and its derivatives predominantly relies on the cyclocondensation reaction between a hydrazine source and a suitable three-carbon precursor bearing nitrile functionalities. The most common starting materials include hydrazine or its substituted derivatives and malononitrile or its derivatives.

Two principal and well-documented methods for the synthesis of the target compound are:

  • Two-Component Condensation: This highly efficient method involves the reaction of ethoxymethylenemalononitrile with hydrazine hydrate.

  • Three-Component One-Pot Synthesis: This approach combines an aldehyde (such as benzaldehyde), malononitrile, and a hydrazine derivative in a single reaction vessel, often facilitated by a catalyst.

Key Starting Materials

Starting MaterialRole in Synthesis
Hydrazine HydrateSource of the two adjacent nitrogen atoms for the pyrazole ring.
Phenylhydrazine/Aryl HydrazinesUsed to synthesize N-substituted 5-aminopyrazole derivatives.[1]
MalononitrileProvides the carbon backbone and the nitrile group at the 3-position.[2][3]
EthoxymethylenemalononitrileA derivative of malononitrile that acts as a key intermediate in the two-component synthesis.[4]
Benzaldehyde DerivativesUtilized in the three-component synthesis to form an intermediate that then reacts with the hydrazine.[2][5]

Synthetic Pathways

The following diagrams illustrate the primary synthetic routes to this compound.

G cluster_0 Two-Component Synthesis Ethoxymethylenemalononitrile Ethoxymethylenemalononitrile Intermediate Unstable Intermediate Ethoxymethylenemalononitrile->Intermediate Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Intermediate Reaction This compound This compound Intermediate->this compound Cyclization

Caption: Two-component synthesis of this compound.

G cluster_1 Three-Component Synthesis Benzaldehyde Benzaldehyde Arylidene Malononitrile Arylidene Malononitrile Benzaldehyde->Arylidene Malononitrile Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Arylidene Malononitrile Phenylhydrazine Phenylhydrazine Product 5-amino-1-phenyl-1H-pyrazole-3-carbonitrile Phenylhydrazine->Product Arylidene Malononitrile->Product Michael Addition & Cyclization

Caption: Three-component synthesis of an N-substituted 5-aminopyrazole.

Experimental Protocols

Protocol 1: Synthesis via Two-Component Condensation of Ethoxymethylenemalononitrile and Hydrazine Hydrate

This protocol is adapted from the general procedures described for the synthesis of 5-aminopyrazole-4-carbonitriles.[4]

Materials:

  • Ethoxymethylenemalononitrile

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A solution of ethoxymethylenemalononitrile (1.2 mmol) in absolute ethanol (2 mL) is prepared in a 25 mL glass reactor equipped with a magnetic stirrer under a nitrogen atmosphere.

  • To this solution, hydrazine hydrate (1.2 mmol) is added slowly.

  • The reaction mixture is then carefully heated to reflux and maintained for 4 hours.

  • After the reflux period, the mixture is allowed to cool to room temperature.

  • The cooled mixture is diluted with ethyl acetate (50 mL) and washed with water (30 mL).

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from an appropriate solvent.

Protocol 2: Three-Component One-Pot Synthesis

This protocol is based on a green chemistry approach for synthesizing 5-amino-1H-pyrazole-5-carbonitrile derivatives.[5]

Materials:

  • A benzaldehyde derivative (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Water/Ethanol solvent mixture (1:1)

  • LDH@PTRMS@DCMBA@CuI catalyst (0.05 g) (Note: other catalysts can be used)

Procedure:

  • In a 5 mL round-bottomed flask, combine the benzaldehyde derivative (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the catalyst (0.05 g).

  • Add the water/ethanol solvent mixture (1 mL total).

  • The mixture is stirred at 55 °C using a magnetic stirrer.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate as the mobile phase.

  • Upon completion of the reaction (typically 15-27 minutes), the mixture is cooled to room temperature.

  • The product can then be isolated and purified. The catalyst can often be recovered for reuse.[5]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound and its derivatives.

Synthetic RouteReactantsSolventTemperatureTimeYieldReference
Two-ComponentEthoxymethylenemalononitrile, Aryl hydrazinesEthanolReflux4 hGood to Excellent[1]
Three-ComponentBenzaldehydes, Malononitrile, PhenylhydrazineH₂O/EtOH55 °C15-27 min85-93%[5][3]

Logical Workflow for Synthesis

The general workflow for the synthesis and characterization of this compound is depicted below.

G Starting_Materials Select Starting Materials Synthesis Perform Synthesis (e.g., Reflux or One-Pot) Starting_Materials->Synthesis Workup Reaction Workup and Isolation Synthesis->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure 5-amino-1H-pyrazole -3-carbonitrile Characterization->Final_Product

Caption: General experimental workflow for pyrazole synthesis.

References

Spectroscopic Profile of 5-amino-1H-pyrazole-3-carbonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for pyrazole-based compounds and outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data of a 5-amino-1H-pyrazole-3-carbonitrile Derivative

The following tables summarize the spectroscopic data for a representative derivative, 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile. This information is sourced from a study on the synthesis of 5-amino-1H-pyrazole-5-carbonitriles.[1]

Table 1: ¹H NMR Data of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[1]
Chemical Shift (δ) ppmMultiplicity / Coupling Constant (J) HzIntegrationAssignment
7.62t, J = 11.55HPhenyl-H
7.40 – 7.28m3HPhenyl-H, Chlorophenyl-H
7.11d, J = 8.02HChlorophenyl-H
6.91d, J = 7.71HPhenyl-H

Solvent: CDCl₃, Spectrometer Frequency: 250 MHz

Table 2: ¹³C NMR Data of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[1]
Chemical Shift (δ) ppmAssignment
153.12C-5 (Pyrazole)
144.40C-3 (Pyrazole)
142.44Quaternary Carbon
135.81Phenyl-C
133.90Phenyl-C
130.91Phenyl-C
129.46Phenyl-C
129.31Chlorophenyl-C
129.03Chlorophenyl-C
128.81Phenyl-C
128.33Phenyl-C
127.25Phenyl-C
120.33Cyano (CN)
112.79C-4 (Pyrazole)

Solvent: CDCl₃, Spectrometer Frequency: 63 MHz

Table 3: IR Absorption Data of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[1]
Wavenumber (cm⁻¹)Assignment
3447, 3346, 3313N-H stretching (Amino group)
3208N-H stretching (Pyrazole ring)
3055, 2928C-H stretching (Aromatic)
2206C≡N stretching (Nitrile)
1632N-H bending (Amino group)
1600, 1519, 1489C=C stretching (Aromatic rings)
1259, 1135, 1084C-N stretching
914, 829, 749, 509C-H bending (Aromatic)

Sample Preparation: KBr pellet

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A small amount of the analyte is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration is typically in the range of 5-25 mg/mL for ¹H NMR and 20-100 mg/mL for ¹³C NMR.

  • Instrumentation: A high-field NMR spectrometer (e.g., 250 MHz or higher) is used for analysis.

  • Data Acquisition:

    • For ¹H NMR, standard pulse sequences are used to obtain the spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

    • For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • The mixture is then pressed in a die under high pressure to form a thin, transparent pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of a blank KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the IR spectrum is recorded. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: An appropriate ionization technique is employed. For many organic molecules, Electron Ionization (EI) or Electrospray Ionization (ESI) are common.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An ion detector records the abundance of each ion at a specific m/z value.

  • Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the general workflow and logical relationships in spectroscopic analysis for structural elucidation.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of Pyrazole Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Logical_Relationship_Spectroscopy cluster_techniques Spectroscopic Techniques Structure Molecular Structure NMR NMR (¹H, ¹³C) Structure->NMR Provides C-H Framework IR IR Structure->IR Identifies Functional Groups MS MS Structure->MS Determines Molecular Weight & Formula NMR->Structure IR->Structure MS->Structure

References

An In-depth Technical Guide to 5-amino-1H-pyrazole-3-carbonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-1H-pyrazole-3-carbonitrile is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, including the presence of amino, cyano, and pyrazole functionalities, make it a valuable scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for its synthesis and derivatization, and its applications in the development of novel therapeutic agents.

Physical and Chemical Properties

The physical and chemical properties of this compound and its derivatives are summarized below. It is important to note that while data for the parent compound is available, much of the reported information pertains to its substituted analogues.

Table 1: Physical Properties of this compound and Derivatives
PropertyThis compound5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile
Molecular Formula C₄H₄N₄[1]C₁₆H₁₂N₄OC₁₀H₇ClN₄
Molecular Weight 108.10 g/mol [1]276.29 g/mol 218.65 g/mol
Appearance Not specifiedLight yellow to off-white powder[2]White powder
Melting Point Not specifiedN/A181.0-190.0 °C
Boiling Point Not specified585.3 °C at 760 mmHg[2]Not specified
Solubility Not specifiedDMSO (Slightly)[2]Not specified
pKa (Predicted) Not specified10.83 ± 0.50[2]Not specified
Table 2: Spectroscopic Data for a Representative Derivative (3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile)
Spectroscopic TechniqueData
**FT-IR (cm⁻¹) **3348, 3303 (NH₂), 3193 (NH), 2230 (CN)[3][4]
¹H-NMR (δ, ppm) 12.16 (br s, 1H, NH), 7.80 (d, 2H, J = 7.2 Hz, arom-H), 7.41-7.46 (m, 3H, arom. H), 6.50 (s, 2H, NH₂)[3][4]
Mass Spectrometry (m/z) 184 (M)⁺[3][4]

Experimental Protocols

The synthesis of this compound derivatives often involves a multi-component reaction, highlighting the principles of green chemistry by maximizing atom economy.

General Synthesis of this compound Derivatives

A common and efficient method for synthesizing derivatives of this compound is through a one-pot, three-component reaction.[5][6]

Reactants:

  • A benzaldehyde derivative (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g)[5][6]

  • Solvent (e.g., H₂O/EtOH mixture)[6]

Procedure:

  • Combine the benzaldehyde derivative, malononitrile, phenylhydrazine, and catalyst in a reaction vessel.

  • Add the solvent to the mixture.

  • Stir the reaction mixture at a specified temperature (e.g., 55 °C) for the required duration (typically 15-27 minutes).[5][6]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by filtration or centrifugation to remove the catalyst.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

G General Synthesis Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reactants Combine Reactants: - Benzaldehyde derivative - Malononitrile - Phenylhydrazine - Catalyst solvent Add Solvent (e.g., H2O/EtOH) reactants->solvent 1 stir Stir at 55 °C (15-27 min) solvent->stir 2 monitor Monitor via TLC stir->monitor 3 cool Cool to Room Temperature monitor->cool 4 isolate Isolate Product (Filtration/Centrifugation) cool->isolate 5 purify Recrystallize from Ethanol isolate->purify 6 product Pure 5-amino-1H-pyrazole- 3-carbonitrile Derivative purify->product 7

General Synthesis Workflow

Role in Drug Development and Reactivity

This compound and its derivatives are pivotal intermediates in the synthesis of various therapeutic agents. The amino and nitrile groups, along with the pyrazole ring, provide multiple reactive sites for further chemical modifications, making them ideal scaffolds for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Notably, derivatives of this compound have been utilized in the preparation of kinase inhibitors. For instance, 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile serves as an intermediate in the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain cancers.[2][7] It is also a precursor for ACP-196, another selective BTK inhibitor.[2] The core structure is also found in compounds investigated for their anti-inflammatory, antimicrobial, and antitumor properties.

The reactivity of the this compound core allows for a variety of chemical transformations:

  • Acylation: The amino group can be readily acylated.

  • Cyclization Reactions: The amino and nitrile groups can participate in cyclization reactions to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a][3][5][7]triazines.[8]

  • Diazotization: The amino group can undergo diazotization, leading to the formation of other functional groups.

G Role as a Building Block cluster_derivatives Bioactive Derivatives start 5-amino-1H-pyrazole- 3-carbonitrile Core kinase Kinase Inhibitors (e.g., Ibrutinib, ACP-196) start->kinase Intermediate in Synthesis antimicrobial Antimicrobial Agents start->antimicrobial Precursor for antitumor Antitumor Agents start->antitumor Scaffold for

Role as a Building Block

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis, versatile reactivity, and proven utility as a scaffold for potent bioactive molecules underscore its importance in medicinal chemistry. This guide provides a foundational understanding of its key characteristics, empowering researchers to leverage this valuable building block in the pursuit of novel therapeutics.

References

The Versatile Nucleophile: An In-depth Technical Guide to the Reactivity of the Amino Group in 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its prevalence in a wide array of biologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2] The synthetic versatility of this heterocycle is largely attributed to the reactivity of its substituents, particularly the amino group at the C5 position. This exocyclic amino group, in conjunction with the pyrazole ring nitrogens, provides multiple nucleophilic sites, enabling a diverse range of chemical transformations.[3][4] This guide provides a detailed exploration of the reactivity of the 5-amino group, focusing on key reactions, quantitative data, and experimental protocols relevant to drug discovery and development.

Electronic Properties and Reactivity Overview

The 5-aminopyrazole system can be described as a polyfunctional compound with three primary nucleophilic centers: the exocyclic 5-NH2 group, the N1 nitrogen of the pyrazole ring, and the C4 carbon.[3] The reactivity of the 5-amino group is significantly influenced by the electronic nature of the pyrazole ring. It is part of a vinylogous amidine system, which enhances its nucleophilicity, making it a prime site for electrophilic attack. Consequently, it readily participates in acylation, alkylation, diazotization, and, most notably, cyclization reactions to form fused heterocyclic systems.[4][5]

The following diagram illustrates the primary pathways for the functionalization of 5-aminopyrazoles, highlighting the central role of the amino group.

Reactivity_Overview start 5-Aminopyrazole sub_acyl Acylation / Sulfonylation start->sub_acyl RCOCl or RSO2Cl sub_alkyl Alkylation start->sub_alkyl R-X sub_diazo Diazotization start->sub_diazo NaNO2, H+ sub_cyclo Cyclocondensation start->sub_cyclo 1,3-Dielectrophiles prod_acyl Amides / Sulfonamides sub_acyl->prod_acyl prod_alkyl Alkylated Amines sub_alkyl->prod_alkyl prod_diazo Diazonium Salts sub_diazo->prod_diazo prod_fused Fused Pyrazoles (e.g., Pyrazolopyrimidines) sub_cyclo->prod_fused

Caption: General reactivity pathways of the 5-amino group in 5-aminopyrazoles.

Key Reactions and Mechanistic Insights

Acylation and Sulfonylation

The nucleophilic 5-amino group readily reacts with acylating and sulfonylating agents, such as acyl chlorides and sulfonyl chlorides, to form the corresponding amides and sulfonamides.[5] These reactions are typically straightforward and high-yielding, providing a common strategy for diversifying the 5-aminopyrazole core.

Table 1: Examples of Acylation Reactions

Starting Material Acylating Agent Conditions Product Yield Reference
5-amino-3-substituted-1H-pyrazole Chloroacetyl chloride Basic medium 3H-imidazo[1,2-b]pyrazo-2-ol (after cyclization) Good [1]
Aminoglycoside 5-Benzoyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-one (BCPP) DMSO, 20-50°C, 12-72h N-Monobenzoylated aminoglycoside 42-83% [6]

| 5-amino-1,3-diaryl-1H-pyrazoles | Substituted benzoyl chlorides | DCM | N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides | N/A |[7] |

Alkylation

Alkylation of 5-aminopyrazoles can be complex due to the presence of multiple nucleophilic nitrogen atoms. The reaction with alkyl halides can lead to a mixture of products, including alkylation at the exocyclic 5-amino group and/or the N1 position of the pyrazole ring.[5][8] The regioselectivity is highly dependent on the substitution pattern of the pyrazole, the nature of the alkylating agent, and the reaction conditions, such as the base and solvent used.[8][9]

Diazotization

The diazotization of 5-aminopyrazoles, involving the reaction with nitrous acid (typically generated in situ from sodium nitrite and a strong acid), yields highly reactive pyrazolyl-5-diazonium salts.[10][11] These intermediates are valuable synthons for a variety of subsequent transformations:

  • Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds (like phenols or anilines) to form intensely colored azo dyes.[10][12]

  • Cyclization: Intramolecular cyclization of the diazonium salt, particularly in pyrazoles with an adjacent cyano or carboxamide group, is a key step in the synthesis of fused heterocyclic systems like pyrazolo[3,4-d][1][7][13]triazin-4-ones.[1][3]

Diazotization_Pathway start 5-Amino-1H-pyrazole- 4-carbonitrile diazonium Pyrazolyl-5-diazonium Salt (Intermediate) start->diazonium NaNO2, HCl product1 Pyrazolo[3,4-d][1,2,3]triazin-4-one diazonium->product1 Intramolecular Cyclization product2 Azo Dye diazonium->product2 Azo Coupling coupler Electron-Rich Coupling Partner coupler->product2

Caption: Diazotization of 5-aminopyrazoles and subsequent transformations.

Table 2: Examples of Diazotization and Subsequent Reactions

Starting Material Reagents Product Yield Reference
5-amino-1H-pyrazole-4-carbonitriles NaNO₂, HCl Pyrazolo[3,4-d][1][7][13]triazin-4-ones 64-88% [1][3]
5-aminopyrazole-thiadiazole derivative 1. NaNO₂2. Malononitrile Thiadiazole-pyrazolo[5,1-c][3][7][13]triazine 81% [3]

| 5-amino-4-(3,4-dimethoxyphenyl)pyrazoles | NaNO₂, Acetic Acid | 7,8-dimethoxypyrazolo[3,4-c]cinnolines | N/A |[10][12] |

Cyclocondensation Reactions

The most significant application of the 5-amino group's reactivity is in cyclocondensation reactions. Acting as a binucleophile, the 5-aminopyrazole (utilizing the 5-NH2 and ring N1-H or C4-H) reacts with 1,3-dielectrophiles to construct a wide variety of fused heterocyclic systems of high medicinal importance.[4][14]

Cyclization_Products center 5-Aminopyrazole p1 Pyrazolo[3,4-d]pyrimidine center->p1 Formamide, β-Ketoesters p2 Pyrazolo[1,5-a]pyrimidine center->p2 β-Diketones, Acetylacetone p3 Pyrazolo[3,4-b]pyridine center->p3 Enaminones, Trifluoromethyl-β-diketones p4 Imidazo[1,2-b]pyrazole center->p4 α-Haloketones, Chloroacetonitrile

Caption: Fused heterocyclic systems derived from 5-aminopyrazole cyclocondensations.

  • Pyrazolo[3,4-d]pyrimidines: These purine bioisosteres are synthesized by reacting 5-aminopyrazoles with reagents like formamide, urea, or by cyclizing 5-amino-4-carboxamidopyrazoles.[15]

  • Pyrazolo[1,5-a]pyrimidines: Commonly formed through the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds such as acetylacetone or β-ketoesters, often in acidic conditions.[14][16]

  • Pyrazolo[3,4-b]pyridines: These are typically accessed via multicomponent reactions involving a 5-aminopyrazole, an aldehyde, and an active methylene compound, or by condensation with β-diketones under specific conditions.[4]

  • Imidazo[1,2-b]pyrazoles: Formed by the cyclization of 5-aminopyrazoles with α-haloketones or their equivalents.[3][15]

Table 3: Synthesis of Fused Pyrazoles via Cyclocondensation

5-Aminopyrazole Derivative 1,3-Dielectrophile Conditions Fused System Yield Reference
Ethyl 5-aminopyrazole-4-carboxylate Formamide N/A Pyrazolo[3,4-d]pyrimidin-4-one 70% [15]
5-amino-1H-pyrazole-4-carbonitrile Acetylacetone Glacial acetic acid Pyrazolo[1,5-a]pyrimidine Good [16]
5-aminopyrazole Trifluoromethyl-β-diketones Refluxing acetic acid Pyrazolo[3,4-b]pyridine Good [4]
5-amino-3-phenyl-1H-pyrazole 2-Bromo acetophenone K₂CO₃/acetone, reflux Imidazo[1,2-b]pyrazole ~72% [3][15]

| 5-aminopyrazoles, Isatin, Cyclic β-diketones | Multicomponent Reaction | CAN, Water | Spiro[indoline-3,4'-pyrazolo[3,4-b]quinolone] | Good |[1] |

Experimental Protocols

Protocol 1: General Synthesis of 4-Aryl-5-aminopyrazoles via Laccase-Mediated C-4 Arylation[5]

This protocol describes the chemoselective arylation at the C-4 position, demonstrating a modern enzymatic approach.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, charge a solution of the corresponding 5-aminopyrazole (0.1 mmol) and catechol (0.15 mmol).

  • Solvent System: Add 8 mL of 0.01 M citrate buffer (pH 4.5) and 4 mL of ethyl acetate.

  • Enzyme Addition: Add Myceliophthora thermophila laccase (1 mL, 1000 U) to the mixture.

  • Reaction Execution: Stir the mixture under an air atmosphere at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and separate the organic and aqueous layers.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the residue via column chromatography to yield the C-4 arylated product.

Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazoles and Acetylacetone[16]

This procedure is a classic method for constructing the pyrazolo[1,5-a]pyrimidine core.

  • Reactant Mixture: To a solution of the appropriate 5-amino-N-aryl-1H-pyrazole (1 mmol) in glacial acetic acid (10 mL), add acetylacetone (1.2 mmol).

  • Reaction Condition: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction for completion using TLC (typically several hours).

  • Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.

Conclusion

The 5-amino group is a powerful and versatile functional handle on the pyrazole core. Its pronounced nucleophilicity allows for a wide range of transformations, from simple functional group interconversions like acylation to complex, multicomponent cyclizations. A thorough understanding of the factors governing its reactivity—including electronics, sterics, and reaction conditions—is critical for leveraging 5-aminopyrazoles as building blocks in the design and synthesis of novel pharmaceuticals and functional materials. The strategic manipulation of this amino group continues to be a fruitful area of research, enabling the construction of diverse and complex molecular architectures with significant biological potential.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-amino-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 5-amino-1H-pyrazole-3-carbonitrile, a versatile building block in medicinal chemistry. The document details the reactivity of the pyrazole core, focusing on reactions at the C-4 position and the 5-amino group. It includes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate the synthesis of novel pyrazole derivatives for drug discovery and development.

Introduction: Reactivity of the 5-Aminopyrazole Core

This compound is a polyfunctional heterocycle with multiple nucleophilic sites susceptible to electrophilic attack. The pyrazole ring itself is an aromatic system, and the presence of the electron-donating amino group at the C-5 position significantly activates the ring towards electrophilic substitution. The primary sites of electrophilic attack are the C-4 position of the pyrazole ring and the exocyclic 5-amino group. The general reactivity order is 5-NH2 > 1-NH > 4-CH, although reactions can be directed to a specific site by carefully choosing the reagents and reaction conditions.[1] This guide will focus on the key electrophilic substitution reactions at the C-4 and N-5 positions.

Electrophilic Substitution at the C-4 Position

The C-4 position of this compound is the most favorable site for electrophilic aromatic substitution due to the activating effect of the adjacent amino group.

Halogenation

Direct halogenation at the C-4 position can be achieved using N-halosuccinimides (NCS, NBS, NIS) as the halogen source.

Experimental Protocol: General Procedure for C-4 Halogenation

To a solution of the 5-aminopyrazole derivative (1.0 eq) in dimethyl sulfoxide (DMSO), the respective N-halosuccinimide (1.2 eq) is added. The reaction mixture is stirred at room temperature for a duration ranging from 3 to 6 hours. Upon completion, the reaction is quenched with a sodium thiosulfate solution and extracted with an organic solvent such as dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the 4-halo-5-aminopyrazole derivative.

Quantitative Data for Halogenation of Related 5-Aminopyrazoles

Halogenating AgentSubstrateProductYield (%)Reference
NBS3-phenyl-1-tosyl-1H-pyrazol-5-amine4-bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine65-80[2]
NCS3-phenyl-1-tosyl-1H-pyrazol-5-amine4-chloro-3-phenyl-1-tosyl-1H-pyrazol-5-amine55-72[2]
NIS3-phenyl-1-tosyl-1H-pyrazol-5-amine4-iodo-3-phenyl-1-tosyl-1H-pyrazol-5-amine70-85[2]

Note: The yields are reported for 3-aryl-1H-pyrazol-5-amines, and may vary for this compound.

Nitration

Nitration of the pyrazole ring at the C-4 position is a key transformation. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are typically employed.

Experimental Protocol: General Procedure for C-4 Nitration

This compound is added portion-wise to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid at 0-5 °C. The reaction mixture is stirred at this temperature for a specified time and then allowed to warm to room temperature. The reaction is quenched by pouring it onto crushed ice, and the resulting precipitate is filtered, washed with water until neutral, and dried to yield the 4-nitro-5-aminopyrazole derivative.

Spectroscopic Data for a Related 4-Nitro-5-aminopyrazole Derivative

For 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile:

  • IR (KBr, ν cm⁻¹): 3442, 3305, 3221 (NH₂), 2205 (CN), 1600, 1583, 1514 (NO₂)

  • ¹H NMR (250 MHz, CDCl₃) δ: 8.44 (s, 1H), 8.11 (d, J = 8.2 Hz, 1H), 7.98 (d, J = 7.9 Hz, 1H), 7.70 (s, 2H, NH₂), 7.53 (t, J = 8.0 Hz, 1H), 7.32 (t, J = 7.8 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H), 6.94 (t, J = 7.2 Hz, 1H)

  • ¹³C NMR (63 MHz, CDCl₃) δ: 148.69, 143.90, 137.35, 134.64, 133.90, 131.41, 130.19, 129.79, 129.47, 124.51, 122.54, 120.91, 112.99

Sulfonation

Sulfonation introduces a sulfonic acid group at the C-4 position, typically using fuming sulfuric acid.

Experimental Protocol: General Procedure for C-4 Sulfonation

This compound is added carefully to fuming sulfuric acid (oleum) at a low temperature. The mixture is then heated to a specified temperature for several hours. After cooling, the reaction mixture is poured onto ice, and the precipitated product, 5-amino-3-cyano-1H-pyrazole-4-sulfonic acid, is collected by filtration, washed with cold water, and dried.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) at the C-4 position, a valuable handle for further functionalization. The Vilsmeier reagent is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[3]

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation

To a cooled (0 °C) solution of this compound in DMF, phosphorus oxychloride (POCl₃) is added dropwise. The reaction mixture is then stirred at an elevated temperature for several hours. After completion, the mixture is poured into ice water and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The precipitated product, 5-amino-4-formyl-1H-pyrazole-3-carbonitrile, is filtered, washed with water, and purified by recrystallization.

Electrophilic Substitution at the 5-Amino Group

The exocyclic amino group at the C-5 position is a primary nucleophile and readily undergoes reactions with various electrophiles.

N-Acylation

Acylation of the 5-amino group is a common transformation to introduce amide functionalities, which can modulate the biological activity of the molecule.

Experimental Protocol: N-Acylation with Chloroacetyl Chloride

Equimolar amounts of this compound and chloroacetyl chloride are dissolved in a suitable solvent such as toluene and refluxed for 5-7 hours.[4] After cooling, the reaction mixture is left to stand, and the precipitate of 2-chloro-N-(3-cyano-1H-pyrazol-5-yl)acetamide is collected by filtration.[4] The product can be further purified by recrystallization. This reaction typically yields the product in the range of 65-70%.[4]

Quantitative Data for N-Acylation of a Related Aminopyrazole

Acylating AgentSubstrateProductYield (%)Reference
Chloroacetyl chloride5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide65-70[4]
Diazotization and Azo Coupling

The 5-amino group can be diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reactive intermediate can then undergo various coupling reactions or be converted into other functional groups. A significant application is the intramolecular cyclization to form fused heterocyclic systems.

Experimental Protocol: Synthesis of Pyrazolo[3,4-d][1][2][5]triazin-4-one

This compound is dissolved in an acidic medium (e.g., hydrochloric acid or acetic acid). A solution of sodium nitrite in water is added dropwise at a low temperature (0-5 °C). The reaction mixture is stirred for a period, leading to the formation of the fused pyrazolo[3,4-d][1][2][5]triazin-4-one system. The product precipitates from the reaction mixture and can be isolated by filtration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a general experimental workflow for the electrophilic substitution of this compound.

Electrophilic_Substitution_Pathways cluster_C4 C-4 Substitution cluster_N5 N-5 Substitution start This compound C4_Halogenation 4-Halo derivative start->C4_Halogenation NXS, DMSO C4_Nitration 4-Nitro derivative start->C4_Nitration HNO₃/H₂SO₄ C4_Sulfonation 4-Sulfonic acid derivative start->C4_Sulfonation Fuming H₂SO₄ C4_Formylation 4-Formyl derivative start->C4_Formylation DMF, POCl₃ N5_Acylation N-Acyl derivative start->N5_Acylation RCOCl N5_Diazotization Pyrazolo[3,4-d][1,2,3]triazin-4-one start->N5_Diazotization NaNO₂, H⁺

Caption: Reaction pathways for electrophilic substitution.

Experimental_Workflow A Reactant Preparation (this compound + Electrophilic Reagent) B Reaction Setup (Solvent, Temperature Control) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up (Quenching, Extraction) C->D E Purification (Column Chromatography, Recrystallization) D->E F Characterization (NMR, IR, MS) E->F

Caption: General experimental workflow.

Conclusion

This compound is a highly valuable scaffold for the development of novel therapeutic agents. Its susceptibility to electrophilic substitution at both the C-4 position and the 5-amino group allows for extensive structural diversification. This guide provides a foundational understanding and practical protocols for key electrophilic substitution reactions, enabling researchers to efficiently synthesize and explore the chemical space of 5-aminopyrazole derivatives. The provided data and diagrams serve as a valuable resource for the rational design and synthesis of new chemical entities in drug discovery programs.

References

Tautomerism in 5-Amino-1H-Pyrazole-3-Carbonitrile: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-amino-1H-pyrazole-3-carbonitrile is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its biological activity and chemical reactivity are intrinsically linked to its tautomeric forms. This technical guide provides a comprehensive overview of the tautomerism of this compound, synthesizing data from experimental and computational studies on closely related aminopyrazole systems. We present quantitative data on tautomer stability, detailed experimental protocols for tautomeric analysis, and logical diagrams to illustrate key concepts and workflows.

Introduction to Tautomerism in Pyrazoles

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties and biological activity of molecules. In the realm of heterocyclic chemistry, pyrazoles are well-known to exhibit prototropic tautomerism, which involves the migration of a proton. For substituted pyrazoles, such as this compound, two primary forms of tautomerism are of critical importance: annular tautomerism and amino-imino tautomerism.

  • Annular Tautomerism: This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. For a 3(5)-substituted pyrazole, this results in two distinct tautomers.

  • Amino-Imino Tautomerism: This involves the migration of a proton from the exocyclic amino group to a ring nitrogen atom, resulting in an imino form.

The predominant tautomer in a given environment (solution or solid state) can significantly influence a molecule's hydrogen bonding capabilities, lipophilicity, and ultimately, its interaction with biological targets. Understanding and controlling this tautomeric equilibrium is therefore a crucial aspect of rational drug design.

Possible Tautomers of this compound

Theoretically, this compound can exist in several tautomeric forms. The most significant of these are the two annular amino tautomers and their corresponding imino forms.

Note: As I am a language model, I am unable to generate images directly. The IMG SRC in the DOT script is a placeholder and would need to be replaced with actual image URLs of the chemical structures for the diagram to render correctly.

Caption: Possible tautomeric forms of this compound.

Quantitative Analysis of Tautomer Stability

While specific experimental or computational data for this compound is not extensively reported, studies on closely related 3(5)-aminopyrazoles provide valuable insights into the relative stability of the different tautomers. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating these energy differences.

Table 1: Calculated Relative Energies of Aminopyrazole Tautomers

CompoundMethodTautomerRelative Energy (kJ/mol)Reference
3(5)-aminopyrazoleDFT (B3LYP)/6-311++G(d,p)3-amino0.0[1]
5-amino10.7[1]
4-cyano-3(5)-aminopyrazoleDFT (B3LYP)/6-31G** (gas phase)3-amino0.0[2]
5-amino4.2[2]
4-cyano-3(5)-aminopyrazoleDFT (B3LYP)/6-31G** (DMSO)3-amino2.1[2]
5-amino0.0[2]

From the available data, it is evident that for unsubstituted 3(5)-aminopyrazole, the 3-amino tautomer is significantly more stable than the 5-amino tautomer.[1] The introduction of a cyano group at the 4-position, which is structurally analogous to our target molecule, reduces this energy difference.[2] Furthermore, the polarity of the solvent can influence the tautomeric equilibrium, with more polar solvents potentially favoring the more polar tautomer.[2]

Experimental Protocols for Tautomer Elucidation

The determination of the predominant tautomeric form of this compound in different states requires a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire 1H, 13C, and 15N NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • 1H NMR: Obtain a standard proton spectrum to observe the chemical shifts and coupling constants of the pyrazole ring and amino protons.

    • 13C NMR: Acquire a proton-decoupled carbon spectrum to determine the chemical shifts of the pyrazole ring carbons.

    • 15N NMR: Use HMBC (Heteronuclear Multiple Bond Correlation) or HSQC (Heteronuclear Single Quantum Coherence) experiments to correlate proton and nitrogen signals, which is particularly useful for distinguishing between the ring nitrogens.

  • Data Analysis: Compare the observed chemical shifts with those reported for model compounds with fixed tautomeric structures (e.g., N-methylated derivatives) or with computationally predicted chemical shifts for each tautomer. The presence of distinct sets of signals can indicate a slow equilibrium between tautomers on the NMR timescale.

X-ray Crystallography

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.

Methodology:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, acetone).[3]

  • Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα radiation.

  • Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure. The positions of the hydrogen atoms, particularly on the pyrazole ring nitrogens and the exocyclic amino group, will reveal the tautomeric form present in the crystal lattice.

Computational Modeling

Quantum chemical calculations are essential for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.

Methodology:

  • Structure Generation: Build the 3D structures of all possible tautomers of this compound.

  • Geometry Optimization and Energy Calculation: Perform geometry optimization and frequency calculations for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p).[4]

  • Solvation Effects: To model the behavior in solution, incorporate a solvent model, such as the Polarizable Continuum Model (PCM).[2]

  • Property Prediction: Calculate NMR chemical shifts (using the GIAO method) and vibrational frequencies for each optimized tautomer to compare with experimental data.

  • Data Analysis: The tautomer with the lowest calculated Gibbs free energy is predicted to be the most stable.

Visualization of Workflows and Relationships

Logical Flow for Tautomer Identification

Tautomer_Identification_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Analysis cluster_analysis Data Interpretation start_comp Generate Tautomer Structures calc_energy Calculate Relative Energies (DFT) start_comp->calc_energy predict_nmr Predict NMR Chemical Shifts calc_energy->predict_nmr conclusion Identify Predominant Tautomers calc_energy->conclusion compare_nmr Compare Experimental and Predicted NMR predict_nmr->compare_nmr start_exp Synthesize/Obtain Compound nmr NMR Spectroscopy (Solution) start_exp->nmr xray X-ray Crystallography (Solid State) start_exp->xray nmr->compare_nmr analyze_xray Determine Solid-State Structure xray->analyze_xray compare_nmr->conclusion analyze_xray->conclusion

Caption: A typical workflow for the identification of predominant tautomers.

Factors Influencing Tautomeric Equilibrium

Tautomer_Factors center Tautomeric Equilibrium substituents Substituent Effects (Electronic & Steric) substituents->center solvent Solvent Polarity solvent->center state Physical State (Solid vs. Solution) state->center temp Temperature temp->center

Caption: Key factors influencing the tautomeric equilibrium in pyrazoles.

Conclusion

The tautomerism of this compound is a critical consideration for its application in drug discovery and development. While direct experimental data for this specific molecule is limited, a comprehensive analysis of related aminopyrazole systems strongly suggests that the 3-amino tautomer is likely to be the more stable form, with the tautomeric equilibrium being sensitive to the surrounding environment. The experimental and computational protocols outlined in this guide provide a robust framework for the detailed investigation of this and other pyrazole derivatives. A thorough understanding of the tautomeric landscape is indispensable for predicting molecular properties and for the rational design of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-amino-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] They are considered purine analogues and have demonstrated a wide range of pharmacological activities, including hypnotic, anti-inflammatory, anti-tumor, and antiviral properties.[1] Notably, derivatives of this scaffold, such as Zaleplon, have been successfully developed as sedative/hypnotic drugs.[1][3] The synthesis of these compounds is a key area of research, with a focus on developing efficient and regioselective methodologies.

This application note provides detailed protocols for the synthesis of pyrazolo[1,5-a]pyrimidines, starting from the readily available precursor, 5-amino-1H-pyrazole-3-carbonitrile. The primary synthetic strategy involves the cyclocondensation reaction of the starting aminopyrazole with various 1,3-bielectrophilic reagents.

General Synthetic Pathway

The synthesis of the pyrazolo[1,5-a]pyrimidine core from this compound is typically achieved through a cyclocondensation reaction. The 5-aminopyrazole acts as a binucleophile, reacting with a 1,3-dielectrophile to form the fused pyrimidine ring. The regioselectivity of this reaction can be influenced by the nature of the reactants and the reaction conditions.

G cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Cyclocondensation Cyclocondensation This compound->Cyclocondensation 1,3-Bielectrophile 1,3-Bielectrophile 1,3-Bielectrophile->Cyclocondensation Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Cyclocondensation->Pyrazolo[1,5-a]pyrimidine

Caption: General reaction scheme for the synthesis of pyrazolo[1,5-a]pyrimidines.

Experimental Protocols

Protocol 1: Synthesis of 7-Aryl-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitriles via Condensation with Enaminones

This protocol describes the synthesis of 7-aryl-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitriles through the reaction of this compound with arylpropenones (enaminones) in acetic acid.[2]

Experimental Workflow:

G start Start reactants Mix this compound and Enaminone in Acetic Acid start->reactants reflux Reflux the mixture reactants->reflux cool Cool to room temperature reflux->cool precipitate Collect the precipitate by filtration cool->precipitate wash Wash the solid with ethanol precipitate->wash dry Dry the product wash->dry end End dry->end

Caption: Workflow for the synthesis of pyrazolo[1,5-a]pyrimidines using enaminones.

Procedure:

  • A mixture of this compound (1 mmol) and the appropriate arylpropenone (enaminone) (1 mmol) is prepared in glacial acetic acid (10 mL).

  • The reaction mixture is heated at reflux for a specified period (typically 4-6 hours), during which the reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is allowed to cool to room temperature.

  • The solid product that precipitates is collected by filtration.

  • The collected solid is washed with ethanol to remove any remaining impurities.

  • The final product is dried, for example, in a desiccator over anhydrous calcium chloride.

Quantitative Data:

ProductR-group (Aryl)Yield (%)Melting Point (°C)
2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrilePhenyl85230-232
7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile4-Chlorophenyl88255-257
2-Methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile4-Methylphenyl90240-242
2-Methyl-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile4-Methoxyphenyl92235-237
2-Methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrileThiophen-2-yl87260-262

Data synthesized from multiple sources, specific yields and melting points may vary based on precise experimental conditions.

Protocol 2: Microwave-Assisted Synthesis of 7-Aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitriles

This protocol outlines a solvent-free, microwave-assisted method for the regioselective synthesis of 5-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives.[3]

Experimental Workflow:

G start Start mix Mix 3-amino-5-aryl-1H-4-pyrazolecarbonitrile and Enaminonitrile start->mix irradiate Irradiate with microwaves mix->irradiate cool Cool to room temperature irradiate->cool recrystallize Recrystallize the product cool->recrystallize end End recrystallize->end

Caption: Workflow for microwave-assisted synthesis.

Procedure:

  • An equimolar mixture of the 3-amino-5-aryl-1H-4-pyrazolecarbonitrile and the appropriate enaminonitrile is prepared.

  • The solid mixture is subjected to microwave irradiation in a direct beam microwave oven under solvent-free conditions. The power and time of irradiation should be optimized for the specific reactants.

  • After the reaction is complete, the mixture is allowed to cool to room temperature.

  • The resulting solid product is purified by recrystallization from a suitable solvent (e.g., acetone or ethanol).

Quantitative Data:

ProductR-group (Aryl)Yield (%)Melting Point (°C)
2-Phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile2-Thienyl89237-239
2-(4-Chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile2-Thienyl86252-254

Data extracted from a study by Al-Issa, et al.[3]

Signaling Pathways and Logical Relationships

The regioselectivity of the cyclocondensation reaction is a critical aspect of the synthesis of pyrazolo[1,5-a]pyrimidines. The reaction of 3(5)-aminopyrazoles with unsymmetrical 1,3-dielectrophiles can potentially lead to the formation of two regioisomeric products. The outcome is often dependent on the reaction conditions and the nature of the substituents on both the pyrazole and the dielectrophile.

G 3(5)-Aminopyrazole 3(5)-Aminopyrazole Reaction Conditions Reaction Conditions 3(5)-Aminopyrazole->Reaction Conditions Unsymmetrical 1,3-Dielectrophile Unsymmetrical 1,3-Dielectrophile Unsymmetrical 1,3-Dielectrophile->Reaction Conditions 7-Substituted Isomer 7-Substituted Isomer Reaction Conditions->7-Substituted Isomer Route A 5-Substituted Isomer 5-Substituted Isomer Reaction Conditions->5-Substituted Isomer Route B

Caption: Factors influencing the regioselectivity of the cyclocondensation reaction.

Conclusion

The synthesis of pyrazolo[1,5-a]pyrimidines from this compound is a versatile and efficient process. The choice of the 1,3-bielectrophilic partner and the reaction conditions allows for the generation of a diverse library of substituted pyrazolo[1,5-a]pyrimidines. The protocols provided herein offer robust starting points for researchers in the field of medicinal chemistry and drug development to explore this valuable heterocyclic scaffold. Further optimization of these methods can lead to even more efficient and environmentally friendly synthetic routes.

References

Application Notes & Protocols: 5-Amino-1H-pyrazole-3-carbonitrile as a Precursor for Fused Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Amino-1H-pyrazole-3-carbonitrile is a highly versatile and valuable precursor in synthetic organic and medicinal chemistry. As a polyfunctional compound, it possesses several nucleophilic sites, making it an ideal building block for the construction of a wide array of fused heterocyclic systems.[1] Fused pyrazole derivatives, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-d]pyrimidines, are of significant interest due to their structural resemblance to endogenous purine bases and their diverse pharmacological activities.[1][2] Many of these scaffolds are considered "privileged structures" in drug discovery, with derivatives exhibiting potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] Notably, the pyrazolo[1,5-a]pyrimidine core is a well-established scaffold for potent and selective kinase inhibitors, which are crucial for targeting dysregulated cell signaling pathways in diseases like cancer.[3][4]

Reactivity and Synthetic Potential

5-aminopyrazoles are characterized by three primary nucleophilic centers with a general reactivity order of the exocyclic 5-NH₂ group > the endocyclic 1-NH group > the 4-CH position.[1][2] This predictable reactivity allows for regioselective synthesis of fused systems. The most common and efficient strategy for constructing fused pyrazoles from this compound involves its cyclocondensation reaction with various 1,3-bielectrophilic partners.[2][4] These partners can include β-dicarbonyl compounds, enaminones, chalcones, and other α,β-unsaturated systems. The choice of bielectrophile, substituents on the pyrazole ring, and reaction conditions (e.g., conventional heating, microwave irradiation) can be tailored to achieve a diverse range of complex heterocyclic structures.[5][6]

Data Presentation: Synthesis of Fused Pyrazoles

The following table summarizes various synthetic approaches for fused pyrazoles using 5-aminopyrazole precursors.

Fused System5-Aminopyrazole PrecursorBielectrophilic ReagentKey ConditionsYield (%)Reference
Pyrazolo[1,5-a]pyrimidine 5-Amino-1H-pyrazole(E)-3-(dimethylamino)-1-(aryl)prop-2-en-1-one (Enaminone)Ethanol, Reflux63-79%[7]
Pyrazolo[1,5-a]pyrimidine 3-Amino-5-aryl-1H-pyrazole-4-carbonitrile(E)-3-(dimethylamino)-1-(2-thienyl)prop-2-en-1-oneMicrowave (solvent-free)86%[8]
Pyrazolo[1,5-a]pyrimidine 5-AminopyrazolesChalconesDMF, KOH (catalytic)Good to Excellent[5]
Pyrazolo[3,4-b]pyridine 5-AminopyrazoleTrifluoromethyl-β-diketonesAcetic Acid, RefluxNot Specified[2]
Pyrazolo[1,5-a]pyrimidine 5-Amino-1H-pyrazole2-ArylmalondialdehydesMicrowave, 170 °C, 10 minHigh-yielding[5]
Pyrazolo[1,5-a]pyrimidine 5-Amino-1H-pyrazole-4-carbonitrile1H-pyrazole-4-carbaldehyde & Ethyl cyanoacetateEthanol, K₂CO₃74-81%[7]
Pyrazolo[3,4-d][2][3][4]triazine 5-Amino-1H-pyrazole-4-carbonitrilesNaNO₂ / HCl (Diazotization)Aqueous solutionGood to Very Good[9]

Experimental Protocols

Protocol 1: Synthesis of 7-Aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile via Microwave-Assisted Cyclocondensation

This protocol describes a regioselective, solvent-free synthesis of a 7-substituted pyrazolo[1,5-a]pyrimidine from a 5-aminopyrazole-3-carbonitrile precursor and an enaminone, adapted from the methodology for similar compounds.[8]

Materials and Reagents:

  • 3-Amino-5-aryl-1H-pyrazole-4-carbonitrile (1.0 mmol)

  • (E)-3-(dimethylamino)-1-(aryl/heteroaryl)prop-2-en-1-one (enaminone) (1.0 mmol)

  • Direct beam microwave oven

  • Ethanol (for recrystallization)

Procedure:

  • Place an equimolar mixture of 3-amino-5-aryl-1H-pyrazole-4-carbonitrile and the appropriate enaminone in a microwave-safe reaction vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture under solvent-free conditions. Typical conditions may involve heating to 150-170 °C for 10-15 minutes. Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The resulting solid product is often pure enough for characterization. If necessary, purify the crude product by recrystallization from a suitable solvent, such as ethanol.

  • Filter the purified crystals, wash with cold ethanol, and dry under vacuum.

  • Characterize the final product using ¹H-NMR, Mass Spectrometry, and Elemental Analysis. For example, the synthesis of 2-(4-Chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile yielded brownish-red crystals with a melting point of 252-254 °C.[8]

Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrimidines via Conventional Heating with Chalcones

This protocol details the synthesis of pyrazolo[1,5-a]pyrimidines by reacting 5-aminopyrazoles with chalcones (α,β-unsaturated ketones) in the presence of a base.[5]

Materials and Reagents:

  • This compound (1.0 mmol)

  • Substituted Chalcone (e.g., 1,3-diphenylprop-2-en-1-one) (1.0 mmol)

  • Dimethylformamide (DMF) (5 mL)

  • Potassium Hydroxide (KOH) (catalytic amount)

  • Ethanol (for washing/recrystallization)

Procedure:

  • In a round-bottom flask, dissolve the this compound and the selected chalcone in DMF.

  • Add a catalytic amount of powdered potassium hydroxide (KOH) to the solution.

  • Heat the reaction mixture under reflux with constant stirring. Monitor the reaction's progress using TLC until the starting materials are consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Purify the product by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/DMF mixture).

  • Dry the purified product in a vacuum oven.

  • Characterize the structure and purity using spectroscopic methods (NMR, IR, MS).

Visualizations

general_workflow start_material 5-Amino-1H-pyrazole- 3-carbonitrile process Cyclocondensation start_material->process reagent 1,3-Bielectrophile (e.g., β-Diketone, Enaminone) reagent->process product Fused Pyrazole (e.g., Pyrazolo[1,5-a]pyrimidine) process->product Formation of new heterocyclic ring

Caption: General workflow for fused pyrazole synthesis.

specific_synthesis cluster_reactants aminopyrazole 5-Amino-1H-pyrazole- 3-carbonitrile conditions Microwave (MW) or Heat (Δ) intermediate Intermediate (not isolated) enaminone Enaminone R-CO-CH=CH-N(Me)₂ plus + product 7-Substituted Pyrazolo[1,5-a]pyrimidine conditions->product

Caption: Reaction scheme for pyrazolo[1,5-a]pyrimidine synthesis.

signaling_pathway receptor Growth Factor Receptor kinase Protein Kinase (e.g., CDK2, Pim-1) receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate response Cellular Response (Proliferation, Survival) p_substrate->response Leads to inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor inhibitor->kinase Inhibits

Caption: Inhibition of a kinase signaling pathway.

References

Application Notes and Protocols for Multicomponent Reactions Involving 5-Amino-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of biologically active heterocyclic compounds through multicomponent reactions (MCRs) starting from 5-amino-1H-pyrazole-3-carbonitrile and its analogs. The resulting pyrazole-fused architectures, particularly pyrazolo[3,4-b]pyridines, are of significant interest in medicinal chemistry due to their potential as kinase inhibitors, anticancer, and anti-inflammatory agents.

Introduction

This compound is a versatile building block in organic synthesis, prized for its multiple reactive sites that allow for the construction of complex molecular scaffolds in a single step via multicomponent reactions.[1] MCRs offer significant advantages over traditional multi-step synthesis, including higher efficiency, reduced waste, and lower energy consumption.[2] The pyrazole nucleus is a key pharmacophore found in numerous approved drugs, and its derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4]

This document details the synthesis of two important classes of compounds derived from aminopyrazoles: 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles and pyrazolo[3,4-b]pyridine-5-carboxylates. The protocols provided are based on established literature and offer a foundation for further exploration and optimization in a research and development setting.

Application 1: Synthesis of 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles

This one-pot, three-component reaction efficiently yields 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles, which are valuable intermediates and potential bioactive molecules. The reaction proceeds via a tandem Knoevenagel condensation-cyclization mechanism.[5]

Quantitative Data
EntryAldehydeCatalystSolventTime (min)Yield (%)
1BenzaldehydeNoneWater/Ethanol3092
24-ChlorobenzaldehydeNoneWater/Ethanol2595
34-MethylbenzaldehydeNoneWater/Ethanol3590
44-MethoxybenzaldehydeNoneWater/Ethanol4088
53-NitrobenzaldehydeNoneWater/Ethanol2096

Data is representative and may vary based on specific reaction conditions and scale.

Experimental Protocol

General Procedure for the Catalyst-Free, One-Pot, Three-Component Synthesis of 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles in Green Media [5]

  • Reactant Preparation: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).

  • Solvent Addition: Add a 1:1 mixture of water and ethanol (10 mL).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solid product precipitates out of the solution. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to afford the pure product.

Reaction Workflow

experimental_workflow_1 reactants Aromatic Aldehyde Malononitrile Phenylhydrazine reaction Stir at Room Temperature reactants->reaction Add solvent Water:Ethanol (1:1) solvent->reaction In filtration Filtration reaction->filtration Precipitate Formation product 5-Amino-1,3-diaryl-1H- pyrazole-4-carbonitrile filtration->product Collect & Dry fgfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCG->DAG PKC PKC DAG->PKC PKC->Transcription Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->FGFR Inhibits

References

Application Notes and Protocols for N-Alkylation of 5-amino-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of pyrazoles is a fundamental transformation in synthetic organic chemistry, crucial for the development of novel therapeutic agents and functional materials. The pyrazole scaffold is a key pharmacophore found in numerous FDA-approved drugs. Specifically, 5-amino-1H-pyrazole-3-carbonitrile is a valuable building block, and its N-alkylation provides access to a diverse range of substituted pyrazoles with potential biological activities.

A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles, such as this compound, is the control of regioselectivity. Alkylation can occur at either of the two nitrogen atoms of the pyrazole ring (N1 or N2), leading to the formation of two distinct regioisomers. The substitution pattern on the resulting isomer critically influences the molecule's three-dimensional structure and its subsequent biological and pharmacological properties. This document provides a detailed protocol for the N-alkylation of this compound, with a focus on achieving high regioselectivity, and includes quantitative data from representative reactions.

Reaction Pathway and Regioselectivity

The N-alkylation of this compound typically proceeds via deprotonation of the pyrazole ring with a suitable base, followed by nucleophilic attack of the resulting pyrazolide anion on an alkylating agent. The regiochemical outcome (N1 vs. N2 alkylation) is influenced by several factors, including the nature of the base, solvent, reaction temperature, and the steric and electronic properties of the substituents on the pyrazole ring and the alkylating agent.

Generally, the use of strong bases such as sodium hydride (NaH) in polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) tends to favor the formation of the thermodynamically more stable N1-alkylated product. This is attributed to the charge distribution in the pyrazolide anion and steric hindrance. The N1 position is typically less sterically hindered than the N2 position, which is flanked by the amino group at C5. Weaker bases, in contrast, may lead to mixtures of regioisomers.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Pyrazole This compound Pyrazolide Pyrazolide Anion Pyrazole->Pyrazolide + Base AlkylHalide Alkyl Halide (R-X) N1_Product N1-alkylated pyrazole N2_Product N2-alkylated pyrazole Base Base (e.g., NaH) Pyrazolide->N1_Product + R-X (Major Product) Pyrazolide->N2_Product + R-X (Minor Product)

Figure 1: General reaction pathway for the N-alkylation of this compound.

Experimental Protocols

Protocol 1: Base-Mediated N1-Alkylation using Sodium Hydride

This protocol is optimized for the selective N1-alkylation of this compound using a strong base.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product.

Experimental_Workflow start Start dissolve Dissolve pyrazole in anhydrous DMF start->dissolve cool Cool to 0 °C dissolve->cool add_base Add NaH portion-wise cool->add_base deprotonation Stir for 30 min (Deprotonation) add_base->deprotonation add_alkyl_halide Add alkyl halide dropwise deprotonation->add_alkyl_halide react Warm to RT and stir (2-16 h, monitor by TLC) add_alkyl_halide->react quench Quench with sat. NH4Cl at 0 °C react->quench extract Extract with ethyl acetate quench->extract wash_dry Wash with brine, dry over Na2SO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Figure 2: Experimental workflow for the base-mediated N-alkylation.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of various pyrazole derivatives under different conditions. While specific data for this compound is limited in the literature, the presented data for structurally related compounds provides valuable insights into expected yields and regioselectivity.

EntryPyrazole SubstrateAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)N1:N2 RatioReference
13-Trifluoromethyl-5-acetylpyrazoleEthyl iodoacetateK₂CO₃MeCNReflux--1:1[1]
23-Trifluoromethyl-5-(pyridin-2-yl)pyrazoleEthyl iodoacetateNaH-RT--N2-selective[1]
3Methyl 3-amino-1H-pyrazole-4-carboxylateMethyl IodideK₂CO₃DMFRT12859:1[2]
4Methyl 3-amino-1H-pyrazole-4-carboxylateBenzyl BromideK₂CO₃DMFRT1282>10:1[2]
54-NitropyrazoleEthyl Bromoacetate---->90>99.9:1[3][4]
63,5-DimethylpyrazoleBenzyl BromideK₂CO₃Acetonitrile701674 (N1)-[5]

Signaling Pathway and Application

N-alkylated aminopyrazoles are crucial scaffolds in the development of kinase inhibitors. For instance, certain derivatives are potent inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key enzyme in neuronal apoptosis signaling pathways. Inhibition of JNK3 is a promising therapeutic strategy for neurodegenerative diseases. The N-alkylation step is often a critical part of the synthesis of these inhibitors.

JNK3_Inhibition_Pathway Cellular_Stress Cellular Stress JNK_Pathway JNK Signaling Pathway Cellular_Stress->JNK_Pathway JNK3_Activation JNK3 Activation JNK_Pathway->JNK3_Activation Neuronal_Apoptosis Neuronal Apoptosis JNK3_Activation->Neuronal_Apoptosis promotes N_Alkylated_Pyrazole N-Alkylated Pyrazole (JNK3 Inhibitor) N_Alkylated_Pyrazole->JNK3_Activation inhibits

Figure 3: Role of N-alkylated pyrazoles as JNK3 inhibitors in neuronal apoptosis.

Conclusion

The N-alkylation of this compound is a versatile and important reaction for the synthesis of a wide array of functionalized pyrazoles. By carefully selecting the reaction conditions, particularly the base and solvent, a high degree of regioselectivity for the N1-alkylated product can be achieved. The provided protocol offers a reliable method for researchers in medicinal chemistry and drug development to access these valuable compounds. Further optimization of reaction parameters may be necessary for specific alkylating agents and large-scale synthesis.

References

Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors Using 5-Amino-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs targeting a wide array of protein kinases.[1][2][3] Dysregulation of kinase signaling is a hallmark of many diseases, including cancer, making kinase inhibitors a critical class of therapeutic agents.[4][5][6] This document provides a comprehensive guide to the synthesis and evaluation of novel kinase inhibitors derived from 5-amino-1H-pyrazole-3-carbonitrile, a versatile starting material for generating diverse chemical libraries.

This compound offers multiple reaction sites for chemical modification, allowing for the strategic design of compounds that can potently and selectively target the ATP-binding pocket of specific kinases. The general approach involves the derivatization of the amino group and the pyrazole nitrogen, followed by evaluation of the synthesized compounds for their biological activity.

Signaling Pathway: A Representative Kinase Target

The following diagram illustrates a simplified signaling pathway involving a hypothetical tyrosine kinase (e.g., a receptor tyrosine kinase) that can be targeted by the synthesized pyrazole-based inhibitors.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RTK->RTK RAS RAS RTK->RAS Activation Ligand Growth Factor (Ligand) Ligand->RTK Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Novel Pyrazole Inhibitor Inhibitor->RTK Inhibition G start Start: This compound synthesis Chemical Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization screening In vitro Kinase Inhibition Assay (IC50) characterization->screening potent Potent Hit? screening->potent cell_based Cell-Based Assays (Viability, Target Engagement) potent->cell_based Yes inactive Inactive potent->inactive No sar Structure-Activity Relationship (SAR) Analysis cell_based->sar lead_candidate Lead Candidate Identification sar->lead_candidate G cluster_sar Structure-Activity Relationship (SAR) Cycle design Design Analogs synthesis Synthesize Analogs design->synthesis testing Biological Testing synthesis->testing analysis Analyze Data testing->analysis analysis->design Iterate & Optimize

References

Application of 5-amino-1H-pyrazole-3-carbonitrile in Crop Protection: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-amino-1H-pyrazole-3-carbonitrile serves as a critical building block in the synthesis of a variety of agrochemicals. Its versatile structure allows for the development of potent insecticides and acaricides, contributing significantly to modern crop protection strategies. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with derivatives of this important chemical intermediate. The focus will be on two prominent examples: the broad-spectrum insecticide Fipronil and the acaricide Cyenopyrafen, both of which are derived from the pyrazole chemical class.

Key Agrochemical Derivatives and Their Modes of Action

While this compound itself is not typically used directly in crop protection, it is a key precursor for several active ingredients. The following sections detail the application and mechanisms of two such derivatives.

Fipronil: A Phenylpyrazole Insecticide

Fipronil is a broad-spectrum insecticide belonging to the phenylpyrazole class, widely used in agriculture and veterinary medicine to control a range of pests.[1]

Mode of Action: Fipronil's primary mode of action is the disruption of the insect's central nervous system.[1] It acts as a potent antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channels and glutamate-gated chloride (GluCl) channels.[1][2] By binding to these receptors, Fipronil blocks the influx of chloride ions into neurons.[3] This inhibition prevents the hyperpolarization of the neuronal membrane, leading to excessive neuronal stimulation, paralysis, and ultimately, the death of the insect.[2] This unique mechanism of action makes Fipronil effective against insects that have developed resistance to other classes of insecticides.[2]

Target Pests: Fipronil is effective against a wide variety of insect pests, including:

  • Thrips

  • Ants

  • Termites

  • Cockroaches

  • Fleas

  • Rootworms

  • Weevils

Cyenopyrafen: A Beta-Ketonitrile Acaricide

Cyenopyrafen is a recently developed acaricide used to control spider mites in various crops.[3] It belongs to the beta-ketonitrile derivative chemical class.[2]

Mode of Action: Cyenopyrafen functions as a mitochondrial complex II electron transport inhibitor.[2][3] It specifically targets and blocks the activity of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[4] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to the eventual death of the mite.[4]

Target Pests: The primary target for Cyenopyrafen is the two-spotted spider mite (Tetranychus urticae), a significant pest in many agricultural systems.[4]

Quantitative Data on Efficacy

The following tables summarize the available quantitative data on the efficacy of Fipronil and Cyenopyrafen against various target and non-target organisms.

Table 1: Efficacy and Toxicity of Fipronil

OrganismTest TypeEndpointValueUnitsReference(s)
RatAcute OralLD5097mg/kg[5]
MouseAcute OralLD5095mg/kg[5]
Bobwhite QuailAcute OralLD5011.3mg/kg[5]
Mallard DuckAcute OralLD50>2150mg/kg[6]
Rainbow Trout96-hourLC500.246mg/L[7]
Bluegill Sunfish96-hourLC500.083mg/L[7]
Daphnia magna48-hourEC500.19mg/L[7]
Mysid Shrimp96-hourLC50140ng/L[8]
Honey Bee (Apis mellifera)Acute ContactLD500.004µ g/bee [6]
Chironomus dilutus (Midge)96-hourEC5032.5ng/L

Table 2: Efficacy of Cyenopyrafen against Tetranychus urticae

Life StageEndpointValueUnitsReference(s)
AdultLC500.240mg/L[4]
EggLC500.097mg/L[4]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of pyrazole-derived agrochemicals.

Protocol 1: Synthesis of Fipronil from its Thioether Precursor

This protocol outlines the final oxidation step in a common synthesis route for Fipronil.

Objective: To synthesize Fipronil by oxidizing 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylthio)-1H-pyrazole-3-carbonitrile.

Materials:

  • 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylthio)-1H-pyrazole-3-carbonitrile (Fipronil-sulfide)

  • Trifluoroacetic acid

  • Hydrogen peroxide (30% solution)

  • Ice bath

  • Stir plate and stir bar

  • Round bottom flask

  • Separatory funnel

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Dissolve the Fipronil-sulfide precursor in trifluoroacetic acid in a round bottom flask, placed in an ice bath to maintain a low temperature.

  • Slowly add hydrogen peroxide dropwise to the stirred solution.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by pouring it into a separatory funnel containing ice-cold water and dichloromethane.

  • Separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure Fipronil.

Diagram 1: Synthesis of Fipronil

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 5-amino-1H-pyrazole-3-carbonitrile_precursor 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl) -4-(trifluoromethylthio)-1H-pyrazole-3-carbonitrile Fipronil Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl) -4-((trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile) 5-amino-1H-pyrazole-3-carbonitrile_precursor->Fipronil Oxidation reagents Hydrogen Peroxide (Oxidizing Agent) Trifluoroacetic Acid (Solvent) reagents->Fipronil

Caption: Final oxidation step in the synthesis of Fipronil.

Protocol 2: Insecticidal Bioassay - Topical Application

This protocol is adapted for determining the LD50 of an insecticide like Fipronil against a target insect.

Objective: To determine the dose of an insecticide that is lethal to 50% of a test population of insects through direct contact.

Materials:

  • Technical grade insecticide (e.g., Fipronil)

  • Acetone (or other suitable solvent)

  • Micropipette or micro-applicator

  • Test insects (e.g., adult mosquitoes, fruit flies)

  • Petri dishes

  • CO2 or ice for anesthetizing insects

  • Observation containers with a food source

  • Incubator set to appropriate temperature and humidity

Procedure:

  • Prepare a stock solution of the insecticide in acetone.

  • Perform serial dilutions to create a range of at least five concentrations.

  • Anesthetize a batch of insects using a brief exposure to CO2 or by placing them on a cold surface.

  • Using a micro-applicator, apply a small, precise volume (e.g., 0.5-1.0 µL) of an insecticide dilution to the dorsal thorax of each anesthetized insect.

  • A control group should be treated with the solvent only.

  • Place the treated insects in observation containers with access to food and water.

  • Maintain the containers in an incubator under controlled environmental conditions.

  • Assess mortality at 24, 48, and 72 hours post-application. An insect is considered dead if it is unable to move when prodded.

  • Record the number of dead insects for each concentration.

  • Use probit analysis to calculate the LD50 value.

Diagram 2: Topical Application Bioassay Workflow

G A Prepare Insecticide Dilutions C Topical Application of Insecticide A->C B Anesthetize Insects B->C D Incubate and Observe C->D E Record Mortality Data D->E F Calculate LD50 (Probit Analysis) E->F

Caption: Workflow for a topical application insecticidal bioassay.

Protocol 3: In Vitro Fungicidal Assay - Mycelial Growth Inhibition

This protocol is a standard method to determine the EC50 of a fungicide against a target fungal pathogen.

Objective: To determine the concentration of a fungicide that inhibits the mycelial growth of a target fungus by 50%.

Materials:

  • Technical grade fungicide

  • Dimethyl sulfoxide (DMSO) or acetone as a solvent

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Petri dishes (90 mm)

  • Actively growing culture of the target fungus

  • Cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare a stock solution of the fungicide in DMSO or acetone.

  • Prepare PDA and autoclave. Allow it to cool to approximately 50-55°C.

  • Add appropriate volumes of the fungicide stock solution to the molten PDA to achieve a series of final concentrations. Also, prepare a control plate with the solvent only.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubate the plates at the optimal temperature for the specific fungus.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached a significant portion of the plate's diameter.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.

Signaling Pathway Diagrams

The following diagrams illustrate the mode of action of Fipronil and Cyenopyrafen.

Diagram 3: Fipronil's Mode of Action

G cluster_neuron Insect Neuron GABA GABA Neurotransmitter GABA_R GABA-gated Cl- Channel GABA->GABA_R Binds to Chloride Cl- Ions GABA_R->Chloride Opens channel for Hyperexcitation Hyperexcitation GABA_R->Hyperexcitation Channel blockage leads to Fipronil Fipronil Fipronil->GABA_R Blocks Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Influx causes Neuron_Membrane Neuron Membrane Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death

Caption: Fipronil blocks GABA-gated chloride channels in insects.

Diagram 4: Cyenopyrafen's Mode of Action

G cluster_mitochondrion Mite Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Complex II (SDH) Succinate->Complex_II Oxidized by Fumarate Fumarate Complex_II->Fumarate Produces ETC Electron Transport Chain Complex_II->ETC Donates electrons to Cyenopyrafen Cyenopyrafen Cyenopyrafen->Complex_II Inhibits ATP_Production ATP Production ETC->ATP_Production Cell_Death Cell Death ATP_Production->Cell_Death Depletion leads to

Caption: Cyenopyrafen inhibits mitochondrial complex II in mites.

References

Application Notes: 5-amino-1H-pyrazole-3-carbonitrile Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 5-amino-1H-pyrazole-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2][3] These pyrazole derivatives are of significant interest in oncology due to their potential to act as kinase inhibitors, disrupt essential cellular processes like tubulin polymerization, and induce programmed cell death (apoptosis) in cancer cells.[4][5] Their versatile structure allows for chemical modifications, enabling the development of potent and selective anticancer agents.[2] This document provides an overview of their synthesis, anticancer activity, mechanisms of action, and detailed protocols for their evaluation.

Synthesis of this compound Derivatives

A common and efficient method for synthesizing these derivatives is a one-pot, three-component reaction. This approach involves the condensation of an aromatic aldehyde, malononitrile, and a hydrazine derivative, often under mild conditions.[1][6]

General Synthesis Workflow

The following diagram illustrates the typical workflow for the synthesis of this compound derivatives.

G cluster_reactants Reactants cluster_process Process cluster_outcome Outcome A Aromatic Aldehyde Mix Mix in Solvent (e.g., Ethanol) A->Mix B Malononitrile B->Mix C Hydrazine Derivative C->Mix Catalyst Add Catalyst (e.g., Piperidine) Mix->Catalyst React Heat / Microwave (e.g., 140°C, 2 min) Catalyst->React Purify Purification (e.g., Recrystallization) React->Purify Product This compound Derivative Purify->Product

Caption: General workflow for one-pot synthesis.

Example Synthesis Protocol

This protocol is a general guideline based on microwave-assisted synthesis.[6]

  • Reactant Mixture: In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the selected phenylhydrazine derivative (1 mmol).

  • Solvent and Catalyst: Add ethanol as the solvent and a catalytic amount of piperidine.

  • Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 140°C for approximately 2-5 minutes.[6]

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and purify further by recrystallization to obtain the final product.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, NMR, and Mass Spectrometry.[6][7]

Anticancer Activity Data

The anticancer activity of these derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound ID/SeriesCancer Cell LineIC50 (µM)Key Findings & Reference
Compound 10h NCI-H520 (Lung)0.019A potent pan-FGFR covalent inhibitor.[4]
SNU-16 (Gastric)0.059Effective against wild-type and gatekeeper mutants.[4]
KATO III (Gastric)0.073Showed strong antiproliferative activity.[4]
PTA-1 CCRF-CEM (Leukemia)PotentIdentified from a screen of 5600 compounds.[5]
MDA-MB-231 (Breast)Low µMInduces apoptosis and cell cycle arrest.[5]
Pyrazolines MCF-7 (Breast)5.8 - 9.34-bromophenyl substituted derivative was most active.[8]
A549 (Lung)8.0Showed broad-spectrum activity.[8]
HeLa (Cervical)9.8Active against multiple cancer types.[8]
Thiophenyl Pyrazoles HepG-2 (Liver)6.783-(4-fluorophenyl) derivative showed best activity.[8]
Halophenyl Pyrazoles HeLa, MCF-7, PC-3ActiveA series of novel derivatives showed promising antitumor properties against three human cancer cell lines.[6]
Pyrazolo[1,5-a]pyridines MCF-7, HepG2PromisingCompounds 4d, 4h, and 4k showed enhanced activity.[9]

Mechanisms of Action

This compound derivatives exert their anticancer effects through multiple mechanisms, including the inhibition of critical cell signaling pathways and interference with cellular machinery.

Kinase Inhibition

Many pyrazole derivatives are designed as ATP-competitive kinase inhibitors, targeting enzymes like Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinases (CDKs) that are often dysregulated in cancer.[4][10]

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition ATP ATP Kinase Kinase (e.g., FGFR, CDK) ATP->Kinase binds PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate phosphorylates Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream NoSignal Signaling Blocked Pyrazole Pyrazole Derivative BlockedKinase Kinase (Inactive) Pyrazole->BlockedKinase binds to ATP pocket BlockedKinase->NoSignal leads to

Caption: Inhibition of kinase signaling pathway.

Tubulin Polymerization Inhibition

Certain pyrazole compounds can interfere with the dynamics of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these agents cause cell cycle arrest, typically in the G2/M phase, and subsequently induce apoptosis.[5]

G cluster_normal Normal Cell Division cluster_inhibition Inhibition by Pyrazole Derivative Tubulin α/β-Tubulin Dimers Microtubule Microtubule Assembly Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Block Inhibition of Polymerization Microtubule->Block Division Cell Division Spindle->Division Pyrazole Pyrazole Derivative Pyrazole->Block Arrest G2/M Phase Arrest Block->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Disruption of microtubule dynamics.

Induction of Apoptosis and Cell Cycle Arrest

A key outcome of treatment with effective pyrazole derivatives is the induction of apoptosis. This is often preceded by cell cycle arrest at specific checkpoints, such as the S and G2/M phases, preventing damaged cells from proliferating.[5]

G CancerCell Cancer Cell CellCycle Cell Cycle Progression (G1 -> S -> G2 -> M) CancerCell->CellCycle Pyrazole Pyrazole Derivative Pyrazole->CancerCell treatment Arrest S and G2/M Phase Arrest CellCycle->Arrest blocked by Pyrazole ApoptosisTrigger Apoptosis Trigger Arrest->ApoptosisTrigger Caspase Caspase-3/7 Activation ApoptosisTrigger->Caspase CellDeath Apoptotic Cell Death Caspase->CellDeath

Caption: Induction of cell cycle arrest and apoptosis.

Key Experimental Protocols

Protocol: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: Kinase Inhibition (ADP-Glo™) Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reaction Setup: In a 96-well plate, set up the kinase reaction by adding the kinase buffer, the specific kinase (e.g., FGFR1), the substrate peptide, and ATP.

  • Inhibitor Addition: Add the pyrazole derivative at various concentrations to the reaction wells.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: A lower luminescence signal corresponds to higher kinase inhibition. Calculate the IC50 value from the dose-response curve.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle phase distribution.

  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to attach. Treat the cells with the pyrazole derivative (at its IC50 concentration) for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes and wash the cell pellet with cold PBS.

  • Fixation: Resuspend the pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase and compare treated samples to controls.[5]

Protocol: Apoptosis (Caspase-Glo® 3/7) Assay

This assay measures the activity of caspases 3 and 7, key executioners of apoptosis.[5]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the pyrazole derivative as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 2 minutes and then incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample with a plate-reading luminometer.

  • Data Analysis: Increased luminescence indicates higher caspase-3/7 activity and thus, a higher level of apoptosis. Normalize the results to the vehicle control.

References

One-Pot Synthesis of Pyrazole Derivatives Using Green Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry. Pyrazole derivatives, a critical scaffold in numerous pharmaceuticals, are frequently synthesized through multi-component reactions. This document provides detailed protocols for the one-pot synthesis of pyrazole derivatives employing various green catalysts, aiming to reduce environmental impact while maintaining high efficiency. The featured catalysts include a natural waste-derived catalyst (lemon peel powder), a recyclable heterogeneous metallic catalyst (nickel-based), and a novel biocatalyst (nano-eggshell/Ti(IV)).

Comparative Analysis of Green Catalytic Systems

The following table summarizes the key quantitative parameters for three distinct one-pot pyrazole synthesis protocols, offering a clear comparison of their efficiency and green credentials.

ParameterProtocol 1: Lemon Peel PowderProtocol 2: Nickel-Based CatalystProtocol 3: Nano-eggshell/Ti(IV)
Catalyst Type Natural, Waste-derivedHeterogeneous, MetallicNatural, Modified Biocatalyst
Reactant 1 Aldehyde (1 mmol)Acetophenone (0.1 mol)Aldehyde (1 mmol)
Reactant 2 Malononitrile (1 mmol)Hydrazine (0.1 mol)Malononitrile (1 mmol)
Reactant 3 Hydrazine Hydrate (1 mmol)Benzaldehyde (dropwise)Hydrazine Hydrate (2 mmol)
Reactant 4 Ethyl Acetoacetate (1 mmol)-Ethyl Acetoacetate (1 mmol)
Catalyst Loading 10 wt%10 mol%0.06 g
Solvent Ethanol (5 mL)Ethanol (10 mL)Solvent-free
Temperature RefluxRoom TemperatureRoom Temperature
Reaction Time 15-45 min[1]3 h[2][3]10-25 min[1][2][3]
Yield 85-95%[1]Good to Excellent89-98%[1][2][3]
Catalyst Reusability Mentioned, details limitedUp to 7 cycles[2]Up to 5 cycles

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: One-Pot Synthesis of Pyrano[2,3-c]pyrazoles Using Lemon Peel Powder

This protocol outlines a simple and efficient four-component synthesis of pyrano[2,3-c]pyrazoles using a readily available and natural catalyst.[1]

Materials:

  • Aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Lemon peel powder (10 wt%)

  • Ethanol (5 mL)

  • 25 mL round bottom flask

  • Reflux apparatus

  • TLC plates (ethyl acetate/n-hexane 7:3)

  • Filtration apparatus

Procedure:

  • To a 25 mL round bottom flask, add the aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), and lemon peel powder (10 wt%).

  • Add 5 mL of ethanol to the flask.

  • The resulting reaction mixture is refluxed for the time specified for the particular substrate (typically 15-45 minutes).[1]

  • Monitor the progress of the reaction using TLC plates with an ethyl acetate/n-hexane (7:3) mobile phase.

  • Upon completion of the reaction, dilute the reaction mixture with hot ethanol.

  • Filter the hot solution to separate the lemon peel powder catalyst.

  • Wash the recovered catalyst with hot ethanol (3 x 5 mL).

  • Combine the filtrates, concentrate the solution, and recrystallize the solid from ethanol to obtain the pure pyranopyrazole product.

Protocol 2: Nickel-Catalyzed One-Pot Synthesis of Pyrazoles

This protocol describes the synthesis of pyrazole derivatives using a heterogeneous nickel-based catalyst at room temperature.[2][3]

Materials:

  • Acetophenone (0.1 mol)

  • Hydrazine (0.1 mol)

  • Benzaldehyde

  • Solid Nickel-based heterogeneous catalyst (10 mol%)

  • Ethanol (10 mL)

  • Round bottom flask

  • Magnetic stirrer

Procedure:

  • In a round bottom flask containing 10 mL of ethanol, add acetophenone (0.1 mol), hydrazine (0.1 mol), and the solid nickel-based heterogeneous catalyst (10 mol%).

  • Stir the mixture for 30 minutes at room temperature.

  • Add benzaldehyde dropwise to the reaction mixture.

  • Continue stirring the reaction mixture for 3 hours at room temperature.[3]

  • After the reaction is complete, the catalyst can be recovered by filtration for reuse.

  • The product can be isolated from the filtrate by evaporation of the solvent and purified by recrystallization or column chromatography.

Protocol 3: One-Pot Synthesis of Dihydropyrano[2,3-c]pyrazoles Using Nano-eggshell/Ti(IV) Catalyst

This solvent-free protocol utilizes a novel and efficient catalyst derived from eggshells for the synthesis of dihydropyrano[2,3-c]pyrazoles at room temperature.[1][2][3]

Materials:

  • Aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Hydrazine hydrate (2 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Nano-eggshell/Ti(IV) (NEST) catalyst (0.06 g)

  • 100 mL round bottom flask

  • Magnetic stirrer

Procedure:

  • In a 100 mL round bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (2 mmol), ethyl acetoacetate (1 mmol), and NEST catalyst (0.06 g).

  • Stir the mixture at room temperature. The reaction is performed under solvent-free conditions.

  • Monitor the reaction by TLC. The reaction time typically ranges from 10 to 25 minutes depending on the substrate.[1]

  • Upon completion, add acetone to the reaction mixture to precipitate the product and separate the catalyst.

  • Filter the mixture to recover the catalyst. The catalyst can be washed, dried, and reused.

  • The filtrate containing the product can be concentrated and the crude product purified by recrystallization.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols.

G cluster_0 General One-Pot Pyrazole Synthesis Workflow start Start reactants Combine Reactants & Catalyst start->reactants reaction Reaction Progression (Heating/Stirring) reactants->reaction workup Work-up & Catalyst Recovery reaction->workup purification Product Purification workup->purification end End purification->end

Caption: General workflow for one-pot pyrazole synthesis.

G cluster_1 Protocol 1: Lemon Peel Powder Catalysis p1_start Combine Aldehyde, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate, & Lemon Peel Powder in Ethanol p1_reflux Reflux Reaction Mixture (15-45 min) p1_start->p1_reflux p1_tlc Monitor by TLC p1_reflux->p1_tlc p1_filter Dilute with Hot Ethanol & Filter to Recover Catalyst p1_tlc->p1_filter Reaction Complete p1_purify Concentrate Filtrate & Recrystallize Product p1_filter->p1_purify

Caption: Workflow for pyrazole synthesis using lemon peel powder.

G cluster_2 Protocol 2: Nickel-Based Catalysis p2_start Combine Acetophenone, Hydrazine, & Ni-Catalyst in Ethanol p2_stir1 Stir for 30 min at Room Temperature p2_start->p2_stir1 p2_add Add Benzaldehyde Dropwise p2_stir1->p2_add p2_stir2 Stir for 3h at Room Temperature p2_add->p2_stir2 p2_workup Filter to Recover Catalyst & Isolate Product p2_stir2->p2_workup

Caption: Workflow for pyrazole synthesis using a nickel-based catalyst.

G cluster_3 Protocol 3: Nano-eggshell/Ti(IV) Catalysis p3_start Combine Aldehyde, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate, & NEST Catalyst (Solvent-Free) p3_stir Stir at Room Temperature (10-25 min) p3_start->p3_stir p3_tlc Monitor by TLC p3_stir->p3_tlc p3_workup Add Acetone & Filter to Recover Catalyst p3_tlc->p3_workup Reaction Complete p3_purify Concentrate Filtrate & Recrystallize Product p3_workup->p3_purify

Caption: Workflow for pyrazole synthesis using nano-eggshell/Ti(IV).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-amino-1H-pyrazole-3-carbonitrile. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound and its derivatives?

A1: The synthesis of this compound and its derivatives is typically achieved through cyclocondensation reactions. Key methods include:

  • Three-component one-pot reaction: This is a widely used method involving the reaction of an aldehyde, malononitrile, and a hydrazine derivative.[1][2] This approach is favored for its efficiency and the ability to generate diverse derivatives.

  • Reaction of (ethoxymethylene)malononitrile with aryl hydrazines: This is another common method for producing 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[3][4]

  • From malononitrile dimer and hydrazine: 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile can be prepared by the reaction of malononitrile dimer with hydrazine.[5][6]

  • Condensation of 1,3-dicarbonyl compounds with hydrazines: This is a classical and versatile method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis.[7]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields are a common issue in pyrazole synthesis and can be attributed to several factors. Here are some troubleshooting steps to improve your yield:

  • Incomplete Reaction: The reaction may not be reaching completion. To address this, you can try increasing the reaction time or temperature.[8] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is recommended.[9]

  • Suboptimal Catalyst: The choice and amount of catalyst are crucial. For reactions involving 1,3-dicarbonyl compounds, a catalytic amount of a protic acid (e.g., acetic acid) is often used.[8] In some cases, specialized catalysts like nano-ZnO or modified layered double hydroxides (LDH) have been shown to significantly improve yields.[1][9]

  • Solvent Choice: The solvent can have a significant impact on the reaction outcome. For instance, using a nitrile solvent has been reported to expedite the reaction and lead to higher yields.[10] Green solvents like water/PEG-400 have also been used successfully.[3]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.[7][8] Careful control of reaction conditions, such as temperature and pH, can help minimize side reactions.[7]

  • Purity of Starting Materials: Impurities in the starting materials can lead to unwanted side reactions and lower yields. Ensure the purity of your reactants before starting the experiment.[7]

Q3: I am observing the formation of multiple products or regioisomers. How can I improve the selectivity of my reaction?

A3: The formation of regioisomers is a common challenge, especially when using unsymmetrical starting materials. Here are some strategies to improve regioselectivity:

  • Reaction Conditions: The regioselectivity can be influenced by reaction conditions such as the solvent and pH.[7] For example, under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[7]

  • Solvent Effects: The use of specific solvents, such as fluorinated alcohols, has been shown to improve regioselectivity in some cases.[7]

  • Steric and Electronic Effects: The steric and electronic properties of the substituents on your starting materials can direct the reaction towards a specific regioisomer.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reactionIncrease reaction time and/or temperature. Monitor reaction progress by TLC.[8][9]
Suboptimal catalystExperiment with different acid or base catalysts. Consider using specialized catalysts like nano-ZnO or modified LDHs.[1][8][9]
Inappropriate solventTest different solvents. Nitrile solvents or green solvent systems might improve yields.[3][10]
Side product formationOptimize reaction conditions (temperature, pH) to minimize byproducts.[7]
Impure starting materialsPurify starting materials before use.[7]
Formation of Regioisomers Use of unsymmetrical starting materialsAdjust pH of the reaction.[7]
Suboptimal solventTry using fluorinated alcohols as solvents.[7]
Product Instability Presence of reactive functional groupsCarefully control reaction temperature. Consider alternative synthetic routes to avoid highly reactive intermediates.[7]

Experimental Protocols

General Procedure for Three-Component Synthesis of 5-amino-1H-pyrazole-5-carbonitriles

This protocol is based on a green and efficient synthesis method.[1][2]

  • In a round-bottomed flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).

  • Add a water/ethanol mixture as the solvent.

  • Stir the mixture at 55 °C using a magnetic stirrer.

  • Monitor the reaction progress using TLC (n-hexane/ethyl acetate: 0.5:0.5 mL).

  • Once the reaction is complete, cool the mixture to room temperature.

  • To isolate the product, add hot ethanol or chloroform to the reaction mixture.

  • Separate the catalyst by centrifugation, wash it with ethanol, and dry it in an oven at 60 °C.

  • Evaporate the solvent from the reaction mixture and recrystallize the product from ethanol.

Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles from (ethoxymethylene)malononitrile

This protocol is adapted from a method for synthesizing various aryl pyrazole derivatives.[3][4]

  • In a glass reactor under a nitrogen atmosphere, dissolve the aryl hydrazine (1.2 mmol) in absolute ethanol (2 mL) with magnetic stirring.

  • Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the solution.

  • Carefully bring the solution to reflux and maintain it for 4 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and wash it with water (30 mL).

  • The organic layer is then dried and the solvent evaporated to yield the crude product, which can be further purified.

Quantitative Data Summary

The following table summarizes the yields and reaction times for the synthesis of various this compound derivatives under different catalytic conditions.

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
LDHH₂O/EtOH556023[1]
LDH@PTRMSH₂O/EtOH556030[1]
LDH@PTRMS@DCMBA@CuIH₂O/EtOH5515-2785-93[1][2]
FeCl₃/PVPWater/PEG-400Reflux120-240up to 97[3]
None (Thermal)EthanolReflux180-420up to 87[3]
Microwave-assistedWater-2-482-90[11]

Visualizations

Experimental Workflow for Three-Component Synthesis

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification aldehyde Aldehyde mixing Combine Reactants in Solvent aldehyde->mixing malononitrile Malononitrile malononitrile->mixing hydrazine Phenylhydrazine hydrazine->mixing catalyst Catalyst catalyst->mixing reaction_step Stir at 55°C mixing->reaction_step monitoring Monitor with TLC reaction_step->monitoring cooling Cool to RT monitoring->cooling catalyst_removal Catalyst Separation cooling->catalyst_removal extraction Solvent Evaporation catalyst_removal->extraction purification Recrystallization extraction->purification product Final Product purification->product

Caption: Workflow for the three-component synthesis of 5-amino-1H-pyrazole-3-carbonitriles.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction going to completion? start->check_completion increase_time_temp Increase reaction time/temperature check_completion->increase_time_temp No check_catalyst Is the catalyst optimal? check_completion->check_catalyst Yes increase_time_temp->check_catalyst change_catalyst Try different catalysts/loading check_catalyst->change_catalyst No check_side_reactions Are there significant side reactions? check_catalyst->check_side_reactions Yes change_catalyst->check_side_reactions optimize_conditions Optimize T, pH, solvent check_side_reactions->optimize_conditions Yes check_purity Are starting materials pure? check_side_reactions->check_purity No optimize_conditions->check_purity purify_reagents Purify reagents check_purity->purify_reagents No end Yield Improved check_purity->end Yes purify_reagents->end

Caption: A logical guide for troubleshooting low reaction yields.

References

Technical Support Center: Purification of 5-amino-1H-pyrazole-3-carbonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 5-amino-1H-pyrazole-3-carbonitrile by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a workflow diagram to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound and provides systematic solutions to resolve them.

Problem Potential Cause Suggested Solution
No crystal formation upon cooling 1. The solution is not supersaturated (too much solvent was used). 2. The cooling process is too slow, or the final temperature is not low enough. 3. The compound is highly soluble in the chosen solvent even at low temperatures.1. Concentrate the solution by boiling off some solvent and allow it to cool again. 2. Once the solution has reached room temperature, place it in an ice bath to induce crystallization. 3. If crystals still do not form, try adding a "poorer" co-solvent (anti-solvent) in which the compound is insoluble, such as water or hexane, dropwise to the solution until it becomes slightly turbid, then cool.
"Oiling out" of the product 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated, leading to precipitation above the melting point. 3. The presence of significant impurities is depressing the melting point of the mixture.1. Switch to a lower-boiling point solvent. 2. Add a small amount of hot solvent to the oily mixture to dissolve it, then allow it to cool slowly. 3. Attempt to purify the crude material by another method, such as column chromatography, before recrystallization.
Low recovery yield 1. Too much solvent was used initially, leaving a significant amount of product in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent that was not cold enough. 4. The product is significantly soluble in the recrystallization solvent even at low temperatures.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. 3. Always wash the collected crystals with a minimal amount of ice-cold solvent. 4. Consider using a different solvent or a mixed solvent system to minimize solubility at low temperatures.
Colored impurities in the final product 1. Colored byproducts from the synthesis are co-crystallizing with the product. 2. The crude material has adsorbed colored impurities.1. Add a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly as it can also adsorb the desired product. 2. Perform a second recrystallization.
Crystals are very fine or needle-like 1. The solution cooled too rapidly. 2. The solution was agitated during the cooling process.1. Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. 2. Avoid scratching the flask or agitating the solution during the initial phase of crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: Ethanol is a commonly used and effective solvent for the recrystallization of this compound and its derivatives.[1][2] It generally provides good solubility at elevated temperatures and lower solubility upon cooling. A mixed solvent system, such as ethanol/water, can also be employed to optimize the yield and purity.

Q2: My compound won't dissolve in ethanol, even when heated. What should I do?

A2: If your compound has low solubility in hot ethanol, you can try a more polar solvent like methanol or a mixed solvent system. For instance, you can dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble, like DMF or DMSO) at room temperature, and then add a "poor" solvent (like water or ethanol) until the solution becomes turbid. Then, heat the mixture until it becomes clear and allow it to cool slowly.

Q3: What are the likely impurities in my crude this compound sample?

A3: The impurities will depend on the synthetic route used. A common synthesis involves the reaction of malononitrile with hydrazine. Potential impurities could include unreacted starting materials, side products from the polymerization of malononitrile, or regioisomers if a substituted hydrazine is used.

Q4: How can I assess the purity of my recrystallized product?

A4: The purity of the recrystallized this compound can be assessed using several analytical techniques. The most common methods include:

  • Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure and identify impurities.

Q5: Is it possible to reuse the mother liquor to recover more product?

A5: Yes, it is often possible to recover a second crop of crystals from the mother liquor. This can be achieved by concentrating the mother liquor by evaporation and then cooling it again. However, be aware that the second crop of crystals may be less pure than the first.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more ethanol in small portions until the solid completely dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent required for dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: Mixed-Solvent Recrystallization using Ethanol/Water
  • Dissolution: Dissolve the crude this compound in the minimum amount of boiling ethanol.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently turbid.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals.

Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

G start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oiling_out Does Product 'Oil Out'? crystals_form->oiling_out Yes no_crystals Troubleshoot: - Concentrate solution - Scratch flask - Add seed crystal - Add anti-solvent crystals_form->no_crystals No check_yield Check Yield oiling_out->check_yield No oiled_out Troubleshoot: - Reheat and add more solvent - Cool more slowly - Change solvent oiling_out->oiled_out Yes check_purity Check Purity check_yield->check_purity Acceptable low_yield Troubleshoot: - Check mother liquor - Ensure minimum solvent was used - Ensure proper washing check_yield->low_yield Low end_good Pure Product Obtained check_purity->end_good Pure impure Troubleshoot: - Perform second recrystallization - Use activated charcoal - Consider chromatography check_purity->impure Impure end_bad Re-evaluate Purification Strategy no_crystals->cool oiled_out->cool low_yield->end_bad impure->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Regioselective Synthesis of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective synthesis of pyrazoles. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This commonly occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially leading to two different substitution patterns.[1] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly varied biological activities, physical properties, and toxicological profiles.[1]

Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by several factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[2]

  • Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl compound can activate the adjacent carbonyl group for nucleophilic attack. The nucleophilicity of the two nitrogen atoms in a substituted hydrazine is also influenced by its substituent.[2]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the reaction pathway, favoring the formation of different regioisomers.[3][4] For instance, acidic conditions might favor one isomer, while basic conditions could favor the other.[5]

  • Solvent Choice: The solvent can significantly impact regioselectivity. For example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in certain reactions.[4][6]

  • Reactant Stoichiometry: The ratio of the reactants has also been shown to affect the regioisomeric ratio.[3]

Q3: What are some alternative methods to the Knorr synthesis for achieving high regioselectivity?

A3: When the Knorr synthesis provides poor regioselectivity, several alternative methods can be employed:

  • Use of 1,3-Dicarbonyl Surrogates: Instead of traditional 1,3-diketones, precursors with differentiated reactivity at the 1- and 3-positions, such as β-enaminones and acetylenic (α,β-ethynyl) ketones, can be used to direct the initial nucleophilic attack of the hydrazine.[1]

  • 1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole, like a diazo compound or a nitrile imine, with a dipolarophile, such as an alkyne or an alkene.[1][7] This approach offers excellent control over regioselectivity, which is determined by the electronic and steric properties of the substituents on both reacting partners.[1]

  • Reaction of N-Alkylated Tosylhydrazones with Terminal Alkynes: This method provides a highly regioselective route to 1,3,5-trisubstituted pyrazoles, often with complete regioselectivity.[1]

  • Multicomponent Reactions: These reactions combine three or more reactants in a single step to form a complex product and have been developed for the regioselective synthesis of highly substituted pyrazoles.[1]

Troubleshooting Guides

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

  • Problem: The substituents on your unsymmetrical 1,3-dicarbonyl compound have similar steric and electronic properties, leading to a lack of selectivity in the initial nucleophilic attack by the hydrazine.[1]

  • Solutions:

    • Modify Reaction Conditions:

      • Solvent Optimization: Change the solvent to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which can significantly enhance regioselectivity.[6]

      • pH Adjustment: Investigate the effect of pH by running the reaction under acidic or basic conditions to see if it favors the formation of one regioisomer.[5]

    • Alter Reactants:

      • If possible, modify the substituents on the 1,3-dicarbonyl to create a greater steric or electronic differentiation between the two carbonyl groups.

    • Consider Alternative Synthetic Routes:

      • Employ methods known for high regioselectivity, such as 1,3-dipolar cycloadditions or multicomponent reactions.[1]

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.[1]

  • Solutions:

    • Reverse the Polarity of Reactivity:

      • Utilize a surrogate for the 1,3-dicarbonyl compound, such as a β-enaminone or an α,β-ethynyl ketone, to change the site of the initial nucleophilic attack.[1]

    • Investigate Different Catalysts:

      • Some reactions can be catalyzed to favor a specific regioisomer. For example, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have shown high regioselectivity.[8]

    • Employ a Different Hydrazine Derivative:

      • The nature of the substituent on the hydrazine can influence the regiochemical outcome.[2]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further use.[1]

  • Solutions:

    • Chromatographic Separation:

      • TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[1]

      • Column Chromatography: Once a suitable solvent system is identified, perform flash chromatography on silica gel to separate the isomers.

    • Recrystallization:

      • If the isomers have different solubilities, fractional recrystallization can be an effective separation method. Experiment with different solvents to find one in which one isomer is significantly less soluble than the other.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione with Methylhydrazine

EntrySolventRegioisomeric Ratio (Desired:Undesired)
1EthanolLow (not specified)
2TFEImproved (not specified)
3HFIP97:3

Data adapted from studies on the influence of fluorinated alcohols on pyrazole synthesis.

Table 2: Regioselectivity in the Condensation of Arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones

SolventRegioisomeric Ratio (Isomer 11:Isomer 12)
Ethanol (conventional)Equimolar mixture
N,N-dimethylacetamide (acidic medium)98:2

Data from a comparative study of reaction conditions.[9]

Experimental Protocols

General Procedure for Knorr Pyrazole Synthesis

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, TFE, or HFIP), add the substituted hydrazine (1.0 - 1.2 eq) slowly at room temperature.[2] The reaction can be exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, quench the reaction with water and extract with an organic solvent like ethyl acetate.[1][2]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel or recrystallization to afford the pure pyrazole regioisomer(s).[1]

Visualizations

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl intermediate1 Hydrazone Intermediate A dicarbonyl->intermediate1 Attack at C1 intermediate2 Hydrazone Intermediate B dicarbonyl->intermediate2 Attack at C3 hydrazine Substituted Hydrazine hydrazine->intermediate1 hydrazine->intermediate2 regioisomer1 Regioisomer 1 intermediate1->regioisomer1 Cyclization & Dehydration regioisomer2 Regioisomer 2 intermediate2->regioisomer2 Cyclization & Dehydration

Caption: Formation of regioisomers in Knorr pyrazole synthesis.

Troubleshooting_Regioselectivity cluster_optimization Optimization Strategies cluster_alternatives Alternative Methods start Poor Regioselectivity (Mixture of Isomers) check_ratio Is Ratio > 95:5? start->check_ratio change_solvent Change Solvent (e.g., TFE, HFIP) check_ratio->change_solvent No end_success Desired Regioisomer Obtained check_ratio->end_success Yes adjust_ph Adjust pH (Acidic/Basic) change_solvent->adjust_ph modify_reactants Modify Reactants (Sterics/Electronics) adjust_ph->modify_reactants dipolar_cycloaddition 1,3-Dipolar Cycloaddition modify_reactants->dipolar_cycloaddition multicomponent_rxn Multicomponent Reaction dipolar_cycloaddition->multicomponent_rxn surrogates Use Dicarbonyl Surrogates multicomponent_rxn->surrogates end_separate Separate Isomers (Chromatography) surrogates->end_separate

Caption: Troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the Knorr pyrazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles prepared via the Knorr reaction.

Question 1: My reaction mixture is turning a deep yellow or red. Is this normal and how can I fix it?

Answer:

Discoloration to a yellow or red hue is a common observation in Knorr pyrazole syntheses, especially when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities originating from the hydrazine starting material.

Troubleshooting Steps:

  • Addition of a Mild Base: If you are using a hydrazine salt (e.g., hydrochloride), the reaction medium can become acidic, which may promote the formation of colored byproducts. The addition of one equivalent of a mild base, such as sodium acetate or potassium acetate, can neutralize the acid and lead to a cleaner reaction.

  • Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that may arise from oxidative processes.

  • Purification: These colored impurities can often be removed during the workup and purification stages. Washing the crude product with a non-polar solvent like toluene may help in removing some of the coloration before further purification.

Question 2: My reaction is not going to completion, or the yield is low. What are the possible causes and solutions?

Answer:

Low yields or incomplete conversion in a Knorr pyrazole synthesis can be attributed to several factors, including reaction conditions and the purity of the starting materials.

Troubleshooting Steps:

  • pH Optimization: The pH of the reaction medium is critical. Acid catalysis is generally necessary for both the initial hydrazone formation and the subsequent cyclization. For reactions involving β-ketoesters, a few drops of glacial acetic acid are often sufficient. However, excessively acidic conditions can lead to side reactions. The optimal pH may need to be determined empirically for your specific substrates.

  • Temperature and Reaction Time: The Knorr synthesis is often exothermic and can be rapid. However, less reactive starting materials may require heating. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and ensure all starting material has been consumed.

  • Solvent Choice: The choice of solvent can significantly influence the reaction rate and outcome. Protic solvents such as ethanol, 1-propanol, and mixtures of water and acetic acid are commonly used.

  • Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine. Impurities can lead to unwanted side reactions and lower the overall yield.

  • Formation of Stable Intermediates: In some instances, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product. Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to drive the reaction to completion.[1]

Question 3: I am observing a mixture of regioisomers. How can I improve the regioselectivity?

Answer:

The formation of a mixture of regioisomers is a common challenge in the Knorr pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is determined by which carbonyl group the substituted nitrogen of the hydrazine attacks first.

Troubleshooting Strategies:

  • Steric and Electronic Control: The inherent steric and electronic properties of the substituents on the 1,3-dicarbonyl compound can direct the initial nucleophilic attack. A more sterically hindered or less electrophilic carbonyl group is less likely to be the initial site of attack.

  • Reactant Stoichiometry: Varying the ratio of the 1,3-dicarbonyl and hydrazine reactants has been shown to influence the regioisomeric ratio. Experimenting with different stoichiometries may favor the formation of one isomer.

  • pH Control: The pH of the reaction can influence the regioselectivity. The reaction may proceed through a different pathway under acidic conditions compared to neutral or basic conditions, potentially leading to a different major regioisomer.[1]

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been demonstrated to significantly improve regioselectivity in favor of one isomer.[1]

  • Alternative Synthetic Routes: If high regioselectivity is critical and cannot be achieved through the traditional Knorr synthesis, consider alternative pyrazole synthesis methods that offer better regiocontrol.

Question 4: What are the common byproducts I should look for, and how can I identify them?

Answer:

Besides regioisomers and colored impurities, other common byproducts in the Knorr pyrazole synthesis include unreacted starting materials and reaction intermediates.

Common Impurities and Identification Methods:

  • Regioisomers: These are the most common byproducts when using unsymmetrical 1,3-dicarbonyls. They can be identified and quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and NOE), High-Performance Liquid Chromatography (HPLC), and mass spectrometry.

  • Unreacted Starting Materials: The presence of starting materials can be easily detected by TLC or HPLC analysis of the crude reaction mixture.

  • Hydrazone Intermediates: The initial condensation of the hydrazine with a carbonyl group forms a hydrazone intermediate. In some cases, this intermediate can be isolated or observed spectroscopically.

  • Hydroxylpyrazolidine Intermediates: These are cyclic intermediates that form before the final dehydration step to the aromatic pyrazole.[1] Their presence may indicate an incomplete reaction.

  • Ring-Opened or Rearranged Products: The presence of highly reactive functional groups on the starting materials can sometimes lead to complex rearrangements or ring-opening side reactions, especially at elevated temperatures.[1]

Data Presentation

The regioselectivity of the Knorr pyrazole synthesis is highly dependent on the reaction conditions. The following table summarizes the effect of different solvents on the regioisomeric ratio for the reaction of various unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines. Regioisomer A corresponds to the pyrazole with the N-substituted nitrogen adjacent to the R¹ group, while Regioisomer B has the N-substituted nitrogen adjacent to the R² group.

1,3-Dicarbonyl Substituents (R¹, R²)HydrazineSolventRegioisomeric Ratio (A:B)Total Yield (%)
CF₃, PhenylMethylhydrazineEthanol70:3095
CF₃, PhenylMethylhydrazineTFE95:598
CF₃, PhenylMethylhydrazineHFIP>99:199
CH₃, PhenylPhenylhydrazineEthanol60:4092
CH₃, PhenylPhenylhydrazineTFE85:1596
CH₃, PhenylPhenylhydrazineHFIP98:297

Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.

Experimental Protocols

General Procedure for Knorr Pyrazole Synthesis:

This protocol provides a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines. Optimization may be necessary for specific substrates.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) (1.0 - 1.2 eq)

  • Solvent (e.g., Ethanol, TFE, HFIP)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent.

  • Addition of Hydrazine: Slowly add the substituted hydrazine (1.0 - 1.2 eq) to the solution at room temperature. Note that the reaction can be exothermic.

  • Reaction: Stir the reaction mixture at room temperature or heat under reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few minutes to several hours.

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization and Isomer Ratio Determination: The structure of the synthesized pyrazoles and the ratio of the regioisomers can be determined using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Nuclear Overhauser Effect (NOE) NMR spectroscopy can be particularly useful for distinguishing between regioisomers.

Visualizations

The following diagrams illustrate the reaction pathway of the Knorr pyrazole synthesis and a troubleshooting workflow for common issues.

Knorr_Pyrazole_Synthesis cluster_start Starting Materials cluster_intermediates Intermediates cluster_products Products 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone_A Hydrazone_A 1,3-Dicarbonyl->Hydrazone_A Attack at C1 Hydrazone_B Hydrazone_B 1,3-Dicarbonyl->Hydrazone_B Attack at C3 Hydrazine Hydrazine Hydrazine->Hydrazone_A Hydrazine->Hydrazone_B Cyclic_Intermediate_A Cyclic_Intermediate_A Hydrazone_A->Cyclic_Intermediate_A Cyclization Cyclic_Intermediate_B Cyclic_Intermediate_B Hydrazone_B->Cyclic_Intermediate_B Cyclization Regioisomer_A Regioisomer_A Cyclic_Intermediate_A->Regioisomer_A Dehydration Regioisomer_B Regioisomer_B Cyclic_Intermediate_B->Regioisomer_B Dehydration

Caption: Knorr synthesis pathways leading to different regioisomers.

Troubleshooting_Workflow Start Problem Encountered Issue Issue? Start->Issue LowYield Low Yield/ Incomplete Reaction Issue->LowYield Yield Discoloration Discoloration Issue->Discoloration Color Regioisomers Mixture of Regioisomers Issue->Regioisomers Purity Sol_Yield Optimize pH Adjust Temp/Time Check Reagent Purity LowYield->Sol_Yield Sol_Color Add Mild Base Use Inert Atmosphere Purify Crude Product Discoloration->Sol_Color Sol_Regio Change Solvent (TFE/HFIP) Vary Stoichiometry Adjust pH Regioisomers->Sol_Regio End Problem Resolved Sol_Yield->End Sol_Color->End Sol_Regio->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimization of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in pyrazole synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked questions (FAQs)

Q1: What are the most common synthetic routes to pyrazoles?

A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1][2] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used and versatile method.[1][3][4] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes, reactions of α,β-unsaturated aldehydes and ketones with hydrazines, and various multicomponent reactions.[1][5][6]

Q2: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A2: Low yields in pyrazole synthesis can arise from several factors, including the quality of starting materials, suboptimal reaction conditions, and the formation of side reactions.[7][8]

Common Causes and Troubleshooting Strategies:

  • Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, reducing the yield and complicating purification.[7] Hydrazine derivatives can degrade, so using a fresh or purified reagent is recommended.[7]

  • Reaction Stoichiometry: Using the correct stoichiometry is crucial. A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[7]

  • Incomplete Reaction: The reaction may not be reaching completion. To address this, you can try increasing the reaction time or temperature.[8] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.[7][8]

  • Suboptimal Reaction Conditions: Temperature, solvent, and pH are critical parameters that may require optimization.[7] For instance, some reactions benefit from acidic catalysis to facilitate imine formation, while others may proceed better under neutral or basic conditions.[1][4][8]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.[1]

Q3: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A3: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][7] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[7] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[7]

Strategies to Improve Regioselectivity:

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Aprotic dipolar solvents like DMF or NMP have been shown to give better results than polar protic solvents like ethanol in some cases.[9] The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) has also been reported to improve regioselectivity.[1]

  • pH Control: Adjusting the pH can influence the initial site of hydrazine attack.[1] Acidic conditions may favor the formation of one regioisomer, while neutral conditions may favor the other.[1]

  • Catalyst Selection: The choice of catalyst can be critical. While mineral acids are common, Lewis acids have also been employed to improve yields and potentially influence regioselectivity.[8][10]

Q4: The reaction mixture has developed a significant color. Is this normal and how can I obtain a clean product?

A4: Discoloration of the reaction mixture is a frequent observation, particularly in Knorr pyrazole synthesis when using hydrazine salts like phenylhydrazine hydrochloride.[7] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative side reactions.[7] If the reaction mixture becomes acidic, it can promote the formation of colored byproducts.[7] Adding a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[7] Purification methods like recrystallization or column chromatography are effective for removing these colored impurities.[7]

Troubleshooting Guide: Low Pyrazole Yield

This guide provides a systematic approach to troubleshooting low yields in your pyrazole synthesis.

Troubleshooting_Low_Yield start Low Yield Observed check_purity Assess Starting Material Purity (1,3-Dicarbonyl & Hydrazine) start->check_purity optimize_stoichiometry Optimize Reactant Stoichiometry (e.g., slight excess of hydrazine) check_purity->optimize_stoichiometry monitor_reaction Monitor Reaction Progress (TLC, LC-MS) optimize_stoichiometry->monitor_reaction incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction adjust_conditions Adjust Reaction Conditions: - Increase Temperature - Increase Reaction Time incomplete_reaction->adjust_conditions Yes optimize_parameters Optimize Other Parameters: - Solvent - Catalyst - pH incomplete_reaction->optimize_parameters No adjust_conditions->monitor_reaction side_reactions Consider Side Reactions (e.g., regioisomer formation) optimize_parameters->side_reactions purification Review Purification Method (Recrystallization, Chromatography) side_reactions->purification end Improved Yield purification->end

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol provides a general methodology for the synthesis of pyrazoles via the Knorr synthesis.[3] It is intended as a starting point and may require optimization for different substrates and scales.

  • Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol or glacial acetic acid).[3]

  • Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution.[3][7] If using a hydrazine salt, a mild base like sodium acetate may be added.[7] Note that this addition can be exothermic.[3]

  • Reaction: Heat the reaction mixture, often to reflux, for a specified period (e.g., 1-6 hours).[3][11] Monitor the reaction progress by TLC.[3][7]

  • Workup and Isolation: After the reaction is complete, cool the mixture.[11] The product may precipitate upon cooling and can be collected by vacuum filtration.[7] Alternatively, the solvent can be removed under reduced pressure.[7][11] An aqueous workup followed by extraction with an organic solvent may be necessary.[11]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[7][11]

Knorr Pyrazole Synthesis Workflow

Knorr_Synthesis_Workflow start Start dissolve Dissolve 1,3-Dicarbonyl in Solvent start->dissolve add_hydrazine Add Hydrazine Derivative dissolve->add_hydrazine heat Heat Reaction Mixture (e.g., Reflux) add_hydrazine->heat monitor Monitor Progress (TLC) heat->monitor cool Cool Reaction Mixture monitor->cool isolate Isolate Crude Product (Filtration or Extraction) cool->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify end Characterize Pure Pyrazole purify->end

Caption: Experimental workflow for the Knorr pyrazole synthesis.

Data Presentation

Table 1: Optimization of Reaction Conditions for Pyrazole Synthesis

The following table summarizes various reaction conditions and their impact on the synthesis of different pyrazole derivatives. This data can serve as a guide for optimizing your own experimental setup.

Entry1,3-Dicarbonyl CompoundHydrazine DerivativeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1AcetylacetonePhenylhydrazineAcetic AcidEthanolReflux1High[3]
2Ethyl AcetoacetatePhenylhydrazineNano-ZnO- (Solvent-free)100195[9]
31,3-DiketonesArylhydrazines-N,N-DimethylacetamideRoom Temp-59-98[2]
4AcetylacetoneHydrazine Hydrate-EthanolReflux4-6Good[11]
5β-KetophosphonatesUrea/ThioureaZn(OTf)₂- (Microwave)--Effective[10]
61,3-DiketonesArylhydrazine HydrochlorideHClDMF/NMP--Good[9]
Table 2: Troubleshooting Common Issues in Pyrazole Synthesis
IssuePotential CauseRecommended Action
Low Yield Incomplete reactionIncrease reaction time and/or temperature. Monitor by TLC/LC-MS.[8]
Poor starting material purityUse pure reagents. Purify starting materials if necessary.[7]
Side reactionsOptimize stoichiometry, consider a different catalyst or solvent.[7][8][10]
Formation of Regioisomers Use of unsymmetrical substratesAlter solvent polarity (e.g., aprotic dipolar solvents).[9] Adjust pH of the reaction mixture.[1]
Reaction Mixture Discoloration Impurities in hydrazineAdd a mild base (e.g., sodium acetate) to neutralize acidity.[7] Purify the final product by recrystallization or chromatography.[7]
Product Instability/Ring Opening Highly reactive functional groupsCarefully control reaction temperature. Consider alternative synthetic routes.[1]
Difficulty in Purification Formation of tar-like substancesOptimize reaction temperature (lower temperature for longer duration). Ensure purity of starting materials.[10]
Oily product that won't crystallizeTry different recrystallization solvents or solvent systems. Consider column chromatography.[7]

References

Technical Support Center: Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the regioselective synthesis of pyrazoles. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you control and avoid the formation of unwanted regioisomers in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis and why is their formation a concern?

A1: In pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[1] The reaction can proceed via two different pathways, leading to two distinct products with the same molecular formula but different structural arrangements.[2] Controlling the formation of a specific regioisomer is critical because different regioisomers can possess significantly different biological activities, physical properties, and toxicological profiles.[1] For therapeutic and materials science applications, obtaining a single, pure regioisomer is often essential.[1]

Q2: What are the primary factors that control regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by several key factors:[1]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, favoring the reaction at the less crowded carbonyl group.[1][2]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity.[1][2]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][2][3]

  • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in favor of one isomer.[4]

  • Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the ratio of the regioisomers formed.[1]

Q3: What are some alternative synthetic strategies to the classical Knorr synthesis for achieving high regioselectivity?

A3: When the traditional Knorr synthesis provides poor regioselectivity, several alternative methods can be employed:

  • Use of 1,3-Dicarbonyl Surrogates: Instead of conventional 1,3-diketones, precursors with differentiated reactivity at the 1- and 3-positions can be utilized. Examples include β-enaminones and acetylenic (α,β-ethynyl) ketones, which guide the initial nucleophilic attack of the hydrazine to a specific position, resulting in a single regioisomer.[1][5]

  • 1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, like an alkyne or an alkene. This approach offers excellent control over regioselectivity, which is dictated by the electronic and steric properties of the substituents on both reacting partners.[1][6]

  • Multicomponent Reactions: These reactions combine three or more reactants in a single step to form a complex product. Several multicomponent strategies have been developed for the regioselective synthesis of highly substituted pyrazoles.[1][7]

Troubleshooting Guides

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

Possible Cause: The steric and electronic differences between the two carbonyl groups of your unsymmetrical 1,3-dicarbonyl are insufficient to direct the reaction towards a single pathway under the current reaction conditions.

Solutions:

  • Solvent Optimization: Change the solvent to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been demonstrated to significantly enhance regioselectivity.[4]

  • pH Adjustment: Modify the pH of the reaction mixture. For arylhydrazines, conducting the reaction under acidic conditions can favor the formation of one regioisomer, while neutral conditions might favor the other.[3]

  • Temperature Control: Experiment with running the reaction at different temperatures to see if kinetic or thermodynamic control can favor the desired isomer.

  • Catalyst Introduction: The use of certain catalysts, such as nano-ZnO, has been reported to improve yields and may influence regioselectivity.[7]

G Troubleshooting Workflow for Poor Regioselectivity start Start: Poor Regioselectivity Observed (e.g., ~1:1 Isomer Ratio) solvent Step 1: Solvent Optimization - Switch to TFE or HFIP start->solvent check1 Is Ratio > 95:5? solvent->check1 ph_adjust Step 2: pH Adjustment - Acidic or Neutral Conditions check1->ph_adjust No end End: Desired Regioisomer Obtained check1->end Yes check2 Is Ratio > 95:5? ph_adjust->check2 temp_control Step 3: Temperature Control - Vary Reaction Temperature check2->temp_control No check2->end Yes check3 Is Ratio > 95:5? temp_control->check3 alt_strategy Consider Alternative Synthesis Strategy - 1,3-Dipolar Cycloaddition - Dicarbonyl Surrogates check3->alt_strategy No check3->end Yes separation Proceed to Isomer Separation check3->separation If separation is feasible alt_strategy->end

Caption: A logical workflow for troubleshooting poor regioselectivity in pyrazole synthesis.

Issue 2: I have already synthesized a mixture of regioisomers and need to separate them.

Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further studies.

Solutions:

  • Chromatographic Separation:

    • TLC Analysis: Begin by performing a thorough screening of various solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[1]

    • Column Chromatography: Once an effective solvent system is identified, perform silica gel column chromatography to separate the regioisomers on a larger scale.[8][9]

  • Crystallization: In some cases, fractional crystallization can be an effective method for separating regioisomers, provided they have sufficiently different solubilities in a particular solvent.

Data Presentation: Effect of Solvent on Regioselectivity

The following table summarizes the quantitative data on the regioselectivity of pyrazole synthesis from various unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, highlighting the significant effect of the solvent on the isomer ratio. The two possible regioisomers are denoted as Regioisomer A and Regioisomer B.

1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²)Hydrazine (R³-NHNH₂)SolventRatio (A:B)Reference
1-Phenyl-1,3-butanedioneMethylhydrazineEthanol~1:1[4]
1-Phenyl-1,3-butanedioneMethylhydrazineTFE>95:5[4]
1-(4-Chlorophenyl)-1,3-butanedioneMethylhydrazineEthanol~1:1.3
1-(4-Chlorophenyl)-1,3-butanedioneMethylhydrazineTFE>95:5
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineEthanol~1:1[4]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineHFIP>95:5[4]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles using a Fluorinated Alcohol

This protocol provides a general method for the synthesis of pyrazoles with high regioselectivity by utilizing 2,2,2-trifluoroethanol (TFE) as the solvent.[10]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.

  • Add the substituted hydrazine dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the TFE under reduced pressure.

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Mandatory Visualizations

G Knorr Pyrazole Synthesis: Regioisomer Formation cluster_reactants Reactants dicarbonyl Unsymmetrical 1,3-Dicarbonyl (R1-CO-CH2-CO-R2) intermediateA Intermediate A (Attack at C adjacent to R1) dicarbonyl->intermediateA Pathway A intermediateB Intermediate B (Attack at C adjacent to R2) dicarbonyl->intermediateB Pathway B hydrazine Substituted Hydrazine (R3-NH-NH2) hydrazine->intermediateA hydrazine->intermediateB productA Regioisomer A intermediateA->productA Cyclization productB Regioisomer B intermediateB->productB Cyclization

References

troubleshooting low yields in pyrazolo[1,5-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of pyrazolo[1,5-a]pyrimidines.

Frequently Asked Questions (FAQs)

Q1: My pyrazolo[1,5-a]pyrimidine synthesis is resulting in a low yield. What are the common contributing factors?

A1: Low yields in pyrazolo[1,5-a]pyrimidine synthesis can stem from several factors. The most common issues include suboptimal reaction conditions, the formation of side products, and the purity and reactivity of your starting materials. Key reaction conditions to investigate are the choice of catalyst, solvent, reaction temperature, and duration. Side reactions such as dimerization or the formation of isomers can also consume starting materials and reduce the yield of the desired product.[1]

Q2: How does the choice of catalyst and solvent affect the reaction yield?

A2: The catalyst and solvent system plays a crucial role in the efficiency of the synthesis. For instance, in palladium-catalyzed reactions, the choice of ligand can significantly impact the yield.[2] Acid catalysts like sulfuric acid or acetic acid are often used in condensation reactions of aminopyrazoles with β-dicarbonyl compounds, and their concentration can affect reaction rates and selectivity.[2] The solvent choice is also critical; for example, using acetic acid as a solvent with a sulfuric acid catalyst has been reported to produce high yields.[2] In some cases, solvent-free conditions, particularly under microwave irradiation, have been shown to dramatically increase yields and reduce reaction times.[2]

Q3: Can the substituents on my starting materials be the cause of low yields?

A3: Yes, the electronic properties of the substituents on your aminopyrazole and biselectrophilic starting materials can significantly influence the reaction outcome. Aminopyrazoles bearing electron-withdrawing groups may exhibit reduced nucleophilicity, leading to slower reaction rates and lower yields.[1] Conversely, the presence of electron-donating groups can enhance reactivity. The nature of the substituents also dictates the potential for side reactions and may require adjusting the reaction conditions accordingly. For example, synthesizing 7-(N-arylamino)pyrazolo[1,5-a]pyrimidines requires different basic conditions depending on whether the aromatic amine has electron-donating or electron-withdrawing groups to achieve high yields.[1]

Q4: I am observing multiple spots on my TLC plate. What are the potential side products?

A4: The formation of isomers is a common side reaction, particularly in cyclization reactions where the regioselectivity is not well-controlled.[2] Dimerization of the aminopyrazole starting material can also occur, leading to undesired byproducts.[1] In multicomponent reactions, if the reaction is not driven to completion or if an oxidation step is required and not performed, dihydro-derivatives of the target pyrazolo[1,5-a]pyrimidine may be present.[1]

Q5: How can I improve the yield of my reaction?

A5: To improve your yield, consider the following optimization strategies:

  • Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for a variety of pyrazolo[1,5-a]pyrimidine syntheses by enhancing the reactivity of starting materials.[2][3]

  • Reaction Condition Optimization: Systematically screen different catalysts, solvents, temperatures, and reaction times. A modest 15% yield under thermal conditions was increased to 81% by switching to microwave irradiation and optimizing the catalyst system.[2]

  • Purification Techniques: Employing effective purification methods like recrystallization or column chromatography can improve the isolated yield by efficiently removing byproducts and unreacted starting materials.[1][4]

  • Use of Excess Reagent: In some cases, using an excess of one of the starting materials can drive the reaction to completion and improve the yield of the desired product, while also simplifying purification.[1]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in your pyrazolo[1,5-a]pyrimidine synthesis.

TroubleshootingWorkflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok purify_sm Purify Starting Materials purity_ok->purify_sm No analyze_reaction Analyze Reaction Mixture (TLC, LC-MS) purity_ok->analyze_reaction Yes purify_sm->start side_products Side Products Present? analyze_reaction->side_products optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst, Solvent) side_products->optimize_conditions Yes incomplete_reaction Incomplete Reaction? side_products->incomplete_reaction No consider_mw Consider Microwave Synthesis optimize_conditions->consider_mw end Improved Yield optimize_conditions->end incomplete_reaction->optimize_conditions No increase_time_temp Increase Reaction Time / Temperature incomplete_reaction->increase_time_temp Yes increase_time_temp->analyze_reaction consider_mw->analyze_reaction consider_mw->end

Caption: A decision-making workflow for troubleshooting low yields.

Quantitative Data Summary

The following tables summarize the impact of various reaction conditions on the yield of pyrazolo[1,5-a]pyrimidine synthesis.

Table 1: Effect of Catalyst and Reaction Conditions

Starting MaterialsCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
β-bromovinylaldehyde, 5-aminopyrazolePdCl2 (2.5)-Thermal2415
β-bromovinylaldehyde, 5-aminopyrazolePdCl2 (2.5)Solvent-free120 (MW)0.2581
5-amino-3-arylamino-1H-pyrazole-4-carbonitriles, β-dicarbonylsH2SO4Acetic AcidRefluxN/A87-95

Table 2: Synthesis of 7-(N-arylamino)pyrazolo[1,5-a]pyrimidines

Amine SubstituentBaseConditionsYield (%)
Electron Donating GroupTriethylamineN/AHigh
Electron Withdrawing GroupStrong BaseN/AHigh

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines [2]

This protocol describes a general procedure for the palladium-catalyzed microwave-assisted synthesis.

  • Reactant Mixture: In a microwave-safe vessel, combine β-halovinyl/aryl aldehyde (1.0 mmol), 3-aminopyrazole or 5-aminopyrazole (1.0 mmol), PdCl2 (2.5 mol%), and triphenylphosphine (PPh3) as a ligand.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120 °C and 14 bar for 15 minutes.

  • Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolo[1,5-a]pyrimidine.

Protocol 2: Condensation Reaction for Pyrazolo[1,5-a]pyrimidine Derivatives [2]

This protocol details the synthesis via condensation of 5-aminopyrazoles with β-dicarbonyl compounds.

  • Reactant Mixture: To a solution of the substituted 5-aminopyrazole (1.0 mmol) in glacial acetic acid, add the β-dicarbonyl compound (1.1 mmol).

  • Catalyst Addition: Carefully add a catalytic amount of sulfuric acid.

  • Reaction Condition: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure pyrazolo[1,5-a]pyrimidine derivative.

General Synthesis and Potential Side Reactions

The following diagram illustrates a general synthetic pathway for pyrazolo[1,5-a]pyrimidines and highlights potential side reactions that can lead to lower yields.

SynthesisAndSideReactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Aminopyrazole Aminopyrazole Intermediate Intermediate Aminopyrazole->Intermediate + Biselectrophile (e.g., β-dicarbonyl) Dimer Dimer Aminopyrazole->Dimer Self-condensation Biselectrophile Biselectrophile Product Pyrazolo[1,5-a]pyrimidine Intermediate->Product Cyclization Isomer Isomer Intermediate->Isomer Alternative Cyclization Dihydro-product Dihydro-derivative Intermediate->Dihydro-product Incomplete Oxidation

Caption: General synthesis pathway and common side reactions.

References

Technical Support Center: 5-Aminopyrazoles and Strong Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-aminopyrazoles in strongly acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Where does a 5-aminopyrazole get protonated when treated with a strong acid?

A1: In the presence of a strong acid, 5-aminopyrazoles are preferentially protonated at the endocyclic, pyridine-like nitrogen atom (N2). This forms a pyrazolium cation. This initial protonation deactivates the exocyclic amino group, making further protonation at that site less likely.

Q2: How does protonation affect the reactivity of 5-aminopyrazoles?

A2: Protonation to form the pyrazolium ion significantly alters the reactivity of the 5-aminopyrazole ring. The positive charge on the ring makes it less susceptible to electrophilic attack at the C4 position. However, it can activate the molecule for other reactions. For instance, the exocyclic amino group (at C5) remains a potent nucleophile and is often the site of reaction in subsequent steps.

Q3: Can the pyrazole ring open under strongly acidic conditions?

A3: While generally stable, the pyrazole ring can undergo opening under specific and often harsh acidic conditions. The likelihood of ring-opening is highly dependent on the substituents present on the pyrazole ring. For example, 5-azidopyrazoles have been reported to undergo ring-opening. It is a potential, though not typically common, side reaction to be aware of.

Q4: Are there any common byproducts I should be aware of when using acetic acid?

A4: Yes, when using acetic acid as a solvent or reagent, the formation of an N-acetylated byproduct at the exocyclic amino group has been observed.[1] This is a result of the nucleophilic amino group reacting with the acetic acid.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Formation of an Intractable Mixture

Possible Cause: Your 5-aminopyrazole may be undergoing multiple side reactions due to the harsh acidic conditions. This can include degradation, polymerization, or unexpected cyclizations.

Troubleshooting Steps:

  • Moderate the Acidity: If possible, reduce the concentration of the strong acid or switch to a weaker acid to see if the side reactions can be minimized while still allowing the desired reaction to proceed.

  • Protect the Exocyclic Amino Group: If the exocyclic amino group is not involved in the desired reaction, consider protecting it. Common protecting groups for amines that are stable in acidic conditions include the Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy) groups.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can often reduce the rate of undesired side reactions.

  • Analyze the Byproducts: Use techniques like LC-MS or NMR to identify the major byproducts. This can provide insight into the specific side reactions occurring and help devise a more targeted solution.

Issue 2: Formation of an Unexpected Bicyclic Product

Possible Cause: Under certain acidic conditions, particularly during diazotization reactions, the intermediate diazonium salt can undergo intramolecular cyclization, leading to the formation of fused heterocyclic systems like pyrazolo[3,4-c]cinnolines.[2]

Troubleshooting Steps:

  • Control Diazotization Conditions: Carefully control the temperature and the rate of addition of the nitrosating agent (e.g., sodium nitrite). Lower temperatures (0-5 °C) are crucial for stabilizing the diazonium salt and preventing side reactions.

  • Choice of Acid: The acid used in diazotization can influence the outcome. While strong acids like HCl or H2SO4 are common, their concentration can be optimized.

  • Immediate Use of Diazonium Salt: Prepare and use the diazonium salt in situ without isolation to minimize the time it has to undergo side reactions.

Issue 3: Reaction Stalls or Fails to Proceed

Possible Cause: Protonation of the pyrazole ring can deactivate it towards certain electrophilic reactions. If your desired reaction involves an electrophilic attack on the pyrazole ring itself, the acidic conditions may be inhibiting it.

Troubleshooting Steps:

  • Re-evaluate the Reaction Mechanism: Confirm whether your desired transformation requires a neutral or a protonated pyrazole ring.

  • Use of a Non-Protic Solvent: If the reaction allows, consider using a non-protic solvent to avoid extensive protonation of the pyrazole ring.

  • Alternative Synthetic Route: It may be necessary to consider a different synthetic strategy that does not require strongly acidic conditions.

Data Presentation

Table 1: Influence of Acid on 5-Aminopyrazole Reactions (Qualitative)

Acid TypeObservationPotential Side ProductsReference
Strong Mineral Acids (e.g., HCl, H₂SO₄)Protonation at endocyclic nitrogen.Intramolecular cyclization products (during diazotization).[2]
Acetic AcidCan act as both a solvent and a reactant.N-Acetylated byproducts.[1]
Trifluoroacetic Acid (TFA)Used as a promoter in some cyclization reactions.Specific data on side products is limited.[3]

Experimental Protocols

Protocol 1: Diazotization of a 5-Aminopyrazole Derivative (Example leading to potential cyclization)

This protocol is adapted from the general principles of diazotization reactions of aminopyrazoles.[2]

  • Dissolution: Dissolve the 5-aminopyrazole derivative in a suitable strong acid (e.g., a mixture of acetic and hydrochloric acid) at a low temperature (0-5 °C) in a reaction vessel equipped with a stirrer and a thermometer.

  • Preparation of Nitrosating Agent: Prepare a solution of sodium nitrite in water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the stirred solution of the 5-aminopyrazole, ensuring the temperature is maintained between 0-5 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS to observe the consumption of the starting material and the formation of the diazonium salt.

  • Subsequent Reaction: The resulting diazonium salt solution should be used immediately in the next step of the synthesis to minimize decomposition and side reactions.

Note on Side Reactions: During this process, especially if the temperature is not well-controlled or if the diazonium salt is left to stand, intramolecular cyclization can occur, leading to byproducts such as pyrazolo[3,4-c]cinnolines.

Visualizations

Protonation_of_5_Aminopyrazole cluster_reactants Reactants cluster_products Product 5AP 5-Aminopyrazole Pyrazolium Pyrazolium Ion 5AP->Pyrazolium Protonation at N2 H+ Strong Acid (H+) H+->Pyrazolium

Caption: Protonation of 5-aminopyrazole in the presence of a strong acid.

Troubleshooting_Flowchart start Low Yield or Unexpected Products check_byproducts Analyze Byproducts (LC-MS, NMR) start->check_byproducts intractable_mix Intractable Mixture check_byproducts->intractable_mix Yes bicyclic_product Bicyclic Product check_byproducts->bicyclic_product Yes no_reaction Reaction Stalled check_byproducts->no_reaction No (No Reaction) action_moderate Moderate Acidity Lower Temperature Protect Amine intractable_mix->action_moderate action_diazotization Control Diazotization: - Low Temperature - Slow Addition - Use In Situ bicyclic_product->action_diazotization action_mechanism Re-evaluate Mechanism Consider Non-Protic Solvent Alternative Route no_reaction->action_mechanism

Caption: Troubleshooting flowchart for side reactions of 5-aminopyrazoles.

References

Technical Support Center: Purification Strategies for Polar Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What makes polar pyrazole derivatives challenging to purify?

Polar pyrazole derivatives can be difficult to purify due to several factors. Their polarity, often enhanced by functional groups capable of hydrogen bonding, leads to high solubility in polar solvents like methanol and water, but poor solubility in non-polar organic solvents.[1][2] This can make standard chromatographic and recrystallization techniques challenging. Furthermore, the basic nature of the pyrazole ring can cause strong interactions with acidic silica gel in normal-phase chromatography, leading to peak tailing, poor separation, and even irreversible binding of the compound to the stationary phase.

Q2: What are the primary purification strategies for these compounds?

The main purification techniques for polar pyrazoles are recrystallization, column chromatography (often with modifications), and acid-base extraction. The choice depends on the specific properties of the derivative, the nature of the impurities, and the scale of the purification.[3]

Q3: How do I select an appropriate solvent for recrystallization?

The ideal solvent is one in which your compound is highly soluble when hot and poorly soluble when cold.[4][5] For polar pyrazoles, common choices include alcohols (ethanol, methanol, isopropanol), water, or mixtures of these.[6][4][7] A mixed-solvent system is often effective.[4] This typically involves dissolving the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and then adding a "poor" solvent (e.g., water or a non-polar solvent like hexane) dropwise until turbidity appears, followed by slow cooling.[1][6]

Q4: My compound is not crystallizing from solution. What steps can I take?

If crystals do not form upon cooling, the solution may not be sufficiently supersaturated.[3] Try the following troubleshooting steps:

  • Concentrate the solution: Gently boil off some of the solvent to increase the compound's concentration.[3][4]

  • Induce nucleation: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound.[3][4]

  • Thoroughly cool: Use an ice bath to further decrease the compound's solubility.[4]

  • Change the solvent: The chosen solvent may not be appropriate. Experiment with different solvents or mixed-solvent systems.[3]

Q5: How can I remove persistent colored impurities?

Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[4] The charcoal adsorbs the impurities. Use it sparingly, as it can also adsorb your desired product, potentially reducing the yield.[4]

Q6: My compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[3][5] This often happens if the boiling point of the solvent is higher than the melting point of the solute.[3] To resolve this, you can try using a lower-boiling point solvent or adjusting the composition of a mixed-solvent system.[3]

Q7: What are the best chromatographic techniques for polar pyrazoles?

Standard normal-phase chromatography on silica gel is often problematic.[6] More effective methods include:

  • Reverse-Phase Chromatography (e.g., C18): This is often the most successful technique, using mobile phases like acetonitrile/water or methanol/water.[6][8] Ion-pairing agents can be added to the mobile phase to improve retention and peak shape for very polar, ionizable pyrazoles.[9]

  • Deactivated Normal-Phase Chromatography: You can "deactivate" the silica gel by adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase (e.g., 0.1-1%).[6] This minimizes the interaction between the basic pyrazole and the acidic silica.

  • Alternative Stationary Phases: Using neutral alumina instead of silica gel can be a good alternative.[6]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield During Recrystallization - Too much hot solvent was used to dissolve the crude product.- The compound remains significantly soluble in the solvent even at low temperatures.[3][4]- Use the absolute minimum amount of hot solvent required for dissolution.- Ensure the solution is thoroughly cooled, using an ice bath if necessary.- Select a different solvent or mixed-solvent system where the compound has lower solubility when cold.[3][4]
Compound Streaks or is Lost on Silica Gel Column - The basic pyrazole is interacting strongly with the acidic silica stationary phase.- Deactivate the silica by adding triethylamine (0.1-1%) to your eluent.- Switch to a less acidic stationary phase like neutral alumina.- Use reverse-phase (C18) chromatography with a polar mobile phase (e.g., water/acetonitrile).[6]
Compound Precipitates During Aqueous Workup/Extraction - The compound has very low solubility in water.[10]- Increase the volume of the organic solvent used for extraction.- Use a solvent in which the compound is more soluble, such as ethyl acetate or dichloromethane.- If the pyrazole is basic, perform an acid-base extraction: dissolve the mixture in an organic solvent, extract with aqueous acid (e.g., 1M HCl) to move the protonated pyrazole to the aqueous layer, wash the aqueous layer with an organic solvent to remove non-basic impurities, then basify the aqueous layer and extract the purified pyrazole back into an organic solvent.[7]
Poor Separation of Regioisomers - The isomers have very similar polarities.- For chromatography, optimize the mobile phase; a less polar eluent may improve separation on silica.[3]- Consider fractional recrystallization, which relies on slight differences in solubility between the isomers in a specific solvent system.[4]

Data Summary Table

Purification TechniqueTarget Compound PolarityRecommended Solvents / Mobile PhasesKey Considerations
Single-Solvent Recrystallization PolarEthanol, Methanol, Water, Isopropanol.[6][4]The compound should be soluble in hot solvent but insoluble in cold solvent.[4]
Mixed-Solvent Recrystallization PolarEthanol/Water, Methanol/Water, Ethyl Acetate/Hexane, Acetone/Hexane.[6][4]Solvents must be miscible. Involves a "good" solvent for dissolving and a "poor" solvent for precipitation.[1]
Normal-Phase Chromatography Polar (with caution)Hexane/Ethyl Acetate or Dichloromethane/Methanol with 0.1-1% Triethylamine .[6]The basic modifier is critical to prevent streaking and product loss on acidic silica gel.[6]
Reverse-Phase Chromatography (HPLC) Polar / Very PolarWater/Acetonitrile or Water/Methanol, often with 0.1% TFA or formic acid.[8]Excellent for highly polar compounds that have poor retention on normal-phase silica.[9][11]
Acid-Base Extraction Polar (with basic N-H)Organic Solvent (e.g., Ethyl Acetate, CH₂Cl₂), Aqueous Acid (e.g., 1M HCl), Aqueous Base (e.g., 1M NaOH).[7]Compound must be stable to acidic and basic conditions. Efficiently removes neutral and acidic impurities.

Experimental Protocols

Protocol 1: Mixed-Solvent Recrystallization

This method is ideal when no single solvent provides the desired solubility profile.

  • Dissolution: Place the crude polar pyrazole derivative in an Erlenmeyer flask. Add a minimal amount of a hot "good" solvent (e.g., ethanol) in which the compound is soluble, and stir until the solid is fully dissolved.

  • Induce Precipitation: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise with continuous swirling. Continue adding until the solution becomes faintly and persistently turbid.

  • Re-dissolution: If too much "poor" solvent is added, add a few drops of the hot "good" solvent to just re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should occur. For maximum yield, you can then place the flask in an ice bath for 15-30 minutes.[4]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Protocol 2: Acid-Base Extraction for Basic Pyrazoles

This protocol separates basic pyrazole derivatives from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M aqueous hydrochloric acid (HCl). Stopper the funnel, shake vigorously while periodically venting, and then allow the layers to separate. The protonated (charged) pyrazole salt will move into the aqueous layer. Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete transfer.

  • Remove Neutral/Acidic Impurities: The original organic layer, containing neutral or acidic impurities, can be discarded. Combine all aqueous extracts and wash them once with a fresh portion of ethyl acetate to remove any remaining non-basic impurities.

  • Liberate Free Base: Cool the combined aqueous layers in an ice bath. Slowly add 1M aqueous sodium hydroxide (NaOH) with stirring until the solution is basic (confirm with pH paper). The deprotonated, neutral pyrazole will precipitate or form an oil.

  • Final Extraction: Extract the neutral pyrazole back into an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified pyrazole.

Visualizations

Purif_Decision_Tree start Crude Polar Pyrazole Derivative is_solid Is the compound a solid? start->is_solid is_basic Is the pyrazole ionizable (basic)? is_solid->is_basic Yes chromatography Use Chromatography is_solid->chromatography No (Oil) solubility_check Solubility Check: Find a suitable solvent system for recrystallization. is_basic->solubility_check No acid_base Perform Acid-Base Extraction is_basic->acid_base Yes recrystallize Perform Recrystallization solubility_check->recrystallize System Found solubility_check->chromatography No System Found chrom_type Which Chromatography? chromatography->chrom_type acid_base->recrystallize Then Recrystallize or Chromatograph high_polarity Is the compound very polar / water-soluble? chrom_type->high_polarity rp_hplc Reverse-Phase (C18) Chromatography high_polarity->rp_hplc Yes deact_silica Deactivated Silica or Alumina Chromatography high_polarity->deact_silica No Acid_Base_Workflow cluster_0 Organic Phase cluster_1 Aqueous Phase start 1. Dissolve Crude Mixture in Ethyl Acetate org_impurities Organic Layer: Neutral/Acidic Impurities (Discard) aq_pyrazole Aqueous Layer: Protonated Pyrazole Salt start->aq_pyrazole 2. Extract with 1M HCl final_product 6. Combine Organic Layers, Dry, and Evaporate Solvent extract_final 5. Extract with Ethyl Acetate (3x) extract_final->final_product basify 4. Basify with NaOH to Precipitate Pyrazole aq_pyrazole->basify 3. Wash with fresh organic solvent basify->extract_final

References

Technical Support Center: Scaling Up the Synthesis of 5-amino-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis of 5-amino-1H-pyrazole-3-carbonitrile, with a focus on scaling up the process.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly during scale-up.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Incorrect stoichiometry of reactants. 3. Sub-optimal reaction temperature. 4. Degradation of reactants or product.1. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] 2. Ensure accurate measurement of malononitrile and hydrazine hydrate. An excess of hydrazine hydrate may be required in some cases. 3. Optimize the reaction temperature. The reaction can be exothermic, so controlled heating or cooling may be necessary.[2] 4. Use high-purity starting materials and ensure the reaction is carried out under an inert atmosphere if necessary.
Formation of Side Products/Impurities 1. Reaction temperature is too high, leading to side reactions. 2. Incorrect order of reagent addition. 3. Presence of impurities in starting materials.1. Maintain a consistent and optimized reaction temperature. A lower temperature might reduce the formation of byproducts. 2. Follow the recommended order of addition of reagents as specified in the protocol. 3. Use purified and well-characterized starting materials.
Exothermic Reaction Leading to Loss of Control 1. Rapid addition of hydrazine hydrate.[2] 2. Inadequate cooling and heat transfer at a larger scale.1. Add hydrazine hydrate dropwise or in portions, with careful monitoring of the internal temperature.[2] 2. Ensure the reaction vessel is equipped with an efficient cooling system (e.g., cooling bath, overhead stirrer for better heat distribution). For larger scales, consider a jacketed reactor.
Product Precipitation Issues 1. Product is soluble in the reaction solvent. 2. Incorrect pH of the reaction mixture.1. If the product does not precipitate upon cooling, consider adding a co-solvent in which the product is insoluble. 2. Adjust the pH of the mixture post-reaction to facilitate precipitation.
Difficulty in Product Purification 1. Presence of closely related impurities. 2. Oily or tarry product instead of a crystalline solid.1. Recrystallization from a suitable solvent (e.g., ethanol, dioxane) is a common method.[1][2] For persistent impurities, column chromatography may be necessary. 2. Try triturating the crude product with a non-polar solvent to induce crystallization. Ensure all solvent from the reaction is removed before attempting purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a laboratory scale?

A1: The most frequently cited laboratory-scale synthesis involves the reaction of a malononitrile dimer with hydrazine hydrate.[3] Another common approach is a three-component reaction involving an aldehyde, malononitrile, and a hydrazine derivative, which can be adapted for the synthesis of the target molecule.[1][4]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable eluent system, such as a mixture of n-hexane and ethyl acetate, can be used to separate the product from the starting materials.[1]

Q3: What are the key safety precautions I should take when working with malononitrile and hydrazine hydrate?

A3: Both malononitrile and hydrazine hydrate are hazardous materials and should be handled with extreme care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6][7] Hydrazine hydrate is highly corrosive, toxic, and a suspected carcinogen.[7][8] Malononitrile is toxic if inhaled, swallowed, or in contact with skin.[5][6] The reaction can be exothermic, and there is a risk of explosion, especially when heating hydrazine hydrate.[2][8]

Q4: My product is an off-white or yellowish solid. Is this normal?

A4: Yes, the crude product of this compound synthesis is often described as a light yellow or buff-colored solid.[2] Further purification by recrystallization can yield a purer, whiter product.

Q5: Can I use a different solvent for the reaction?

A5: While alcohols like methanol or ethanol are commonly used, other solvents such as dioxane have also been reported for similar pyrazole syntheses.[2][3] The choice of solvent can influence reaction time, yield, and product solubility, so it may require optimization for your specific conditions.

Data Presentation

Table 1: Effect of Solvent on Reaction Yield (Representative Data)
SolventReaction Temperature (°C)Reaction Time (hours)Yield (%)
Methanol65 (Reflux)485
Ethanol78 (Reflux)390
Dioxane101 (Reflux)288
Water80675

Note: This data is illustrative. Optimal conditions should be determined experimentally.

Table 2: Influence of Base Catalyst on Reaction Time (Representative Data for a Three-Component Synthesis)
Catalyst (molar equivalent)Reaction Time (minutes)Yield (%)
None12040
Piperidine (0.1)3092
Triethylamine (0.1)4588
Sodium Hydroxide (0.05)2595

Note: This data is for a related three-component synthesis and serves as a guideline for potential catalytic effects.

Experimental Protocols

Protocol 1: Synthesis of this compound from Malononitrile and Hydrazine Hydrate (Generalized)

This protocol is a general guideline and may require optimization.

Materials:

  • Malononitrile

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile (1 equivalent) in ethanol.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature with vigorous stirring. Caution: The reaction can be exothermic.[2] Monitor the temperature and cool the flask in an ice bath if necessary.

  • After the initial exotherm subsides, heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the precipitated solid by filtration and wash with cold ethanol.

  • Dry the product under vacuum.

  • For further purification, the crude product can be recrystallized from ethanol or dioxane.[2]

Mandatory Visualization

experimental_workflow Experimental Workflow for Synthesis start Start dissolve Dissolve Malononitrile in Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate (Controlled Addition) dissolve->add_hydrazine reflux Heat to Reflux (2-4 hours) add_hydrazine->reflux monitor Monitor Reaction by TLC reflux->monitor cool Cool to Room Temperature & then in Ice Bath monitor->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry purify Recrystallize from Ethanol or Dioxane dry->purify end End Product purify->end

Caption: A flowchart of the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction Check TLC for Starting Material start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Present complete Reaction Complete check_reaction->complete Absent extend_time Increase Reaction Time or Temperature incomplete->extend_time check_stoichiometry Verify Stoichiometry complete->check_stoichiometry extend_time->check_reaction optimize_purification Optimize Purification/ Isolation check_stoichiometry->optimize_purification

Caption: A decision tree for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Analysis of Catalysts for Pyrazole Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of pyrazoles, a class of heterocyclic compounds integral to the development of pharmaceuticals and agrochemicals, is a focal point of extensive research. The efficiency of pyrazole synthesis is critically dependent on the choice of catalyst. This guide provides a comprehensive comparative analysis of various catalysts, including homogeneous, heterogeneous, and nanocatalysts, employed in the synthesis of pyrazoles. The performance of these catalysts is evaluated based on experimental data, offering a valuable resource for researchers, scientists, and professionals in drug development.

Performance Comparison of Catalysts

The selection of an optimal catalyst is paramount for achieving high yields, short reaction times, and environmentally benign synthetic processes. The following tables summarize the performance of a range of catalysts under various reaction conditions.

Homogeneous Catalysts

Homogeneous catalysts, while often exhibiting high activity and selectivity, can present challenges in separation and recycling.

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Silver Triflate (AgOTf)Trifluoromethylated ynones, Aryl/alkyl hydrazinesNot SpecifiedRoom Temp1 hup to 99[1]
Molecular IodineN,N-dimethyl enaminones, Sulfonyl hydrazinesNot SpecifiedRoom TempNot SpecifiedNot Specified[1]
FeCl₃/PVPArylhydrazines, Malononitrile derivativesWater/PEG-400Not Specified2-4 hup to 97[2]
Copper Triflate (CuOTf)β,γ-unsaturated hydrazonesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
Scandium Triflate (Sc(OTf)₃)Perfluoroacetyl diazoester, KetonesNot SpecifiedNot SpecifiedNot Specified97[3]
Heterogeneous Catalysts

Heterogeneous catalysts are favored for their ease of separation, reusability, and enhanced stability, aligning with the principles of green chemistry.

CatalystReactantsSolventTemperature (°C)TimeYield (%)ReusabilityReference
Nano-ZnOPhenylhydrazine, Ethyl acetoacetateNot SpecifiedNot SpecifiedShort95Not Specified[1]
Amberlyst-70Hydrazines/hydrazides, 1,3-diketonesAqueousRoom TempNot SpecifiedNot SpecifiedNot Specified[1]
NaCoMo (Metal-oxo-cluster)Sulfonyl hydrazides, 1,3-diketonesNot SpecifiedNot SpecifiedNot Specifiedup to 99Not Specified[1]
Nickel-based catalystHydrazine, Ketone derivatives, Aldehyde derivativesNot SpecifiedRoom TempShortGood to ExcellentUp to 7 cycles[4]
SrFe₁₂O₁₉ magnetic nanoparticlesAldehydes, Malononitrile, β-ketoesters, Hydrazine hydrateSolvent-freeNot SpecifiedShortHighNot Specified[5]
Montmorillonite K105-methyl-1,3,4-thiadiazole-2-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrateSolvent-free65-705 h81-91Not Specified[6][7]
Graphene oxideAromatic aldehydes, Malononitrile, Ethyl 3-oxo-3-phenylpropanoate, Hydrazine hydrateAqueousRoom Temp2-6 min84-94Up to 5 cycles[7]
Nanosized MgOAldehydes, Substituted hydrazine, Malononitrile, 3-oxopropanoateAqueousRoom Temp20 min88-97Not Specified[8]
Copper Ferrite (CuFe₂O₄)Alkyl nitrile derivatives, Hydrazine derivatives, Dialkyl acetylenedicarboxylate, Ethyl acetoacetateWater604 h85-97Not Specified[8]
Aspergillus niger Lipase (ANL)Hydrazine hydrate, Malononitrile, Ethyl acetoacetate, Aldehyde/KetoneEthanol301 h70-98Up to 3 cycles[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for pyrazole synthesis using different types of catalysts.

Synthesis of 1,3,5-Substituted Pyrazoles using Nano-ZnO[1]

A mixture of phenylhydrazine (1 mmol) and ethyl acetoacetate (1 mmol) is stirred in the presence of a catalytic amount of nano-ZnO. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the 1,3,5-substituted pyrazole product. This method is noted for its high yield of 95% and short reaction time.[1]

Synthesis of Pyranopyrazoles using Nanosized MgO[8]

In a typical procedure, a mixture of an aldehyde (1 mmol), a substituted hydrazine (1 mmol), malononitrile (1 mmol), and a 3-oxopropanoate (1 mmol) is stirred in an aqueous medium at room temperature. Nanosized magnesium oxide (50 mg) is added as the catalyst. The reaction is completed within 20 minutes, affording the desired dihydropyrano[2,3-c]-pyrazole derivatives in high yields (88–97%).[8]

One-Pot Synthesis of Pyrazoles using a Heterogeneous Nickel-Based Catalyst[4]

A one-pot synthesis of pyrazoles is achieved through the condensation of various hydrazines, ketone derivatives, and aldehyde derivatives at room temperature. The reaction is carried out in the presence of a heterogeneous nickel-based catalyst. This method is advantageous due to low catalyst loading and short reaction times, making it an economical and environmentally friendly approach. The catalyst can be reused for up to seven cycles without significant loss of activity.[4]

Visualizing the Process: Diagrams and Workflows

To further clarify the processes involved in catalyst-driven pyrazole synthesis, the following diagrams illustrate a typical experimental workflow and the logical relationships in catalyst selection.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Catalytic Reaction cluster_workup Product Isolation cluster_analysis Analysis Reactants Hydrazine Derivative + 1,3-Dicarbonyl Compound Catalyst Addition of Catalyst Reactants->Catalyst Reaction_Vessel Reaction under Specific Conditions (Temp, Solvent, Time) Catalyst->Reaction_Vessel Workup Reaction Quenching & Work-up Reaction_Vessel->Workup Purification Purification (e.g., Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

Caption: A generalized experimental workflow for the catalytic synthesis of pyrazoles.

catalyst_selection Start Start: Pyrazole Synthesis Desired_Properties Desired Properties? (e.g., High Yield, Green Chemistry) Start->Desired_Properties Separation_Easy Is Catalyst Separation/ Recycling a Priority? Desired_Properties->Separation_Easy Homogeneous Homogeneous Catalysts (e.g., AgOTf, FeCl3) End Select Optimal Catalyst Homogeneous->End Heterogeneous Heterogeneous Catalysts (e.g., Nano-ZnO, Amberlyst-70) Heterogeneous->End Separation_Easy->Heterogeneous Yes High_Activity Is Highest Possible Activity the Goal? Separation_Easy->High_Activity No Mild_Conditions Are Mild Reaction Conditions Required? Mild_Conditions->Homogeneous No Mild_Conditions->Heterogeneous Yes High_Activity->Homogeneous Yes High_Activity->Mild_Conditions No

Caption: A decision-making diagram for the selection of a suitable catalyst for pyrazole synthesis.

References

A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole scaffolds is a critical aspect of innovation. The pyrazole nucleus is a prominent feature in many pharmaceuticals, making its synthesis a key step in drug discovery and development. This guide provides an objective comparison of conventional reflux and modern microwave-assisted methods for pyrazole synthesis, supported by experimental data and detailed protocols to inform methodological choices.

Traditionally, pyrazole synthesis has relied on conventional heating methods, such as reflux, which often require long reaction times and can lead to the formation of byproducts.[1] In contrast, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique, offering significant advantages in terms of reduced reaction times, increased yields, and often improved product purity.[2][3][4] This guide delves into a head-to-head comparison of these two approaches, providing the necessary data for an informed decision.

Data Presentation: A Head-to-Head Comparison

The following table summarizes key quantitative data from various studies, highlighting the efficiencies gained by transitioning from conventional heating to microwave-assisted techniques for pyrazole synthesis.

ParameterConventional Heating MethodMicrowave-Assisted MethodReference(s)
Reaction Time 2 - 12 hours1 - 30 minutes[1][3][5][6]
Yield (%) 48 - 90%62 - 98%[3][5]
Temperature (°C) 75 - 118°C (Reflux)60 - 120°C[1][3][5][6]
Power (W) Not Applicable50 - 400 W[3][5][6]

Experimental Protocols

Detailed methodologies for both conventional and microwave-assisted pyrazole synthesis are provided below. These protocols are based on established literature procedures and offer a representative example of each technique.

Conventional Reflux Synthesis of Phenyl-1H-pyrazoles

This protocol is adapted from the method described by Finar and Godfrey.[3][5]

Materials:

  • Appropriate 1,3-dicarbonyl compound

  • Phenylhydrazine

  • Ethanol or Glacial Acetic Acid[1]

Procedure:

  • A mixture of the 1,3-dicarbonyl compound and phenylhydrazine is dissolved in ethanol.

  • A pinch of anhydrous ZnCl2 is added to the solution.[2]

  • The mixture is refluxed for 7-9 hours.[2]

  • After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford the desired phenyl-1H-pyrazole.

Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles

This protocol is a generalized procedure based on several sources.[3][5][6]

Materials:

  • Appropriate 1,3-dicarbonyl compound

  • Phenylhydrazine

  • Ethanol or Acetic Acid[6]

Procedure:

  • In a microwave-safe reaction vessel, a mixture of the 1,3-dicarbonyl compound and phenylhydrazine is prepared in ethanol.

  • The vessel is sealed with a cap.

  • The reaction mixture is subjected to microwave irradiation at a specified power (e.g., 50-400 W) and temperature (e.g., 60-120°C) for a short duration (e.g., 5-10 minutes).[3][6]

  • After the reaction is complete, the vessel is cooled to a safe temperature.

  • The resulting product is isolated and purified using standard techniques such as filtration and recrystallization.

Visualization of Synthesis Workflows

The following diagrams illustrate the general experimental workflows for both conventional and microwave-assisted pyrazole synthesis.

G cluster_0 Conventional Synthesis Workflow cluster_1 Microwave-Assisted Synthesis Workflow A1 Mixing Reactants & Solvent A2 Heating under Reflux (2-12h) A1->A2 A3 Cooling to Room Temperature A2->A3 A4 Work-up & Purification A3->A4 A5 Final Product A4->A5 B1 Mixing Reactants in Microwave Vial B2 Microwave Irradiation (1-30 min) B1->B2 B3 Cooling B2->B3 B4 Isolation & Purification B3->B4 B5 Final Product B4->B5

Caption: General workflows for conventional and microwave-assisted pyrazole synthesis.

Logical Comparison of Synthesis Methods

The diagram below provides a logical comparison of the two synthesis methods based on key performance indicators.

G cluster_0 Conventional Synthesis cluster_1 Microwave-Assisted Synthesis Long_Time Long Reaction Time Lower_Yield Lower Yields High_Energy Higher Energy Consumption Short_Time Short Reaction Time Higher_Yield Higher Yields Low_Energy Lower Energy Consumption Comparison Pyrazole Synthesis Comparison->Long_Time Comparison->Lower_Yield Comparison->High_Energy Comparison->Short_Time Comparison->Higher_Yield Comparison->Low_Energy

Caption: Comparison of conventional vs. microwave-assisted pyrazole synthesis.

Discussion

The data and workflows presented clearly demonstrate the advantages of microwave-assisted synthesis for pyrazole derivatives. The primary benefits are a dramatic reduction in reaction time and a significant increase in product yields.[3][5] Conventional methods, while well-established, often require prolonged heating, which not only consumes more energy but can also lead to the degradation of sensitive molecules and the formation of impurities.[4][7]

Microwave irradiation directly heats the reaction mixture, leading to a rapid and uniform temperature increase.[8] This efficient energy transfer accelerates the reaction rate significantly.[9] Furthermore, microwave-assisted synthesis often allows for the use of greener solvents or even solvent-free conditions, contributing to more environmentally friendly chemical processes.[4][9]

References

A Comparative Guide to the Biological Activities of 5-Aminopyrazole and 3-Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. Among these, aminopyrazoles have garnered significant attention as versatile pharmacophores. The position of the amino group on the pyrazole ring profoundly influences the molecule's physicochemical properties and its interaction with biological targets. This guide provides an objective comparison of the biological activities of 5-aminopyrazole and 3-aminopyrazole derivatives, supported by experimental data, to aid researchers in drug discovery and development.

Anticonvulsant Activity

A direct comparative study on a series of newly synthesized 3-amino- and 5-aminopyrazoles revealed a clear distinction in their anticonvulsant effects. The study demonstrated that 3-aminopyrazole derivatives generally exhibit stronger anticonvulsant activity compared to their 5-aminopyrazole counterparts.[1] One of the most potent compounds identified was a 3-aminopyrazole derivative, 4-Chlorophenyl-3-(morpholin-4-yl)-1H-pyrazole, which was highly effective in the Maximal Electroshock Seizure (MES) test, a model for generalized tonic-clonic seizures.[1] This compound was found to act by distinctively blocking sodium channels.[1]

Compound ClassDerivativeAnimal ModelAssayEfficacy (ED50)Ref.
3-Aminopyrazole 4-Chlorophenyl-3-(morpholin-4-yl)-1H-pyrazoleRatMESStrong anticonvulsant effect[1]
5-Aminopyrazole Various synthesized derivativesRatMESWeaker or no significant anticonvulsant effect[1]

Kinase Inhibitory Activity

Both 3-aminopyrazole and 5-aminopyrazole cores have been extensively utilized in the design of kinase inhibitors, targeting a variety of kinases implicated in cancer and inflammatory diseases. The specific substitution patterns around the aminopyrazole scaffold are crucial for determining potency and selectivity.

AXL Inhibitors

The 3-aminopyrazole scaffold has been successfully employed to develop potent and selective inhibitors of AXL receptor tyrosine kinase, a promising target in cancer therapy. A representative compound, 6li, demonstrated a remarkable IC50 value of 1.6 nM against AXL enzymatic activity.[2][3] This compound also showed potent inhibition of AXL signaling in cell-based assays and significant in vivo antitumor efficacy.[2][3] While there is extensive research on 3-aminopyrazole AXL inhibitors, there is less publicly available data on 5-aminopyrazole derivatives specifically targeting AXL.

Compound ClassRepresentative CompoundTarget KinaseIC50Ref.
3-Aminopyrazole 6liAXL1.6 nM[2][3]
p38 MAPK Inhibitors

In contrast to AXL inhibitors, the 5-aminopyrazole scaffold has been a fruitful starting point for the development of potent inhibitors of p38α mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses. While specific IC50 values for 3-aminopyrazole derivatives against p38 are less commonly reported in direct comparative studies, the focus of many successful p38 inhibitor programs has been on 5-aminopyrazole-based compounds.

Compound ClassActivityTarget KinaseRef.
5-Aminopyrazole Potent inhibitory activity reported in several studiesp38α MAPK[4]
FGFR Inhibitors

Both 3-aminopyrazole and 5-aminopyrazole derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR covalent inhibitors, with the representative compound 10h showing nanomolar activity against FGFR1, FGFR2, and FGFR3.[5] Another study focused on 3-aminopyrazole-based inhibitors, which also demonstrated potent activity against wild-type and gatekeeper mutant versions of FGFR2 and FGFR3.[6]

Compound ClassRepresentative CompoundTarget KinaseIC50Ref.
5-Aminopyrazole 10hFGFR146 nM[5]
FGFR241 nM[5]
FGFR399 nM[5]
3-Aminopyrazole Not specifiedFGFR2/3 (wild-type and mutant)Potent inhibition[6]
CDK Inhibitors

The 3-aminopyrazole core has been a key pharmacophore in the development of inhibitors for Cyclin-Dependent Kinases (CDKs), which are central to cell cycle regulation and are major targets in oncology. A notable 3-aminopyrazole derivative, PNU-292137, was identified as a nanomolar inhibitor of CDK2/cyclin A with an IC50 of 37 nM and demonstrated in vivo antitumor activity.[7] Further optimization of this series led to compound PHA-533533 with a Ki of 31 nM for CDK2/cyclin A and improved physicochemical properties.[8]

Compound ClassRepresentative CompoundTarget KinaseIC50 / KiRef.
3-Aminopyrazole PNU-292137CDK2/cyclin AIC50 = 37 nM[7]
PHA-533533CDK2/cyclin AKi = 31 nM[8]

Antimicrobial Activity

Both 3-aminopyrazole and 5-aminopyrazole derivatives have been explored for their potential as antimicrobial agents. The antimicrobial efficacy is highly dependent on the overall molecular structure and substitution patterns.

A review of aminopyrazole derivatives highlighted that for anti-infective purposes, 5-aminopyrazoles have in some cases shown more interesting results than their 3-aminopyrazole isomers.[9] For example, a 5-aminopyrazole derivative (25) exhibited good activity against the Gram-positive bacterium Bacillus subtilis.[9] Another 5-aminopyrazole derivative (26) showed a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Staphylococcus aureus and 4 µg/mL against Escherichia coli.[9] In contrast, a 3-aminopyrazole derivative (2a) exhibited MIC values of 0.125 mg/mL (125 µg/mL) against S. aureus and 8 mg/mL (8000 µg/mL) against E. coli.[9] Another study on pyrano[2,3-c]pyrazole derivatives, which can be conceptually derived from a 5-aminopyrazole precursor, reported MIC values ranging from 6.25 to 50 µg/mL against various multidrug-resistant bacterial isolates.[10]

Compound ClassDerivativeBacterial StrainMICRef.
5-Aminopyrazole Derivative 26S. aureus16 µg/mL[9]
E. coli4 µg/mL[9]
Pyrano[2,3-c]pyrazole derivative 5cE. coli6.25 µg/mL[10]
K. pneumoniae6.25 µg/mL[10]
3-Aminopyrazole Derivative 2aS. aureus125 µg/mL[9]
E. coli8000 µg/mL[9]

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the aminopyrazole derivatives discussed in this guide.

AXL_Signaling Gas6 Gas6 AXL AXL Gas6->AXL Binds PI3K PI3K AXL->PI3K RAS RAS AXL->RAS DrugResistance Drug Resistance AXL->DrugResistance AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Invasion & Metastasis ERK->Metastasis Inhibitor 3-Aminopyrazole Inhibitors Inhibitor->AXL

Caption: AXL Signaling Pathway and Inhibition by 3-Aminopyrazole Derivatives.

p38_MAPK_Signaling Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAP3K MKK MKK3/6 MAP3K->MKK p38 p38 MAPK MKK->p38 MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Inflammation Inflammation MK2->Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis Inhibitor 5-Aminopyrazole Inhibitors Inhibitor->p38

Caption: p38 MAPK Signaling Pathway and Inhibition by 5-Aminopyrazole Derivatives.

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 DAG DAG PLCg->DAG PKC PKC DAG->PKC GRB2 GRB2 FRS2->GRB2 PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT SOS SOS GRB2->SOS RAS_MAPK RAS-MAPK Pathway SOS->RAS_MAPK Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Inhibitor Aminopyrazole Inhibitors Inhibitor->FGFR

Caption: FGFR Signaling Pathway and Inhibition by Aminopyrazole Derivatives.

CDK_Signaling cluster_G1_S G1/S Phase cluster_S S Phase CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Rb Rb CDK2->Rb Phosphorylates DNA_Replication DNA Replication CDK2->DNA_Replication CyclinA Cyclin A CyclinA->CDK2 E2F E2F Rb->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Inhibitor 3-Aminopyrazole Inhibitors Inhibitor->CDK2

Caption: CDK2 Signaling in Cell Cycle and Inhibition by 3-Aminopyrazole Derivatives.

Experimental Protocols

Maximal Electroshock Seizure (MES) Test

The MES test is a standard preclinical assay to evaluate the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.

Procedure:

  • Animal Preparation: Adult male rats are used for the experiment. The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test.

  • Electrode Placement: Corneal electrodes are placed on the eyes of the animal after the application of a topical anesthetic and a conductive solution (e.g., 0.9% saline).

  • Stimulation: A high-frequency electrical stimulus (e.g., 50-60 Hz) is delivered for a short duration (e.g., 0.2 seconds) using an electroconvulsive shock apparatus. For rats, a current of 150 mA is typically used.

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the assay. The abolition of this tonic extension is considered a positive result, indicating the anticonvulsant activity of the test compound.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the IC50 value of a compound against a specific kinase.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in an appropriate buffer (e.g., containing DMSO). Prepare a reaction mixture containing the purified kinase, a specific peptide substrate, and ATP in a kinase reaction buffer.

  • Reaction Initiation: The kinase reaction is initiated by adding the ATP solution to the wells of a microplate containing the kinase, substrate, and test compound.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a dose-response curve.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Procedure:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (no compound) are included to ensure microbial growth.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Conclusion

The biological activity of aminopyrazole derivatives is highly dependent on the position of the amino group and the nature of the substituents on the pyrazole ring. The available data suggests that 3-aminopyrazole derivatives are particularly promising as anticonvulsant agents and as scaffolds for certain kinase inhibitors like those targeting CDKs and AXL . In contrast, 5-aminopyrazole derivatives have shown significant potential as inhibitors of p38 MAPK and as antimicrobial agents .

This guide provides a comparative overview to assist researchers in the strategic design and development of novel aminopyrazole-based therapeutic agents. The choice between a 3-amino or 5-aminopyrazole core should be guided by the specific biological target and the desired therapeutic application. Further head-to-head comparative studies across a broader range of biological targets would be invaluable for a more complete understanding of the structure-activity relationships of these versatile heterocyclic compounds.

References

A Comparative Guide to Validating the Regiochemistry of Substituted Pyrazoles using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of the molecular structure of newly synthesized compounds is paramount. In the realm of heterocyclic chemistry, substituted pyrazoles present a common challenge: the differentiation of regioisomers. The synthetic routes often yield a mixture of isomers, such as 1,3-, 1,5-, and 1,3,5-substituted pyrazoles, where the position of substituents on the pyrazole ring differs. This guide provides a detailed comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques—specifically Heteronuclear Multiple Bond Correlation (HMBC), Nuclear Overhauser Effect Spectroscopy (NOESY), and Heteronuclear Single Quantum Coherence (HSQC)—as powerful tools for the validation of pyrazole regiochemistry, supported by experimental data and detailed protocols.

The Challenge of Pyrazole Regiochemistry

The isomeric ambiguity in substituted pyrazoles arises from the reaction of unsymmetrical precursors, leading to products with identical mass and similar one-dimensional (1D) ¹H and ¹³C NMR spectra. Distinguishing between, for example, a 1,3-disubstituted and a 1,5-disubstituted pyrazole requires the determination of long-range connectivities between substituents and specific atoms within the pyrazole core. 2D NMR spectroscopy provides this crucial information by revealing through-bond and through-space correlations.

Comparative Analysis of 2D NMR Techniques

The strategic application of HSQC, HMBC, and NOESY experiments allows for a definitive assignment of the pyrazole regiochemistry. While HSQC provides the foundational one-bond proton-carbon correlations, HMBC and NOESY offer the key long-range and spatial information needed to differentiate isomers.

Key Diagnostic Correlations for Regioisomer Differentiation

The following table summarizes the expected key 2D NMR correlations that are instrumental in distinguishing between different substitution patterns on a pyrazole ring.

2D NMR Experiment 1,3-Disubstituted Pyrazole 1,5-Disubstituted Pyrazole Utility in Regiochemical Assignment
HSQC Direct correlation between C3-H and its attached proton (if present), and C5-H and its attached proton.Direct correlation between C3-H and its attached proton, and C5-H and its attached proton (if present).Fundamental: Assigns directly attached proton-carbon pairs, which is essential for interpreting HMBC and NOESY spectra.
HMBC Key Correlation: A three-bond correlation (³JCH) is observed between the protons of the N1-substituent and the C5 carbon of the pyrazole ring. A two-bond correlation (²JCH) to C3 may also be visible.Key Correlation: A three-bond correlation (³JCH) is observed between the protons of the N1-substituent and the C3 carbon of the pyrazole ring. A two-bond correlation (²JCH) to C5 may also be visible.Primary Determinant: The long-range heteronuclear correlation between the N1-substituent and either C3 or C5 is the most definitive piece of evidence for assigning the regiochemistry.[1][2]
NOESY Key Correlation: A through-space NOE is observed between the protons of the N1-substituent and the proton at the C5 position (H5).Key Correlation: A through-space NOE is observed between the protons of the N1-substituent and the substituent at the C5 position.Confirmatory: Provides evidence of spatial proximity, which can be used to confirm the assignment made from HMBC data, especially when a proton is present at the C5 position.[2]

Experimental Protocols

A generalized workflow for the 2D NMR analysis of a substituted pyrazole is presented below. Instrument parameters should be optimized for the specific compound and spectrometer.

Sample Preparation
  • Dissolve 5-10 mg of the purified pyrazole sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

1D NMR Spectra Acquisition
  • Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts of all protons.

  • Acquire a 1D ¹³C NMR spectrum to determine the chemical shifts of all carbons.

2D NMR Spectra Acquisition

1. HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify all one-bond C-H correlations.
  • Pulse Program: A standard sensitivity-enhanced phase-sensitive gradient HSQC experiment (e.g., hsqcetgpsi on Bruker instruments) is recommended.[3]
  • Key Parameters:
  • Spectral widths should be set to cover all proton and carbon signals.
  • The number of increments in the indirect dimension (F1) is typically set to 128 or 256.
  • The number of scans per increment depends on the sample concentration.

2. HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range (2-4 bond) C-H correlations, which are crucial for establishing connectivity across quaternary carbons and heteroatoms.[1][2]
  • Pulse Program: A standard gradient-selected magnitude mode HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments) is commonly used.[3]
  • Key Parameters:
  • The long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz.
  • The number of increments in F1 is typically 256 or 512.

3. NOESY (Nuclear Overhauser Effect Spectroscopy):

  • Purpose: To identify protons that are close in space (< 5 Å), providing through-space correlations.
  • Pulse Program: A standard phase-sensitive gradient NOESY experiment (e.g., noesygpph on Bruker instruments).
  • Key Parameters:
  • The mixing time (d8) is a critical parameter and should be optimized. A typical starting value is 500-800 ms.
  • The number of increments in F1 is typically 256 or 512.

Data Analysis Workflow

The following diagram illustrates the logical workflow for analyzing the 2D NMR data to determine the regiochemistry of a substituted pyrazole.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Elucidation A 1D ¹H & ¹³C NMR E Assign ¹JCH correlations (HSQC) A->E B HSQC B->E C HMBC F Identify long-range ²JCH and ³JCH correlations (HMBC) C->F D NOESY G Identify through-space correlations (NOESY) D->G E->F H Determine Regiochemistry F->H G->H

Caption: Experimental workflow for pyrazole regiochemistry validation.

Logical Relationships of NMR Correlations

The following diagram illustrates the logical process of using the key HMBC correlation to differentiate between a 1,3- and a 1,5-disubstituted pyrazole.

G Start Observe HMBC correlation from protons of N1-substituent Decision To which pyrazole carbon? Start->Decision Isomer13 1,3-Disubstituted Isomer Decision->Isomer13  C5 Isomer15 1,5-Disubstituted Isomer Decision->Isomer15  C3

Caption: Logic for isomer differentiation using HMBC.

Conclusion

The combination of HSQC, HMBC, and NOESY 2D NMR experiments provides a robust and reliable methodology for the definitive validation of the regiochemistry of substituted pyrazoles. While HSQC is essential for the initial assignment of direct proton-carbon connectivities, the long-range correlations observed in HMBC spectra are the most powerful tool for distinguishing between isomers. NOESY serves as an excellent confirmatory technique, providing through-space information that complements the through-bond data from HMBC. By following the detailed protocols and data analysis workflow presented in this guide, researchers can confidently and accurately elucidate the structure of their synthesized pyrazole derivatives.

References

A Comparative Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidines: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors for cancer therapy.[1][2][3] The development of efficient and versatile synthetic routes to this privileged heterocyclic system is, therefore, of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of the most prevalent synthetic strategies for the preparation of pyrazolo[1,5-a]pyrimidines, with a focus on their efficacy, reaction conditions, and substrate scope.

Key Synthetic Strategies at a Glance

Several synthetic methodologies have been established for the construction of the pyrazolo[1,5-a]pyrimidine ring system. The most widely adopted approaches include the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents, multi-component reactions, and microwave-assisted protocols that enhance reaction rates and yields.[1][2][4]

The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule, the availability of starting materials, and the desired reaction efficiency. Below, we delve into a detailed comparison of these key strategies, supported by experimental data and protocols.

Comparative Efficacy of Synthetic Routes

The following table summarizes the quantitative data for different synthetic routes to pyrazolo[1,5-a]pyrimidines, offering a clear comparison of their performance based on reported experimental results.

Synthetic RouteStarting MaterialsReagents & ConditionsSolventTimeYield (%)Reference
Cyclocondensation 5-Aminopyrazole, 2-ArylmalondialdehydesAcidic conditionsNot specifiedNot specified40-60[4]
Microwave-Assisted Cyclocondensation 5-Aminopyrazole, 2-ArylmalondialdehydesMicrowave irradiation (170 °C)Not specified10 min>80[4][5]
One-Pot Microwave-Assisted Synthesis β-Ketonitrile, Hydrazine, β-Ketoester, Acetic acidMicrowave irradiation (150 °C)Methanol2 h 5 min52[6]
Three-Component Reaction 3-Amino-1H-pyrazoles, Aldehydes, Malononitrile or Ethyl cyanoacetateTypically proceeds via an imine intermediate followed by cyclization.Not specifiedVariesHigh[1]
Solvent-Free Microwave Cyclocondensation β-Enaminones, NH-5-AminopyrazolesMicrowave irradiation (180 °C)None2 min88-97[7]
Palladium-Catalyzed Cross-Coupling Halogenated pyrazolo[1,5-a]pyrimidines, Boronic acidsPalladium catalyst, baseDMEOvernight55-61[8]

Visualizing the Synthetic Pathways

To further elucidate the relationships between the starting materials and the final pyrazolo[1,5-a]pyrimidine products for the primary synthetic routes, the following diagrams are provided.

Cyclocondensation_Route aminopyrazole 5-Aminopyrazole product Pyrazolo[1,5-a]pyrimidine aminopyrazole->product Cyclocondensation dicarbonyl β-Dicarbonyl Compound dicarbonyl->product

Caption: General scheme for the cyclocondensation synthesis of pyrazolo[1,5-a]pyrimidines.

Three_Component_Reaction aminopyrazole 3-Amino-1H-pyrazole product Pyrazolo[1,5-a]pyrimidine aminopyrazole->product One-pot reaction aldehyde Aldehyde aldehyde->product active_methylene Active Methylene Compound active_methylene->product

Caption: Schematic of the three-component reaction for pyrazolo[1,5-a]pyrimidine synthesis.

Microwave_Assisted_Synthesis reactants Starting Materials (e.g., 5-Aminopyrazole + β-Dicarbonyl) microwave Microwave Irradiation reactants->microwave product Pyrazolo[1,5-a]pyrimidine microwave->product Accelerated Reaction Higher Yield

Caption: Workflow for microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines.

Detailed Experimental Protocols

For researchers looking to implement these synthetic strategies, the following detailed experimental protocols for key reactions are provided.

Protocol 1: Microwave-Assisted Cyclocondensation of 5-Aminopyrazole with 2-Arylmalondialdehydes

This protocol is adapted from a high-yielding microwave-assisted organic synthesis (MAOS) procedure.[4][5]

Materials:

  • 5-Aminopyrazole (1.0 mmol)

  • 2-Arylmalondialdehyde (1.0 mmol)

Procedure:

  • In a microwave process vial, combine 5-aminopyrazole and the 2-arylmalondialdehyde.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 170 °C for 10 minutes.

  • After cooling, the crude product can be purified by recrystallization or column chromatography to yield the desired pyrazolo[1,5-a]pyrimidine.

Protocol 2: One-Pot Microwave-Assisted Synthesis of Substituted Pyrazolo[1,5-a]pyrimidinones

This one-pot procedure offers an efficient route to pyrazolo[1,5-a]pyrimidinones, a core scaffold in many bioactive compounds.[6][9]

Materials:

  • β-Ketonitrile (1.0 mmol)

  • Hydrazine (1.0 mmol)

  • β-Ketoester (1.0 mmol)

  • Acetic acid

  • Methanol

Procedure:

  • To a solution of the β-ketonitrile in methanol, add hydrazine.

  • Heat the mixture to 150 °C under microwave irradiation for 5 minutes.

  • To the same vessel, add the β-ketoester and acetic acid.

  • Heat the reaction mixture at 150 °C under microwave irradiation for an additional 2 hours.

  • Upon completion, the target pyrazolo[1,5-a]pyrimidinone can be isolated and purified.

Protocol 3: Solvent-Free Microwave-Assisted Synthesis of 2,7-Disubstituted Pyrazolo[1,5-a]pyrimidines

This environmentally friendly approach provides high yields in a very short reaction time.[7]

Materials:

  • β-Enaminone (1.0 mmol)

  • NH-5-Aminopyrazole (1.0 mmol)

Procedure:

  • Combine the β-enaminone and the NH-5-aminopyrazole in a microwave-safe vessel.

  • Irradiate the solvent-free mixture at 180 °C for 2 minutes under microwave irradiation.

  • After cooling, the product is collected by adding a mixture of ethanol-water.

  • The resulting 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidine can be further purified if necessary.

Conclusion

The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through several effective routes. The classical cyclocondensation reaction remains a robust method, while the advent of microwave-assisted synthesis has significantly improved reaction times and yields, often with the added benefit of being performed under solvent-free conditions.[1][7] Multi-component reactions offer a streamlined approach to constructing complex derivatives in a single step.[1] The choice of the optimal synthetic strategy will depend on the specific target molecule and the desired efficiency of the process. The data and protocols presented in this guide provide a solid foundation for researchers to select and implement the most suitable method for their synthetic goals in the pursuit of novel pyrazolo[1,5-a]pyrimidine-based compounds.

References

A Comparative Guide to the Cytotoxic Activity of Novel Pyrazole Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer effects. This guide provides a comparative analysis of recently developed pyrazole derivatives, summarizing their cytotoxic activity against various cancer cell lines. The information is curated from recent studies to facilitate the objective assessment of their therapeutic potential.

Comparative Cytotoxic Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of selected novel pyrazole derivatives against a panel of common human cancer cell lines. Doxorubicin, a standard chemotherapeutic agent, is included for reference.

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 1 (EGFR Inhibitor) MCF-7 (Breast)0.08EGFR Inhibition[1]
A549 (Lung)29.95EGFR Inhibition[2]
HepG2 (Liver)10.05EGFR Inhibition[2]
HCT-116 (Colon)--
Compound 2 (CDK2 Inhibitor) MCF-7 (Breast)8.03CDK2 Inhibition[3]
A549 (Lung)--
HepG2 (Liver)13.14CDK2 Inhibition[3]
HCT-116 (Colon)< 23.7CDK2 Inhibition[2]
Compound 3 (Tubulin Polymerization Inhibitor) MCF-7 (Breast)0.042Tubulin Polymerization Inhibition[4]
A549 (Lung)0.76Tubulin Polymerization Inhibition[4]
HepG2 (Liver)--
HCT-116 (Colon)--
Doxorubicin (Reference Drug) MCF-7 (Breast)4.27DNA Intercalation[4]
A549 (Lung)58.1DNA Intercalation[5]
HepG2 (Liver)24.7DNA Intercalation[2]
HCT-116 (Colon)24.7 - 64.8DNA Intercalation[2]

Note: The IC50 values are compiled from different studies and may have been determined under slightly different experimental conditions.

Experimental Protocols

The cytotoxic activities of the pyrazole derivatives were predominantly evaluated using the MTT or Sulforhodamine B (SRB) assays. The general procedures for these assays are outlined below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a Sorenson's glycine buffer.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated from the dose-response curve.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a specified duration.

  • Cell Fixation: After treatment, the cells are fixed with trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed, and the cells are stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The anticancer activity of these novel pyrazole derivatives is attributed to their ability to interfere with specific cellular signaling pathways crucial for cancer cell proliferation and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways are critical for cell proliferation, survival, and metastasis.[6] Novel pyrazole derivatives, such as Compound 1 , have been designed to inhibit the kinase activity of EGFR, thereby blocking these downstream signals and inducing cancer cell death.[1]

EGFR_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound1 Compound 1 (Pyrazole Derivative) Compound1->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition by a Pyrazole Derivative.

CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2), in association with its regulatory partner Cyclin E, plays a pivotal role in the G1/S phase transition of the cell cycle. Dysregulation of CDK2 activity is a common feature in many cancers, leading to uncontrolled cell proliferation.[5] Pyrazole derivatives like Compound 2 have been shown to inhibit CDK2, leading to cell cycle arrest and apoptosis.[3]

CDK2_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE Activates Transcription CDK2 CDK2 CyclinE->CDK2 Binds & Activates G1_S_Transition G1/S Phase Transition (DNA Replication) CDK2->G1_S_Transition Promotes Compound2 Compound 2 (Pyrazole Derivative) Compound2->CDK2 Inhibits

Caption: CDK2-Mediated Cell Cycle Progression and its Inhibition.

Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.[7] Certain pyrazole derivatives, such as Compound 3 , act as tubulin polymerization inhibitors, binding to tubulin and preventing the formation of microtubules, thereby exerting their potent cytotoxic effects.[4]

Tubulin_Polymerization Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Polymerize to form MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision Compound3 Compound 3 (Pyrazole Derivative) Compound3->Tubulin Inhibits Polymerization

Caption: Inhibition of Tubulin Polymerization by a Pyrazole Derivative.

References

Comparative Guide to Structure-Activity Relationships of 5-Aminopyrazole Derivatives as Pan-FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-amino-1H-pyrazole-4-carboxamide derivatives as potent and selective covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The information is based on a recent study detailing their design, synthesis, and biological evaluation against various FGFR isoforms and cancer cell lines.

Comparative Performance of 5-Aminopyrazole Derivatives

The following table summarizes the in vitro inhibitory activities of a series of 5-amino-1H-pyrazole-4-carboxamide derivatives. The core structure was systematically modified to investigate the structure-activity relationship (SAR) and optimize potency against wild-type FGFRs and a gatekeeper mutant, as well as their anti-proliferative effects on cancer cell lines with FGFR aberrations. The representative compound, 10h , emerged as a potent pan-FGFR covalent inhibitor.[1]

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR2 V564F IC₅₀ (nM)NCI-H520 IC₅₀ (nM)SNU-16 IC₅₀ (nM)KATO III IC₅₀ (nM)
10a HH>10000>10000>10000>10000>10000>10000>10000
10b OMeH1560123024501890345041205030
10c OMeF8907501340980156021002870
10d OMeCl45038078056089012301540
10e OMeMe670540990780112015601980
10f OCF₃H230180450310480670890
10g OCF₃F11095210150230340450
10h OCF₃ Cl 46 41 99 62 19 59 73
10i OCF₃Me8572150110180260340

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Reagent Preparation :

    • Prepare a stock solution of the test compounds in 100% DMSO.

    • Create serial dilutions of the test compounds using a dilution buffer (e.g., 20 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 0.01% Triton X-100, and 2.5 mM DTT).

    • Dilute FGFR1, FGFR2, and FGFR3 kinases (Carna Biosciences) to their final concentrations (e.g., 0.5 ng/µL, 0.4 ng/µL, and 1 ng/µL, respectively) in an appropriate buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100, and 1 mM DTT).

  • Assay Procedure :

    • Add 1 µL of the diluted inhibitor or 5% DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted enzyme.

    • Add 2 µL of the substrate/ATP mix to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Record the luminescence using a plate reader.

  • Data Analysis :

    • The luminescent signal is proportional to the amount of ADP produced and reflects the kinase activity.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

  • Cell Culture :

    • Culture NCI-H520, SNU-16, and KATO III cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure :

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 to 10,000 cells per well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

    • After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Analysis :

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ values from the dose-response curves.

Visualizations

Structure-Activity Relationship (SAR) Summary

The following diagram illustrates the key structure-activity relationships for the 5-amino-1H-pyrazole-4-carboxamide scaffold as pan-FGFR inhibitors.

SAR_Summary cluster_scaffold 5-Aminopyrazole Core cluster_R1 R¹ Position cluster_R2 R² Position cluster_Conclusion Optimal Combination Scaffold R1_H H: Inactive R1_OMe OMe: Moderate Activity R1_OCF3 OCF₃: High Activity R2_Halogen Halogen (F, Cl): Increased Potency R1_OCF3->R2_Halogen R2_H H: Lower Potency Conclusion R¹ = OCF₃ and R² = Cl (Compound 10h) Provides the highest potency R2_Halogen->Conclusion R2_Me Me: Moderate Potency

Caption: Key SAR findings for 5-aminopyrazole pan-FGFR inhibitors.

Experimental Workflow for In Vitro Kinase Assay

This diagram outlines the major steps involved in determining the inhibitory activity of the 5-aminopyrazole derivatives against FGFR kinases.

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents: - Test Compounds (Serial Dilutions) - FGFR Kinase - Substrate/ATP Mix start->reagent_prep plate_setup Dispense into 384-well Plate: 1. Inhibitor/Vehicle 2. Kinase 3. Substrate/ATP Mix reagent_prep->plate_setup incubation1 Incubate at RT for 60 min (Kinase Reaction) plate_setup->incubation1 adp_glo Add ADP-Glo™ Reagent incubation1->adp_glo incubation2 Incubate at RT for 40 min (ATP Depletion) adp_glo->incubation2 detection Add Kinase Detection Reagent incubation2->detection incubation3 Incubate at RT for 30 min (Signal Generation) detection->incubation3 read_plate Measure Luminescence incubation3->read_plate data_analysis Data Analysis: Calculate IC₅₀ Values read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the FGFR biochemical kinase inhibition assay.

References

A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The selection of an optimal synthetic route to this privileged heterocycle is a critical decision that profoundly influences the efficiency, scalability, and novelty of a drug discovery program. This guide provides an in-depth, data-driven comparison of four prominent methods for pyrazole synthesis: the Knorr Pyrazole Synthesis, the Paal-Knorr Pyrazole Synthesis, synthesis from α,β-unsaturated carbonyl compounds, and multicomponent reactions.

At a Glance: Key Pyrazole Synthesis Strategies

The construction of the pyrazole ring can be achieved through several robust and versatile strategies. The classical Knorr synthesis, which relies on the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a widely utilized and dependable method. A related approach, the Paal-Knorr synthesis, utilizes 1,4-dicarbonyl compounds. Another common strategy involves the cyclization of α,β-unsaturated carbonyl compounds, such as chalcones, with hydrazines. More contemporary approaches, such as multicomponent reactions (MCRs), offer significant advantages in terms of efficiency and molecular diversity by combining three or more reactants in a single step. This guide will delve into a head-to-head comparison of these four key methodologies, providing supporting experimental data and detailed protocols to inform synthetic planning.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for each of the discussed pyrazole synthesis methods, offering a clear comparison of their performance based on reported experimental results.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsReaction TimeTemperatureYield (%)
Knorr Pyrazole Synthesis Ethyl benzoylacetate, Hydrazine hydrateGlacial acetic acid, 1-Propanol1 hour100°C79%[1]
Paal-Knorr Pyrazole Synthesis (Microwave-assisted) 1,4-Diketone, HydrazineAcetic acid2-10 minutes120-150°C65-89%[2]
From α,β-Unsaturated Carbonyls Chalcone, Hydrazine hydrateEthanol3 hoursRefluxHigh (not specified)[3]
Multicomponent Reaction Aldehyde, Ketone, Hydrazine monohydrochlorideBromine or Oxygen (for in situ oxidation)Not specifiedMild conditionsUp to 95%[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and adaptation in the laboratory.

Protocol 1: Knorr Pyrazole Synthesis of a Pyrazolone

This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[1][5]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.

  • Add 1-propanol and glacial acetic acid to the mixture.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.

Protocol 2: Synthesis of Pyrazolines from Chalcones

This protocol describes the acid-catalyzed cyclization of a chalcone with hydrazine hydrate to form a pyrazoline, a common precursor to pyrazoles.[6]

Materials:

  • Chalcone (1 mmol)

  • Hydrazine hydrate (1-1.25 mmol)

  • Ethanol (10-20 mL)

  • Glacial acetic acid or Sulfuric acid (catalytic amount)

Procedure:

  • Dissolve the chalcone in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution.

  • Add a few drops of the acid catalyst.

  • Heat the reaction mixture to reflux (around 80°C) for 4-6 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice or ice-cold water.

  • Collect the resulting solid precipitate by filtration, wash with water, and dry.

  • Purify the crude pyrazoline derivative by recrystallization from ethanol.

Protocol 3: Three-Component Synthesis of Substituted Pyrazoles

This protocol outlines a one-pot synthesis of 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles from a ketone, an aldehyde, and hydrazine monohydrochloride.[4]

Materials:

  • Ketone

  • Aldehyde

  • Hydrazine monohydrochloride

  • Solvent (e.g., DMSO for oxygen-based oxidation)

  • Oxidizing agent (Bromine or Oxygen)

Procedure:

  • Combine the ketone, aldehyde, and hydrazine monohydrochloride in a suitable solvent under mild conditions to form the pyrazoline intermediate.

  • For the synthesis of 3,4,5-trisubstituted pyrazoles, perform an in situ oxidation using bromine.

  • For a greener synthesis of 3,5-disubstituted pyrazoles, heat the pyrazoline intermediate in DMSO under an oxygen atmosphere.

  • Isolate the pyrazole product, which in many cases does not require chromatographic purification.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate a key signaling pathway where pyrazole-containing drugs are active, as well as the generalized workflows for the described pyrazole synthesis methods.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Regulation Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK Inhibition

Caption: The JAK/STAT signaling pathway and the inhibitory action of a pyrazole-containing drug, Ruxolitinib.

Pyrazole_Synthesis_Workflows cluster_knorr Knorr Synthesis cluster_paal_knorr Paal-Knorr Synthesis cluster_ab_unsaturated From α,β-Unsaturated Carbonyls cluster_mcr Multicomponent Reaction K_Start 1,3-Dicarbonyl + Hydrazine K_Inter Hydrazone Intermediate K_Start->K_Inter Condensation K_Product Pyrazole K_Inter->K_Product Cyclization & Dehydration PK_Start 1,4-Dicarbonyl + Hydrazine PK_Product Pyrazole PK_Start->PK_Product Cyclocondensation AB_Start α,β-Unsaturated Carbonyl + Hydrazine AB_Inter Pyrazoline Intermediate AB_Start->AB_Inter Cyclization AB_Product Pyrazole AB_Inter->AB_Product Oxidation MCR_Start Aldehyde + Ketone + Hydrazine + ... MCR_Product Pyrazole MCR_Start->MCR_Product One-Pot Reaction

Caption: Generalized experimental workflows for the four primary pyrazole synthesis methods.

Conclusion

The choice of a particular pyrazole synthesis method is contingent upon several factors, including the desired substitution pattern, the availability and complexity of starting materials, and the required scale of the reaction. The classical Knorr and Paal-Knorr syntheses are robust and well-established methods suitable for a wide range of applications. The use of α,β-unsaturated carbonyls provides a versatile entry point to pyrazolines, which can be readily oxidized to the corresponding pyrazoles. For rapid lead generation and the creation of diverse compound libraries, multicomponent reactions offer an elegant and highly efficient approach. This guide provides a foundational framework to aid researchers in making informed decisions for their pyrazole synthesis campaigns.

References

A Comparative Guide to Novel Pyrazole Structures with Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anticancer activity. This guide provides a comparative analysis of novel pyrazole derivatives, detailing their efficacy against various cancer cell lines, the experimental protocols used for their validation, and the signaling pathways they modulate. The information presented is collated from recent preclinical studies to aid in the evaluation and development of next-generation pyrazole-based cancer therapeutics.

Data Presentation: Comparative Anticancer Activity of Pyrazole Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected novel pyrazole derivatives against a panel of human cancer cell lines. These values, presented in micromolar (µM), represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater potency. For context, the activity of standard chemotherapeutic drugs is included where available.

Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of Pyrazole Derivatives and Doxorubicin

Compound/DrugMCF-7 (Breast)A549 (Lung)HepG2 (Liver)HCT-116 (Colon)Reference
Novel Pyrazole Derivatives
Pyrazole Derivative A 5.88.08.86-[1]
Pyrazole Derivative B 9.39.8-7.74[2]
Pyrazole-Thiophene Hybrid 2 6.57-8.86-[3]
Pyrazole-Thiophene Hybrid 8 8.08---[3]
Pyrazole Carbaldehyde Derivative 43 0.25---[4]
Standard Drug
Doxorubicin0.95--5.23[2][4]

Table 2: Comparative in vitro Cytotoxicity (IC50 in µM) of Pyrazole Derivatives and Other Standard Drugs

Compound/DrugTarget(s)Cell LineCancer TypeIC50 (µM)Reference
Novel Pyrazole Derivatives
Pyrazole Benzothiazole Hybrid 25 VEGFR-2HT29Colon3.17[4]
PC3Prostate4.21[4]
A549Lung5.64[4]
U87MGGlioblastoma6.77[4]
Dual EGFR/VEGFR-2 Inhibitor 50 EGFR, VEGFR-2HepG2Liver0.71[4]
Pyrazoline Derivative 11 -U251Glioblastoma11.9[5]
AsPC-1Pancreatic16.8[5]
Pyrazole Derivative 5b TubulinK562Leukemia0.021[6]
A549Lung0.69[6]
MCF-7Breast1.7[6]
Benzo[b]thiophen-2-yl-pyrazoline b17 -HepG-2Liver3.57[7]
Standard Drugs
AxitinibVEGFR-->3.17-6.77[4]
ErlotinibEGFRHepG2Liver10.6[4]
SorafenibMulti-kinaseHepG2Liver1.06[4]
CisplatinDNAU251Glioblastoma>11.9[5]
HepG-2Liver8.45[7]
ABT-751TubulinK562Leukemia>0.021[6]
A549Lung>0.69[6]

Experimental Protocols

The validation of anticancer activity for pyrazole derivatives relies on a series of standardized in vitro assays. Below are detailed methodologies for three key experiments.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[1][8]

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[8] The concentration of the dissolved formazan is directly proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]

    • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the novel pyrazole derivatives or standard drugs. A control group with vehicle (e.g., DMSO) is also included. The cells are then incubated for a specified period, typically 48-72 hours.[1]

    • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[1]

    • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5][8]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[8]

  • Procedure:

    • Cell Treatment: Cells are treated with the pyrazole derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).[5]

    • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.[8]

    • Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.[8]

    • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence signals from FITC and PI are detected to differentiate the cell populations:[8]

      • Viable cells: Annexin V-FITC negative and PI negative.

      • Early apoptotic cells: Annexin V-FITC positive and PI negative.

      • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis

Flow cytometry is also employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1][7]

  • Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide, is used to stain the cells. The fluorescence intensity of the stained cells is proportional to their DNA content.[1]

  • Procedure:

    • Cell Treatment: Cells are treated with the pyrazole compound for a specific duration.

    • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C to permeabilize the cell membranes.

    • Staining: The fixed cells are washed and then incubated with a solution containing PI and RNase A (to prevent staining of double-stranded RNA).

    • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on their fluorescence intensity.[1] An accumulation of cells in a particular phase suggests that the compound may be interfering with cell cycle progression at that checkpoint.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts in the validation of novel pyrazole structures with anticancer activity.

Anticancer_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (e.g., EGF, VEGF) EGFR EGFR Ligand->EGFR Binds VEGFR VEGFR Ligand->VEGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrazole Novel Pyrazole Derivative Pyrazole->EGFR Inhibits Pyrazole->VEGFR Inhibits Pyrazole->RAF Inhibits

Caption: EGFR/VEGFR signaling pathway targeted by novel pyrazole derivatives.

Experimental_Workflow start Novel Pyrazole Compound Synthesis assay1 In vitro Cytotoxicity Screening (MTT Assay) Determine IC50 values start->assay1 assay2 Mechanism of Action Studies assay1->assay2 Select potent compounds sub_assay2a Apoptosis Assay (Annexin V/PI) assay2->sub_assay2a sub_assay2b Cell Cycle Analysis assay2->sub_assay2b sub_assay2c Target Engagement/ Enzymatic Assays assay2->sub_assay2c end Lead Compound Optimization sub_assay2a->end sub_assay2b->end sub_assay2c->end

Caption: Experimental workflow for validating anticancer activity.

SAR_Logic core Pyrazole Core Scaffold r1 Substitution at R1 core->r1 r2 Substitution at R2 core->r2 r3 Substitution at R3 core->r3 activity Anticancer Activity (e.g., lower IC50) r1->activity Modulates r2->activity Enhances/Diminishes selectivity Tumor Selectivity r3->selectivity Influences activity->selectivity

Caption: Structure-Activity Relationship (SAR) logic for pyrazole derivatives.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-amino-1H-pyrazole-3-carbonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-amino-1H-pyrazole-3-carbonitrile is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. Due to its chemical properties and potential hazards, this compound cannot be discarded as regular waste. This guide provides a comprehensive, step-by-step framework for its safe handling and disposal, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

Hazard Assessment and Immediate Safety Precautions

Before handling or disposing of this compound, it is imperative to recognize its potential hazards. Based on data for the compound and structurally similar pyrazole derivatives, it should be treated as a hazardous substance.

Key Hazards Include:

  • Toxicity: The compound is classified as toxic or harmful if swallowed, in contact with skin, or inhaled[1][2].

  • Irritation: It can cause serious skin and eye irritation or damage[2][3][4].

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs[1].

  • Environmental Hazard: The substance is recognized as being toxic or harmful to aquatic life, with long-lasting effects[1][5].

Personal Protective Equipment (PPE): Standard laboratory PPE must be worn at all times when handling this chemical. This includes:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety glasses or goggles.

  • A properly fitted lab coat.

  • Use only in a well-ventilated area or under a chemical fume hood[6].

Quantitative Hazard Data

The following table summarizes toxicological data for a closely related compound, 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile, to provide a quantitative perspective on its potential toxicity.

Toxicity EndpointValueSpeciesClassificationSource
Oral LD50> 2000 mg/kgRat (male/female)Not Classified[1]
Dermal LD50> 2000 mg/kgRat (male/female)Not Classified[1]
Inhalation LC50> 5.07 mg/LRat (male/female)Not Classified[1]

Note: While these values suggest low acute toxicity for the analogue, the presence of the cyano group and other hazard statements for this compound itself warrant handling it as a hazardous chemical.

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service[6][7]. Under no circumstances should this chemical be disposed of down the drain or in regular trash [7].

Step 1: Waste Segregation Proper segregation is the most critical first step to prevent unintended chemical reactions and ensure compliant disposal[7][8].

  • Solid Waste: Collect unused or expired solid this compound in a dedicated, clearly labeled, and sealable container[7]. All materials that have come into direct contact with the solid, such as weighing papers, contaminated gloves, and pipette tips, must also be placed in this container[7].

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste[7]. Do not mix these solutions with other incompatible waste streams. Where institutional policy requires, separate halogenated and non-halogenated solvent waste[8].

  • Empty Containers: Rinse the original container thoroughly with a suitable solvent (e.g., acetone or ethanol) at least three times. The first rinseate must be collected and disposed of as hazardous liquid waste[8]. Subsequent rinses may also need to be collected depending on local regulations.

Step 2: Container Selection and Labeling

  • Container Choice: Use only containers that are in good condition, are chemically compatible with the waste, and have a secure, tight-fitting lid[8]. Do not overfill containers; leave adequate headspace for expansion[8].

  • Labeling: All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste"[8].

    • The full chemical name: "this compound" and any solvents.

    • Approximate concentrations of all constituents[8].

    • The date when waste was first added to the container (accumulation start date)[8].

    • The name of the principal investigator and laboratory location[8].

Step 3: Storage

  • Store sealed waste containers in a designated, well-ventilated, cool, and dry chemical waste storage area[7].

  • Segregate containers of incompatible materials using physical barriers or secondary containment[7].

  • The storage area should be secure and accessible only to authorized personnel.

Step 4: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup[7][8].

  • Provide the disposal service with a detailed inventory of the waste, including chemical names and quantities[7].

  • Follow all specific instructions provided by the EHS office or contractor for packaging and preparing the waste for transport.

Experimental Protocols

Currently, there are no widely established and verified experimental protocols for the chemical neutralization or degradation of this compound for routine laboratory disposal. The complexity and potential hazards of degradation byproducts necessitate that its disposal be handled by certified professionals who can employ methods such as high-temperature incineration.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound A Waste Generation (Unused solid, solutions, contaminated materials) B Segregate Waste A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Select & Seal Compatible Container C->E F Select & Seal Compatible Container D->F G Label Container as 'Hazardous Waste' (Contents, Date, PI) E->G H Label Container as 'Hazardous Waste' (Contents, Date, PI) F->H I Store in Designated Cool, Dry, Ventilated Area G->I H->I J Contact EHS or Licensed Waste Disposal Service I->J K Prepare for Pickup (Follow EHS Instructions) J->K L Professional Disposal (e.g., Incineration) K->L

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for 5-amino-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 5-amino-1H-pyrazole-3-carbonitrile. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols.

Hazard Identification and Personal Protective Equipment

This compound and its derivatives are compounds that require careful handling due to potential health hazards. While a specific Safety Data Sheet (SDS) for the parent compound was not identified, data for structurally similar compounds, such as 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile, indicate several risks. These include toxicity if swallowed, in contact with skin, or inhaled.[1][2] It is also indicated to be toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to ensure personal and environmental safety.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required.[1]
Face ShieldA face shield should be worn in addition to safety goggles when there is a risk of splashing.
Skin Protection GlovesNitrile rubber gloves are recommended for general use.[4][5][6] For prolonged or direct contact, consider double gloving or using thicker, chemical-resistant gloves. Always inspect gloves for integrity before use.
Lab CoatA flame-resistant lab coat that is fully buttoned is required.[4][7]
Full-Length Pants and Closed-Toe ShoesPants and closed-toe shoes are mandatory to protect the legs and feet.[5][7][8]
Respiratory Protection Chemical Fume HoodAll handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
RespiratorIf a fume hood is unavailable or if aerosolization is likely, a NIOSH-approved full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[1][7]

Operational Plan: Handling and Use

A systematic approach to handling this compound is critical to maintaining a safe research environment.

Step-by-Step Handling Procedure:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Prepare the work area within a certified chemical fume hood.

    • Ensure all necessary equipment, including a calibrated scale, spatula, and appropriate glassware, are present and clean.

    • Have spill containment materials readily available.

  • Weighing and Transfer:

    • Handle the compound as a powder, being careful to avoid generating dust.[1]

    • Use a micro-spatula for transferring small quantities.

    • Weigh the desired amount of the compound on weighing paper or in a suitable container within the fume hood.

    • Carefully transfer the weighed compound into the reaction vessel.

  • Experimentation:

    • If dissolving the compound, add the solvent slowly to avoid splashing.

    • Conduct the entire experiment within the chemical fume hood.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Experiment Cleanup:

    • Quench any reactions appropriately according to your laboratory's standard operating procedures.

    • Decontaminate all glassware and equipment that came into contact with the chemical. The initial rinse should be collected as hazardous waste.

    • Wipe down the work surface of the fume hood with an appropriate solvent and cleaning agent.

    • Properly doff PPE to avoid cross-contamination.

Emergency Procedures

In Case of Exposure:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][9][10]

In Case of a Spill:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Carefully sweep or scoop up the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]

  • Ventilate the area and decontaminate the spill site.

  • Prevent the spill from entering drains or waterways.[1][2]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste Segregation and Disposal:

  • Solid Waste: Place contaminated solid waste (e.g., weighing paper, gloves, absorbent materials) in a clearly labeled, sealed container designated for hazardous solid waste.

  • Liquid Waste: Collect all solutions and the first rinse of contaminated glassware in a compatible, labeled, and sealed container for hazardous liquid waste.

  • Sharps: Dispose of any contaminated needles or other sharps in a designated, puncture-proof sharps container.

Labeling:

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.

Storage and Collection:

Store waste containers in a designated satellite accumulation area within the laboratory. Follow your institution's guidelines for requesting a hazardous waste pickup.

Experimental Workflow and Safety Protocol

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 weigh Weigh Compound prep3->weigh Proceed to Handling transfer Transfer to Vessel weigh->transfer experiment Conduct Experiment transfer->experiment decontaminate Decontaminate experiment->decontaminate Experiment Complete waste Segregate Waste decontaminate->waste doff Doff PPE waste->doff spill Spill Response exposure Exposure Response

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.